4-Bromo-3-iodoaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrIN/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDUNPPIEVYUJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561529 | |
| Record name | 4-Bromo-3-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63037-64-9 | |
| Record name | 4-Bromo-3-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-3-iodoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Bromo-3-iodoaniline: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 4-Bromo-3-iodoaniline (CAS No: 63037-64-9), a key halogenated intermediate in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's core chemical properties, structure, synthesis, reactivity, and critical applications, with a focus on providing actionable insights and robust, validated protocols.
Introduction: The Strategic Importance of Halogenated Anilines
Substituted anilines are foundational building blocks in organic synthesis, particularly within the pharmaceutical and agrochemical industries. The strategic placement of multiple halogen atoms on the aniline ring, as seen in this compound, creates a molecule with distinct and highly valuable reactivity profiles. The differential reactivity of the bromine and iodine substituents, coupled with the directing effects of the amino group, allows for selective, stepwise functionalization. This makes this compound an indispensable intermediate for constructing complex molecular architectures and a versatile scaffold in the synthesis of novel active pharmaceutical ingredients (APIs).[1][2] Its utility is particularly pronounced in cross-coupling reactions where the iodo- and bromo- groups can be sequentially addressed to build molecular complexity.
Molecular Structure and Physicochemical Properties
This compound possesses a unique substitution pattern on the benzene ring that dictates its chemical behavior. The amino group is a powerful ortho-, para- director, while the halogens provide two distinct handles for synthetic transformations, most notably metal-catalyzed cross-coupling reactions.
Chemical Structure
The structure of this compound is presented below.
Sources
4-Bromo-3-iodoaniline CAS number 63037-64-9
An In-Depth Technical Guide to 4-Bromo-3-iodoaniline (CAS: 63037-64-9)
Executive Summary
This compound is a di-halogenated aromatic amine that serves as a highly versatile and strategic building block in modern organic synthesis. Its utility is primarily derived from the differential reactivity of its two halogen substituents—iodine and bromine—within a single molecular framework. This guide provides an in-depth analysis of its physicochemical properties, synthesis, characteristic reactivity, and applications, with a focus on leveraging its unique structure for selective chemical transformations. The protocols and mechanistic discussions herein are designed for researchers, chemists, and drug development professionals who require a functional understanding of this reagent for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.
Physicochemical and Spectroscopic Profile
Accurate characterization is the foundation of reproducible chemical synthesis. The key properties of this compound are summarized below.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 63037-64-9 | [1][2][3] |
| Molecular Formula | C₆H₅BrIN | [1][3] |
| Molecular Weight | 297.92 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Iodo-4-bromoaniline, (4-bromo-3-iodophenyl)amine | [1][3] |
| Appearance | Solid (form may vary by supplier) | [4] |
| Purity | Typically ≥97% | [2][4] |
Spectroscopic Characterization
While specific spectra should always be acquired for each batch, the expected spectroscopic signatures are as follows:
-
¹H NMR: The proton NMR spectrum of a 1,3,4-trisubstituted aromatic ring like this compound will display a complex splitting pattern for the three aromatic protons, often referred to as an ABC spin system. The protons ortho to the amine group are expected to be the most upfield, with chemical shifts and coupling constants influenced by the electronic effects of the adjacent halogen atoms.
-
¹³C NMR: The spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts determined by the combined inductive and resonance effects of the amine, bromo, and iodo substituents.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The molecular ion peak (M⁺) would be expected around m/z 297 and 299.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic N-H stretching bands for the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region) and C-H stretching for the aromatic ring (~3000-3100 cm⁻¹). Aromatic C=C bending vibrations will appear in the 1400-1600 cm⁻¹ region.
Synthesis and Purification
The synthesis of this compound typically starts from a more readily available precursor, 4-bromoaniline. The key transformation is the regioselective introduction of an iodine atom onto the aromatic ring.
Synthetic Strategy: Electrophilic Iodination
The amino group of 4-bromoaniline is a powerful ortho-, para-directing group. Since the para-position is already occupied by a bromine atom, electrophilic substitution is directed to the ortho positions (C2 and C6). Direct iodination can be achieved using an electrophilic iodine source. Controlling the reaction conditions is crucial to prevent the formation of di-iodinated byproducts.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Iodination of 4-Bromoaniline
This protocol is a representative example based on established methods for aniline iodination and should be adapted and optimized.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromoaniline (1.0 eq.) in a suitable solvent such as glacial acetic acid or dichloromethane.
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05 eq.) portion-wise to the solution at room temperature. The use of NIS is often preferred over I₂/oxidant systems as it offers milder conditions and easier handling.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine/NIS. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to isolate the desired this compound isomer from other products.
Chemical Reactivity: The Power of Orthogonal Halogens
The synthetic value of this compound lies in the differential reactivity of the C-I and C-Br bonds. The Carbon-Iodine bond is significantly weaker and more polarized than the Carbon-Bromine bond. This distinction allows for highly selective, sequential functionalization, primarily through palladium-catalyzed cross-coupling reactions.
Causality of Selectivity: The rate-determining step in many Pd-catalyzed cross-coupling cycles is the oxidative addition of the palladium(0) catalyst to the aryl halide. Due to its lower bond dissociation energy, the C-I bond undergoes oxidative addition at a much faster rate and under milder conditions than the C-Br bond. This provides a robust synthetic handle to modify the C3 position while leaving the C4 position untouched for a subsequent, more forcing reaction.
Caption: Selective sequential cross-coupling enabled by differential halogen reactivity.
Key Transformations
-
Suzuki-Miyaura Coupling: Enables the formation of C-C bonds by reacting the C-I position with a boronic acid or ester, leaving the C-Br bond available for a second coupling reaction.
-
Sonogashira Coupling: Facilitates the selective formation of a C-C triple bond at the C-I position by coupling with a terminal alkyne.[5] This is a cornerstone reaction for building rigid molecular scaffolds.
-
Buchwald-Hartwig Amination: Allows for the selective introduction of a new C-N bond at the C-I position, reacting with a primary or secondary amine.
Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position
-
Inert Atmosphere: To a dry Schlenk tube, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ (2.0 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, such as toluene/water or dioxane/water.
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS, observing the consumption of the starting material and the appearance of the mono-coupled product.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the 4-bromo-3-(aryl)aniline intermediate.
Applications in Drug Discovery and Materials Science
The ability to introduce two different substituents in a defined, regioselective manner makes this compound a valuable precursor for complex molecules.
-
Pharmaceuticals: Halogenated anilines are common motifs in active pharmaceutical ingredients (APIs).[6] This specific building block can be used to synthesize kinase inhibitors, antivirals, and other therapeutic agents where precise positioning of different functional groups on an aromatic core is critical for biological activity.[7][8] The iodine and bromine atoms themselves can also serve as bioisosteres or participate in halogen bonding.
-
Agrochemicals: It is a building block in the synthesis of specialized herbicides and fungicides where the substitution pattern dictates the compound's efficacy and selectivity.[6]
-
Organic Electronics: The core structure can be elaborated into conjugated molecules for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where tuning the electronic properties via substitution is essential.
-
Heterocyclic Chemistry: It is a precursor for complex heterocyclic systems, such as substituted indoles or quinolines, which are prevalent in medicinal chemistry.[9]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.
-
GHS Hazard Statements:
-
Precautionary Statements:
Always consult the latest Safety Data Sheet (SDS) from the supplier before use.[10]
Conclusion
This compound is more than a simple dihalogenated intermediate; it is a sophisticated tool for controlled, regioselective synthesis. Its value is rooted in the predictable and exploitable difference in reactivity between its carbon-iodine and carbon-bromine bonds. This feature provides chemists with a reliable platform for sequential cross-coupling reactions, enabling the efficient construction of complex, highly substituted aromatic compounds for a wide range of applications, from life-saving pharmaceuticals to advanced functional materials.
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Expert Insights: The Synthesis and Application of 4-Bromo-2-iodoaniline. [Link]
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Schmidt, T., et al. (2016). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry, 12, 2138-2146. [Link]
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Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. [Link]
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4 Iodoaniline Builds the Heart of Pharma Molecules. [Link]
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ResearchGate. Can anyone explain the spin splitting pattern in this HNMR of 4-bromoaniline?. [Link]
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Organic Syntheses. p-IODOANILINE. [Link]
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A Technical Guide to the Physicochemical Properties of 4-Bromo-3-iodoaniline
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-3-iodoaniline (CAS No. 63037-64-9) is a di-halogenated aromatic amine that serves as a critical and versatile intermediate in synthetic organic chemistry. Its unique substitution pattern, featuring both a bromine and an iodine atom on the aniline core, provides orthogonal reactivity, making it a valuable building block for the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical development. The strategic placement of these halogens allows for selective functionalization through various cross-coupling reactions, enabling the construction of intricate molecular scaffolds. This guide provides a comprehensive overview of the core physical properties of this compound, outlines standard experimental protocols for its characterization, and discusses its safety and handling considerations. The objective is to equip researchers and drug development professionals with the foundational data necessary for its effective use in laboratory and process development settings.
Chemical Identity and Core Properties
This compound is identified by its unique molecular structure and is registered under CAS Number 63037-64-9.[1][2] The foundational physicochemical properties are summarized below. These values are critical for reaction planning, dosage calculations, and analytical method development.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 63037-64-9 | Aceschem[2], PubChem[1] |
| Molecular Formula | C₆H₅BrIN | PubChem[1] |
| Molecular Weight | 297.92 g/mol | PubChem[1], Aceschem[2] |
| Monoisotopic Mass | 296.86501 Da | PubChem[1], Guidechem[3] |
| Canonical SMILES | C1=CC(=C(C=C1N)I)Br | PubChem[1] |
| InChIKey | TXDUNPPIEVYUJH-UHFFFAOYSA-N | PubChem[1] |
| Appearance | Solid (powder/crystalline form typical) | Inferred |
| Purity (Typical) | ≥97% | Aceschem[2] |
Detailed Physicochemical Characterization
A thorough understanding of a compound's physical properties is paramount for its application in synthesis. These properties dictate storage conditions, solvent selection, purification strategies, and the analytical techniques required for quality control.
Crystalline Form and Thermal Properties
While specific experimental data for the melting and boiling points of this compound are not widely published in peer-reviewed literature, data for its isomers provide valuable context. For instance, the closely related isomer 4-Bromo-2-iodoaniline (CAS 66416-72-6) is a solid with a documented melting point range of 69-72 °C.[4][5][6][7] Another isomer, 3-Bromo-4-iodoaniline (CAS 860435-38-7), has a predicted boiling point of 323.7±27.0 °C.[8]
The melting point is a crucial indicator of purity. A sharp melting range typically signifies high purity, whereas a broad or depressed range often indicates the presence of impurities. Differential Scanning Calorimetry (DSC) is the gold-standard technique for accurately determining the melting point and other thermal transitions.
Solubility Profile
The solubility of this compound is dictated by its molecular structure: a largely non-polar benzene ring functionalized with an amino group and two large, lipophilic halogen atoms.
-
Aqueous Solubility : Expected to be low due to the hydrophobic nature of the brominated and iodinated phenyl ring.
-
Organic Solvent Solubility : Expected to be soluble in common organic solvents such as ethers (e.g., diethyl ether, THF), chlorinated solvents (e.g., dichloromethane, chloroform), and polar aprotic solvents (e.g., DMSO, DMF).
-
Acidic Solubility : The presence of the basic amino (-NH₂) group allows for protonation in acidic solutions (e.g., aqueous HCl), forming an ammonium salt. This salt is ionic and therefore expected to be soluble in water.[9] This property is highly useful for purification, as it allows for extraction from an organic phase into an acidic aqueous phase.
This differential solubility is the cornerstone of classical purification techniques like acid-base extraction.
Spectroscopic Profile
-
¹H NMR (Proton Nuclear Magnetic Resonance) : The aromatic region would display signals corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns would be influenced by the positions of the amino, bromo, and iodo substituents. The amino group protons would typically appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The spectrum would show six distinct signals for the six carbon atoms of the benzene ring. The carbons directly bonded to the halogens and the nitrogen atom would have characteristic chemical shifts.
-
FT-IR (Fourier-Transform Infrared Spectroscopy) : Key vibrational bands would include N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-N stretching, and characteristic C-H and C=C stretching and bending frequencies for the aromatic ring.
-
MS (Mass Spectrometry) : The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern would be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M⁺ and M+2 peaks of nearly equal intensity.
Experimental Protocols for Characterization
To ensure the identity, purity, and quality of this compound, a series of standardized analytical tests must be performed. The following protocols represent self-validating systems for material verification.
Workflow for Incoming Material Qualification
The following diagram outlines a logical workflow for the qualification of a new batch of this compound, ensuring its suitability for use in sensitive synthetic applications.
Caption: Workflow for quality control and validation of this compound.
Melting Point Determination via DSC
-
Principle : This method measures the heat flow required to raise the temperature of a sample compared to a reference, allowing for precise determination of the melting onset and peak.
-
Methodology :
-
Calibrate the DSC instrument using a certified indium standard.
-
Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.
-
Crimp the pan to ensure a good seal. An empty, crimped pan is used as the reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample under an inert nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).
-
Record the heat flow versus temperature to obtain the melting endotherm. The onset of the peak is typically reported as the melting point.
-
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
-
Principle : This chromatographic technique separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. Purity is determined by the relative area of the main peak.
-
Methodology :
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Prepare a dilution of the stock solution (e.g., 0.01 mg/mL) for analysis.
-
Equilibrate a C18 reverse-phase HPLC column with a mobile phase (e.g., a gradient of water and acetonitrile with 0.1% trifluoroacetic acid).
-
Inject a defined volume (e.g., 10 µL) of the sample solution.
-
Monitor the eluent using a UV detector at a suitable wavelength (e.g., 254 nm).
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and expressing the result as a percentage.
-
Safety, Handling, and Storage
As a halogenated aniline, this compound requires careful handling. The safety profile is inferred from data on similar compounds and general chemical safety principles. The GHS classification for this compound indicates it is toxic if swallowed and harmful in contact with skin or if inhaled.[1]
-
Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling : Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6] Avoid contact with skin and eyes.[13]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6] Protect from light, as many anilines are light-sensitive.[14]
-
Incompatibilities : Keep away from strong oxidizing agents and strong acids.[6]
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations.
Relationship between Properties and Handling Procedures
Caption: Correlation between physical properties and required safety protocols.
Applications in Research and Development
The utility of this compound in drug development stems from the differential reactivity of the C-Br and C-I bonds. The C-I bond is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) than the C-Br bond. This allows for sequential, site-selective functionalization. A synthetic chemist can first perform a reaction at the iodine-bearing position, then subsequently modify the bromine-bearing position under different reaction conditions. This strategic approach is invaluable for building molecular complexity and is a key reason why compounds like this are sought after as intermediates in the synthesis of active pharmaceutical ingredients (APIs).[4]
Conclusion
This compound is a specialized chemical intermediate with a distinct set of physical properties that are crucial for its effective application. Its identity is confirmed by its molecular weight of 297.92 g/mol and CAS number 63037-64-9.[1][2] While detailed experimental data on its thermal properties are sparse, its solubility profile and predicted spectroscopic characteristics provide a solid foundation for its use in synthesis. The protocols outlined in this guide offer a robust framework for the quality control and safe handling of this compound, empowering researchers to leverage its unique reactivity in the pursuit of novel therapeutics and other advanced materials.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14548337, this compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11977104, 4-Bromo-3-iodoanisole. Retrieved from [Link]
-
Expert Insights. (n.d.). The Synthesis and Application of 4-Bromo-2-iodoaniline. Retrieved from [Link]
-
Thermo Fisher Scientific. (2012). SAFETY DATA SHEET - 4-Bromoaniline. Retrieved from [Link]
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Techno PharmChem. (n.d.). 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
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Wiley-VCH. (n.d.). 4-Bromoaniline - SpectraBase. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20543543, 3-Bromo-4-iodoaniline. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7807, 4-Bromoaniline. Retrieved from [Link]
-
Reddit. (2021). Solubility of 4-bromo aniline in solvents?. Retrieved from [Link]
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ResearchGate. (2019). Can anyone explain the spin splitting pattern in this HNMR of 4-bromoaniline?. Retrieved from [Link]
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An In-depth Technical Guide to 4-Bromo-3-iodoaniline: A Core Component for Advanced Synthesis
This guide provides an in-depth technical overview of 4-Bromo-3-iodoaniline, a key intermediate for researchers, medicinal chemists, and professionals in drug development and materials science. We will explore its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights into its strategic use in complex molecular engineering.
Core Molecular and Physical Properties
This compound, with the CAS Number 63037-64-9, is a di-halogenated aromatic amine. The strategic placement of a bromine atom at the 4-position and an iodine atom at the 3-position relative to the amino group on the benzene ring imparts unique reactivity and makes it a valuable synthon in organic chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₅BrIN | PubChem[1] |
| Molecular Weight | 297.92 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 63037-64-9 | PubChem[1] |
| Predicted Melting Point | 198 °C | ChemicalBook |
| Predicted Boiling Point | 323.7±27.0 °C | ChemicalBook |
| Predicted Density | 2.292±0.06 g/cm³ | ChemicalBook |
| Appearance | Solid (predicted) | - |
It is important to note that some physical properties, such as the melting and boiling points, are predicted values and should be confirmed experimentally.
Synthesis of this compound: A Strategic Approach
The synthesis of this compound can be approached through a multi-step process, typically starting from a more readily available aniline derivative. A plausible and efficient synthetic route involves the protection of the amino group, followed by sequential halogenation. The choice of protecting group and halogenating agents is critical to ensure regioselectivity and high yields.
A common strategy for the synthesis of halogenated anilines begins with the protection of the highly reactive amino group to prevent side reactions during electrophilic aromatic substitution. Acetylation is a frequently employed method. The subsequent introduction of the halogen atoms is then carried out in a specific order to direct the substitution to the desired positions.
Proposed Synthetic Protocol
This protocol is based on established methods for the halogenation of aromatic amines.
Step 1: Protection of p-Bromoaniline
-
In a well-ventilated fume hood, dissolve p-bromoaniline in glacial acetic acid.
-
Add acetic anhydride dropwise while stirring the solution at room temperature.
-
Continue stirring for 1-2 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the N-(4-bromophenyl)acetamide.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Iodination of N-(4-bromophenyl)acetamide
-
To a solution of N-(4-bromophenyl)acetamide in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add a source of electrophilic iodine, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl).
-
The reaction is typically carried out at room temperature and monitored by TLC. The electron-donating nature of the acetamido group directs the iodination to the ortho position.
-
Upon completion, the reaction is quenched with a reducing agent solution (e.g., sodium thiosulfate) to remove any unreacted iodine.
-
The product, N-(4-bromo-3-iodophenyl)acetamide, is then extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure.
Step 3: Deprotection to Yield this compound
-
The N-(4-bromo-3-iodophenyl)acetamide is hydrolyzed under acidic or basic conditions. For example, refluxing with aqueous hydrochloric acid will cleave the amide bond.
-
After the reaction is complete, the solution is neutralized to precipitate the free amine.
-
The crude this compound is then filtered, washed with water, and can be purified by recrystallization or column chromatography.
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Synthetic Utility
The presence of two different halogen atoms and an amino group makes this compound a versatile building block in organic synthesis. The differential reactivity of the C-I and C-Br bonds is a key feature that can be exploited for selective functionalization.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. This allows for the selective introduction of a substituent at the 3-position while leaving the bromine atom intact for subsequent transformations.
Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of carbon-carbon bonds. By carefully selecting the palladium catalyst, ligand, and reaction conditions, one can achieve selective coupling at the iodine position. For instance, reacting this compound with an arylboronic acid in the presence of a palladium catalyst will yield a 3-aryl-4-bromoaniline derivative.
Caption: Selective Suzuki-Miyaura coupling at the 3-position.
The amino group in 4-bromoaniline can influence the reactivity in Suzuki reactions, with electron-donating groups sometimes leading to slower reaction rates compared to electron-withdrawing groups.[2]
Reactions of the Amino Group
The amino group can undergo a variety of transformations, including diazotization followed by Sandmeyer reactions to introduce a range of functional groups. It can also be acylated, alkylated, or used as a directing group in further aromatic substitutions.
Applications in Research and Drug Development
Halogenated anilines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[3] The unique substitution pattern of this compound makes it a valuable precursor for the synthesis of complex, poly-substituted aromatic compounds.
-
Scaffold for Medicinal Chemistry: The ability to selectively functionalize the molecule at three different positions (the amino group, the iodine, and the bromine) allows for the creation of diverse libraries of compounds for drug discovery. For example, the related compound 4-Bromo-2-iodoaniline is used in the preparation of quinolone derivatives and 2,3,5-trisubstituted indoles.[4]
-
Intermediate for Complex Target Synthesis: The sequential and selective nature of the cross-coupling reactions enables the construction of intricate molecular architectures found in many biologically active molecules and advanced materials.
-
Probe for Structure-Activity Relationship (SAR) Studies: The ability to introduce different substituents at specific positions allows for a systematic exploration of how molecular changes affect biological activity.
Safety and Handling
This compound is classified as a hazardous substance.
GHS Hazard Statements: [1]
-
H301: Toxic if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
In case of exposure, seek immediate medical attention. Always consult the Safety Data Sheet (SDS) before handling this compound.
Conclusion
This compound is a highly versatile and valuable building block for advanced organic synthesis. Its unique pattern of halogenation provides a platform for selective and sequential functionalization, making it an important tool for the synthesis of complex molecules in drug discovery, agrochemicals, and materials science. A thorough understanding of its reactivity and proper handling are essential for its effective and safe utilization in research and development.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo.... Retrieved from [Link]
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Expert Insights. (n.d.). The Synthesis and Application of 4-Bromo-2-iodoaniline. Retrieved from [Link]
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synthesis of 4-Bromo-3-iodoaniline from 4-bromoaniline
An In-Depth Technical Guide to the Synthesis of 4-Bromo-3-iodoaniline from 4-bromoaniline
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a key halogenated intermediate in the development of advanced pharmaceuticals and functional materials. Starting from the commercially available 4-bromoaniline, this document elucidates the underlying principles of electrophilic aromatic substitution, details a robust experimental protocol, and outlines critical safety and characterization procedures. The causality behind experimental choices is explained to empower researchers in adapting and troubleshooting the synthesis. This guide is intended for an audience of researchers, medicinal chemists, and process development professionals who require a reliable and well-documented synthetic route to this valuable compound.
Introduction and Strategic Overview
This compound is a disubstituted aniline derivative featuring two distinct halogen atoms, bromine and iodine. This structural motif makes it an exceptionally versatile building block in organic synthesis. The differential reactivity of the C-Br and C-I bonds allows for selective functionalization, typically through palladium-catalyzed cross-coupling reactions, enabling the sequential introduction of diverse molecular fragments.[1] Its applications are prominent in the synthesis of complex heterocyclic systems and pharmacologically active molecules.
The synthesis from 4-bromoaniline is achieved via a direct electrophilic iodination. The core challenge lies in controlling the regioselectivity of the reaction to exclusively yield the desired 3-iodo isomer.
Mechanistic Rationale and Regioselectivity
The transformation hinges on the principles of electrophilic aromatic substitution on a substituted benzene ring. The electronic properties of the substituents on the 4-bromoaniline starting material dictate the position of the incoming electrophile (an iodonium ion source).
-
Amino Group (-NH₂): This is a powerful activating group that directs incoming electrophiles to the ortho and para positions due to its strong +R (resonance) and -I (inductive) effects, with the resonance effect being dominant.
-
Bromo Group (-Br): This is a deactivating group (due to its -I effect) but is also an ortho, para-director (due to its +R effect).
In 4-bromoaniline, the para position relative to the amino group is blocked by the bromine atom. Therefore, substitution is directed to the two ortho positions (C3 and C5). The strong activating nature of the amino group is the dominant directing influence. The iodination will occur at the C3 position, which is ortho to the activating amino group and meta to the deactivating bromo group. This regiochemical outcome is a classic example of the interplay between activating and directing groups in aromatic chemistry.[2][3]
Reaction Scheme and Workflow
The overall transformation and experimental sequence are summarized below.
Reaction Scheme
Caption: Overall reaction for the iodination of 4-bromoaniline.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Experimental Protocol
This protocol is adapted from established methods for the iodination of activated aromatic systems, prioritizing safety, efficiency, and purity.[4]
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Form | Purity |
| 4-Bromoaniline | 106-40-1 | 172.02 | Solid | ≥98% |
| N-Iodosuccinimide (NIS) | 516-12-1 | 224.98 | Solid | ≥98% |
| Acetonitrile (CH₃CN) | 75-05-8 | 41.05 | Liquid | Anhydrous |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Liquid | ACS Grade |
| Hexanes | 110-54-3 | 86.18 | Liquid | ACS Grade |
| Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | 158.11 | Solid | ACS Grade |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Solid | Anhydrous |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | Liquid | N/A |
Equipment
-
Round-bottom flask (appropriate size for the intended scale)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromoaniline (1.0 eq.) in anhydrous acetonitrile (approx. 5-10 mL per gram of aniline).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05 eq.) to the cooled solution in small portions over 15-20 minutes. Causality Note: Portion-wise addition of the electrophile helps to control the reaction exotherm and minimize the formation of potential di-iodinated byproducts.
-
Reaction: Allow the reaction mixture to stir at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes (Eluent: 20% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir for 10 minutes. Causality Note: Sodium thiosulfate is a reducing agent that neutralizes any unreacted NIS and elemental iodine, preventing their interference in the work-up.
-
Extraction: Transfer the mixture to a separatory funnel. Add deionized water and extract the product with ethyl acetate (3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layer sequentially with deionized water and then with a saturated brine solution. Causality Note: The water wash removes water-soluble byproducts (like succinimide), and the brine wash helps to break any emulsions and begins the drying process.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc). Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield this compound as a solid.
Quantitative Data Summary
| Parameter | Value |
| Molar Ratio (Aniline:NIS) | 1 : 1.05 |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 2-4 hours |
| Expected Yield | 80-90% |
Product Characterization
The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.
-
Physical Properties: The product is expected to be a solid at room temperature.[5][6]
-
Molecular Formula: C₆H₅BrIN[5]
-
Molecular Weight: 297.92 g/mol [5]
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons, with coupling patterns confirming the 1,2,4-substitution pattern.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for the presence of one bromine atom.
-
Infrared (IR) Spectroscopy: Key stretches to observe include the N-H stretches of the primary amine (typically two bands around 3300-3500 cm⁻¹) and C-H/C=C stretches of the aromatic ring.[7]
Safety and Environmental Health
Handling the chemicals involved in this synthesis requires strict adherence to safety protocols to minimize risk.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile).[8]
-
Ventilation: All steps of this procedure must be performed in a properly functioning chemical fume hood to avoid inhalation of volatile solvents and toxic reagents.[8][9]
-
Reagent Hazards:
-
4-Bromoaniline: Toxic if swallowed, harmful in contact with skin, and may cause damage to organs through prolonged or repeated exposure.[10]
-
N-Iodosuccinimide (NIS): Causes skin and serious eye irritation.
-
This compound: Classified as toxic if swallowed and harmful in contact with skin or if inhaled.[5]
-
-
Waste Disposal: All chemical waste, including residual solvents and reaction mixtures, must be disposed of in appropriately labeled hazardous waste containers according to institutional and local regulations.
Conclusion
The is a straightforward yet powerful example of regioselective electrophilic aromatic substitution. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, the desired product can be obtained in high yield and purity. This guide provides a validated and scientifically grounded protocol that should serve as a reliable starting point for researchers in the fields of organic synthesis and drug discovery.
References
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Wikipedia. (n.d.). 4-Bromoaniline. Retrieved from [Link]
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Chemia. (2022, November 14). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction mechanism for the iodination of free‐anilines using the PIDA/NH4I system. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-IODOANILINE. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C6H5BrIN). Retrieved from [Link]
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YouTube. (2024, April 7). 4 bromoaniline : Organic Synthesis. Retrieved from [Link]
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Authored by a Senior Application Scientist
An In-Depth Technical Guide to the Electrophilic Iodination of 4-Bromoaniline
This guide provides a comprehensive technical overview of the electrophilic iodination of 4-bromoaniline, a critical transformation for synthesizing valuable chemical intermediates. Designed for researchers, chemists, and drug development professionals, this document delves into the underlying mechanistic principles, compares key iodinating agents, and offers a detailed, field-proven experimental protocol.
Strategic Importance: The Value of 4-Bromo-2-iodoaniline
Halogenated anilines are foundational building blocks in modern organic synthesis. The target molecule of this guide, 4-bromo-2-iodoaniline (CAS: 66416-72-6), is a highly versatile intermediate, particularly within the pharmaceutical and agrochemical industries.[1] Its strategic importance lies in the differential reactivity of its three key functional sites: the amino group and the two distinct halogen atoms (bromine and iodine). This unique arrangement allows for sequential, site-selective modifications, such as cross-coupling reactions, diazotization, and nucleophilic substitutions, enabling the construction of complex molecular frameworks essential for active pharmaceutical ingredients (APIs) and other high-value compounds.[1][2][3][4]
Mechanistic Underpinnings: Electrophilic Aromatic Substitution
The iodination of 4-bromoaniline proceeds via an electrophilic aromatic substitution (EAS) mechanism.[5] The regiochemical outcome of the reaction is dictated by the directing effects of the substituents already present on the aromatic ring.
-
Amino Group (-NH₂): A powerful activating group that directs incoming electrophiles to the ortho and para positions through resonance stabilization of the intermediate sigma complex.
-
Bromo Group (-Br): A deactivating group (due to its inductive effect) that also directs to the ortho and para positions.
In the case of 4-bromoaniline, the para position is blocked by the bromine atom. The potent activating effect of the amino group overwhelmingly directs the incoming electrophilic iodine (I⁺) to one of the vacant ortho positions, leading to the formation of 4-bromo-2-iodoaniline.
Caption: The electrophilic aromatic substitution mechanism for the iodination of 4-bromoaniline.
A Comparative Analysis of Iodinating Agents
The choice of iodinating agent is critical and depends on substrate reactivity, desired selectivity, and safety considerations. While molecular iodine (I₂) itself is generally unreactive toward aromatic rings without an activating catalyst or oxidizing agent[6][7], several more potent reagents are commonly employed. The two most relevant for this transformation are Iodine Monochloride (ICl) and N-Iodosuccinimide (NIS).
| Feature | Iodine Monochloride (ICl) | N-Iodosuccinimide (NIS) |
| Reactivity | Highly reactive, potent source of I⁺.[5][8] | Milder and more selective.[9][10] Often requires an acid catalyst for less reactive substrates.[11] |
| Selectivity | Can lead to over-iodination or side reactions due to high reactivity.[10] | High regioselectivity, minimizing by-products.[10][12] |
| Reaction Conditions | Can be exothermic, may require strict temperature control.[10] | Typically proceeds under mild conditions, often at room temperature.[12] |
| Functional Group Tolerance | Less tolerant; can react with sensitive functional groups.[10] | Excellent tolerance for a wide range of functional groups.[10][12] |
| Handling & Safety | Corrosive, toxic, and reacts with water to produce corrosive fumes.[13][14][15] Requires stringent handling precautions. | Stable, crystalline solid. Less hazardous and easier to handle than ICl.[12] |
| By-products | Produces HCl, which can complicate work-up and purification.[10] | Produces succinimide, which is water-soluble and easily removed.[10] |
Field-Proven Experimental Protocol: Synthesis of 4-Bromo-2-iodoaniline using NIS
This protocol is designed as a self-validating system, incorporating in-process monitoring to ensure reaction completion and a straightforward work-up to isolate the target compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M. Eq. | Amount |
| 4-Bromoaniline | C₆H₆BrN | 172.02 | 1.0 | (e.g., 5.00 g) |
| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 225.00 | 1.05 | (e.g., 6.89 g) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | (e.g., 100 mL) |
| 10% aq. Na₂S₂O₃ | Na₂S₂O₃ | 158.11 | - | (as needed) |
| Brine | NaCl(aq) | - | - | (as needed) |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | (as needed) |
| Ethyl Acetate / Hexane | - | - | - | (for chromatography) |
Step-by-Step Methodology
-
Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromoaniline (1.0 eq.). Dissolve the substrate in dichloromethane (DCM).
-
Reagent Addition: In a single portion, add N-Iodosuccinimide (1.05 eq.) to the solution at room temperature. Causality Note: A slight excess of NIS ensures complete consumption of the starting material. DCM is a common solvent due to its inertness and ability to dissolve both the substrate and reagent.[10]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) every 30 minutes. A typical eluent system is 20% ethyl acetate in hexanes. The product spot should be less polar (higher Rf) than the starting aniline. Trustworthiness Note: TLC is a critical step to prevent over-reaction or unnecessary heating and to confirm the consumption of the starting material before proceeding to work-up.
-
Quenching: Upon completion (typically 1-3 hours), pour the reaction mixture into a separatory funnel containing 100 mL of 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution and shake. The color of any residual iodine will disappear. Causality Note: Sodium thiosulfate is a reducing agent that quenches any unreacted NIS and removes elemental iodine, simplifying purification.
-
Extraction & Wash: Separate the organic layer. Wash the organic layer sequentially with water and then brine. Causality Note: The water wash removes water-soluble by-products like succinimide, and the brine wash helps to break up emulsions and begin the drying process.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield 4-bromo-2-iodoaniline as a solid.
-
Characterization: The purified product should be characterized by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity. The expected melting point is in the range of 69-72°C.[1]
Caption: A streamlined experimental workflow for the synthesis of 4-bromo-2-iodoaniline.
Controlling Selectivity: Mono- vs. Di-iodination
While the protocol above is optimized for mono-iodination, the formation of 4-bromo-2,6-diiodoaniline is a potential outcome, especially if excess iodinating agent is used or reaction times are prolonged. To selectively synthesize the di-iodinated product, the stoichiometry of the iodinating agent should be increased to at least 2.1 equivalents. Reaction conditions may also require slight heating to drive the reaction to completion.
Safety and Handling Precautions
Professional laboratory safety practices are mandatory when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves.[13][16]
-
Engineering Controls: All operations should be conducted within a certified chemical fume hood to avoid inhalation of solvent vapors or reagent dust.[13][15]
-
Reagent-Specific Hazards:
-
Iodine Monochloride (if used): ICl is highly corrosive and toxic. It can cause severe skin burns and eye damage. It reacts with water or steam to produce toxic fumes.[13][14][17] Handle with extreme caution under an inert atmosphere if possible.
-
N-Iodosuccinimide (NIS): While safer than ICl, NIS is an irritant. Avoid inhalation of the powder and contact with skin and eyes.[12]
-
Dichloromethane (DCM): A volatile organic solvent and a suspected carcinogen. Minimize exposure through proper engineering controls.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.
References
-
N-Iodosuccinimide (NIS) . Organic Chemistry Portal. [Link]
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IODINE MONOCHLORIDE HAZARD SUMMARY . NJ.gov. [Link]
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Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid . ResearchGate. [Link]
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Iodinating Reagents . ResearchGate. [Link]
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SAFETY DATA SHEET: Iodine Monochloride . sial.co.jp. [Link]
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Aromatic iodination can be carried out with a number of reagents, including iodine monochloride . Brainly. [Link]
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Hydrocarbon iodination: Aromatic compound iodination overview and reactions . Chemia. [Link]
-
IODINE MONOCHLORIDE FOR SYNTHESIS . Loba Chemie. [Link]
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Iodination - Common Conditions . Organic-Reaction.com. [Link]
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Described procedures for iodination of anilines . ResearchGate. [Link]
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Iodination of phenols, phenol ethers, anilines, and aniline-related compounds . Chemia. [Link]
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Kinetics of Iodination of Aniline & Substituted Anilines In Aqueous Dimethylsulphoxide & Dimethylformamide . Indian Journal of Chemistry. [Link]
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Generation of Electrophilic Iodine from Iodine Monochloride in Neutral Media . ResearchGate. [Link]
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Other Aromatic Substitutions . Chemistry LibreTexts. [Link]
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Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene . JoVE. [Link]
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Iodine monochloride . Wikipedia. [Link]
-
Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide . ACS Publications. [Link]
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4-Bromo-2-iodoaniline, 97% . Scientific Laboratory Supplies. [Link]
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Iodoarenes synthesis by iodination or substitution . Organic Chemistry Portal. [Link]
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p-IODOANILINE . Organic Syntheses Procedure. [Link]
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Iodination of Aniline . Chemical Education Xchange. [Link]
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Iodination of Aniline . University of Central Arkansas. [Link]
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Electrophilic aromatic halogenation . Wikipedia. [Link]
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Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis . protocols.io. [Link]
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Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene . Master Organic Chemistry. [Link]
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EAS: Iodination . YouTube. [Link]
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4 bromoaniline : Organic Synthesis . YouTube. [Link]
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An In-Depth Technical Guide to 4-Bromo-3-iodoaniline for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of 4-Bromo-3-iodoaniline, a key building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document will delve into its chemical identity, physical and chemical properties, a detailed synthesis protocol, and its applications, with a focus on its role in drug discovery and development.
Chemical Identity: IUPAC Name and Synonyms
The unequivocally correct nomenclature for this compound under the International Union of Pure and Applied Chemistry (IUPAC) system is This compound [1]. This name clearly defines the substitution pattern on the aniline ring.
For practical laboratory and commercial purposes, a variety of synonyms are also in use. It is crucial for researchers to be familiar with these to ensure accurate identification of the compound from various suppliers and in literature.
Common Synonyms: [1]
-
3-Iodo-4-bromoaniline
-
Benzenamine, 4-bromo-3-iodo-
-
(4-Bromo-3-iodophenyl)amine
Chemical Identifiers:
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrIN | PubChem[1] |
| Molecular Weight | 297.92 g/mol | PubChem[1] |
| Appearance | Typically a solid powder, may range in color from off-white to light brown. | General knowledge |
| Melting Point | Not consistently reported in readily available public data. | |
| Boiling Point | Not available, likely to decompose at higher temperatures. | |
| Solubility | Generally soluble in common organic solvents like ethanol, methanol, acetone, and dichloromethane. Sparingly soluble in water. | General chemical principles |
| XLogP3 | 2.6 | PubChem[1] |
Spectroscopic Data:
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved through the electrophilic iodination of 4-bromoaniline. The following protocol is a representative method that can be adapted and optimized based on laboratory conditions and available reagents. The core principle involves the activation of an iodine source to generate an electrophilic iodine species that will react with the electron-rich aniline ring.
Reaction Scheme
Caption: General workflow for the synthesis of this compound.
Experimental Procedure
This protocol is based on general methods for the halogenation of anilines and should be performed by a qualified chemist in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
4-Bromoaniline
-
N-Iodosuccinimide (NIS)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Method:
-
Reaction Setup: To a solution of 4-bromoaniline (1.0 equivalent) in glacial acetic acid or dichloromethane in a round-bottom flask, add N-iodosuccinimide (1.0-1.2 equivalents) portion-wise at room temperature with stirring. The use of an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation of the aniline.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining iodine), saturated aqueous sodium bicarbonate solution (to neutralize the acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Choice of Iodinating Agent: N-Iodosuccinimide is often preferred over molecular iodine as it is a milder and more selective iodinating agent, reducing the formation of di-iodinated byproducts.
-
Solvent Selection: Acetic acid can serve as both a solvent and a catalyst by protonating the aniline, which can influence the regioselectivity of the iodination. Dichloromethane is a good alternative for its inertness and ease of removal.
-
Aqueous Work-up: The washing steps are crucial for removing unreacted reagents, byproducts, and the acidic solvent, leading to a cleaner crude product for purification.
Applications in Drug Discovery and Development
This compound is a valuable scaffold in medicinal chemistry due to the presence of three key functionalities: the amino group and two distinct halogen atoms (bromine and iodine). This unique arrangement allows for selective and sequential functionalization through various cross-coupling reactions.
Role as a Versatile Building Block
The bromine and iodine atoms on the aniline ring serve as orthogonal handles for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The differential reactivity of the C-I and C-Br bonds (the C-I bond is generally more reactive in palladium-catalyzed reactions) allows for selective, stepwise elaboration of the molecule.
Synthesis of Kinase Inhibitors
A significant application of substituted anilines, including this compound, is in the synthesis of kinase inhibitors. The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are common cores in many approved and investigational kinase inhibitors for the treatment of cancer. The aniline moiety often serves as a key hydrogen bond donor and acceptor, interacting with the hinge region of the kinase active site. The substituents on the aniline ring, which can be introduced via the bromo and iodo groups of this compound, project into the solvent-exposed region or other pockets of the ATP-binding site, allowing for the fine-tuning of potency and selectivity.
Caption: A potential synthetic route for complex molecules from this compound.
Safety and Handling
This compound is classified as a hazardous substance. It is toxic if swallowed, harmful in contact with skin, and harmful if inhaled[1].
GHS Hazard Statements: [1]
-
H301: Toxic if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of accidental exposure, seek immediate medical attention.
Conclusion
This compound is a strategically important building block for organic synthesis, offering multiple points for diversification. Its utility in the construction of complex molecular architectures, particularly in the field of medicinal chemistry, makes it a valuable tool for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and safe handling is paramount for its effective and responsible use in the laboratory.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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solubility of 4-Bromo-3-iodoaniline in organic solvents
An In-depth Technical Guide to the Solubility of 4-Bromo-3-iodoaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Physicochemical Landscape of this compound
This compound (C₆H₅BrIN) is a solid at room temperature with a molecular weight of approximately 297.92 g/mol .[1] Its structure, characterized by a benzene ring substituted with an amino group, a bromine atom, and an iodine atom, dictates its solubility behavior. The presence of the polar amino (-NH₂) group allows for hydrogen bonding, while the bulky, nonpolar halogenated aromatic ring contributes to significant van der Waals forces. The interplay of these features results in a nuanced solubility profile that is highly dependent on the nature of the solvent.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₆H₅BrIN | PubChem[1] |
| Molecular Weight | 297.92 g/mol | PubChem[1] |
| Appearance | Solid (predicted) | General knowledge |
| Topological Polar Surface Area | 26 Ų | PubChem[1] |
The topological polar surface area (TPSA) of 26 Ų is indicative of a molecule with some polar character, primarily due to the amino group.[1] However, the large, halogen-substituted aromatic core suggests that nonpolar interactions will also play a crucial role in its dissolution.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
Role of Solvent Polarity
-
Polar Protic Solvents (e.g., Alcohols): These solvents, such as methanol and ethanol, can engage in hydrogen bonding with the amino group of this compound. The alkyl portion of the alcohol can interact with the nonpolar aromatic ring. Therefore, moderate to good solubility is anticipated in smaller alcohols.[2][3] As the alkyl chain of the alcohol increases, its polarity decreases, which may affect solubility.[3]
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): These solvents possess dipoles that can interact with the polar amino group but do not have hydrogen bond-donating capabilities.[4] They are generally good solvents for a wide range of organic compounds.[4] Given the polar nature of the amino group, this compound is expected to be soluble in many polar aprotic solvents.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through van der Waals forces. The large, nonpolar surface area of the brominated and iodinated benzene ring suggests that there will be favorable interactions with nonpolar solvents. However, the energy required to break the solute-solute interactions, particularly the hydrogen bonds of the amino group, may limit solubility in highly nonpolar solvents like hexane.
Insights from Analogous Compounds
In the absence of direct data for this compound, examining the solubility of structurally similar compounds can provide valuable predictions.
-
4-Bromoaniline: This compound is known to be soluble in organic solvents such as ethanol, ether, and chloroform.[5][6] It is only slightly soluble in water.[5] This suggests that the presence of the amino and bromo groups on the aniline ring leads to good solubility in moderately polar to nonpolar organic solvents.
-
4-Bromo-3-(trifluoromethyl)aniline: A technical guide on this compound notes its solubility in methanol and predicts its solubility in diethyl ether and dichloromethane.[7] This further supports the expectation that halogenated anilines will dissolve in common polar and nonpolar organic solvents.
Based on these analogs, it is reasonable to predict that this compound will exhibit good solubility in a range of organic solvents, including alcohols, ethers, and chlorinated solvents.
Predicted Solubility Profile of this compound
The following table summarizes the predicted solubility of this compound in various classes of organic solvents, based on theoretical principles and data from analogous compounds.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Good to Moderate | Hydrogen bonding with the amino group and nonpolar interactions with the aromatic ring. |
| Polar Aprotic | Acetone, DMSO, DMF, Acetonitrile | Good | Strong dipole-dipole interactions with the amino group. |
| Ethers | Diethyl Ether, THF | Good | Favorable interactions with the nonpolar aromatic ring and some polar interaction with the ether oxygen. |
| Chlorinated | Dichloromethane, Chloroform | Good | Similar polarity and ability to interact with the aromatic ring. |
| Aromatic | Toluene, Benzene | Moderate to Good | Strong van der Waals interactions between the aromatic rings. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Low to Moderate | The energy required to overcome the polar interactions of the amino group may not be sufficiently compensated. |
Experimental Determination of Solubility
Given the lack of quantitative data, an empirical determination of solubility is essential for precise applications. The gravimetric method is a reliable and straightforward approach.[7]
Experimental Workflow
The following diagram outlines the workflow for the gravimetric determination of solubility.
Caption: Gravimetric method for solubility determination.
Detailed Step-by-Step Protocol
-
Preparation:
-
Accurately weigh a clean, dry vial.
-
Add an excess amount of this compound to the vial. The presence of undissolved solid is crucial to ensure the solution is saturated.
-
Record the total weight of the vial and solute.
-
Carefully add a precise volume (e.g., 5.00 mL) of the desired organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient duration (typically 24 to 72 hours) with continuous agitation to ensure saturation is reached.
-
-
Sample Collection and Analysis:
-
Remove the vial from the shaker and allow the excess solid to settle.
-
Withdraw an aliquot of the clear supernatant using a syringe fitted with a 0.22 µm filter to remove any suspended particles.
-
Transfer a known volume of the filtered saturated solution to a pre-weighed pan or flask.
-
Carefully evaporate the solvent under reduced pressure or in a fume hood with a gentle stream of nitrogen.
-
Once the residue is completely dry, weigh the pan or flask containing the dried solute.
-
The difference in weight corresponds to the mass of this compound dissolved in the known volume of the solvent.
-
-
Calculation:
-
Solubility (g/L) = (Mass of dried residue (g)) / (Volume of the filtrate (L))
-
Safety Considerations
This compound and its structural analogs are classified as hazardous substances.[1][8]
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][8]
-
Irritation: Causes skin and serious eye irritation.[8]
Handling Precautions:
-
Always handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid creating dust.
-
In case of contact, wash the affected area thoroughly with soap and water.
-
Consult the Safety Data Sheet (SDS) for detailed safety information before use.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented, a strong predictive understanding can be formulated based on its molecular structure and the properties of analogous compounds. It is anticipated to be soluble in a range of common organic solvents, including alcohols, ethers, and chlorinated solvents. For applications requiring precise solubility values, the detailed gravimetric protocol provided in this guide offers a reliable method for empirical determination. A thorough understanding of its solubility, coupled with stringent safety practices, will enable researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.
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4-Bromo-3-iodoaniline mass spectrometry analysis
An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-Bromo-3-iodoaniline
Foreword: A Structural Elucidation Perspective
In the realm of synthetic chemistry and drug development, the unambiguous identification of intermediates and final compounds is the bedrock of progress. This compound, a halogenated aromatic amine, serves as a versatile building block, but its structural complexity, featuring two distinct heavy halogens, presents a unique analytical challenge. This guide moves beyond rote procedure to provide a deep, mechanistic understanding of its mass spectrometric behavior. We will explore not just how to analyze this compound, but why specific analytical choices are made, empowering researchers to interpret the resulting data with confidence and authority.
Physicochemical Profile and Inherent Analytical Signatures
Before any analysis, understanding the fundamental properties of the analyte is critical. This compound (C₆H₅BrIN) possesses a monoisotopic mass of approximately 296.865 Da.[1] Its most significant feature for mass spectrometry is the presence of both bromine and iodine.
-
Iodine (I): Iodine is monoisotopic, consisting of 100% ¹²⁷I.[2] This simplifies its spectral contribution, acting as a consistent mass marker.
-
Bromine (Br): Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance ratio (approximately 50.5% to 49.5%).[2][3]
This dual-halogen composition is not a complication but a powerful diagnostic tool. The presence of one bromine atom imparts a characteristic "doublet" signature to any ion fragment containing it, with two peaks of nearly equal intensity separated by two mass-to-charge (m/z) units (the M+• and M+2• peaks).[3][4] This predictable isotopic pattern is the key to identifying and confirming the presence of bromine in the molecular ion and its subsequent fragments.
Strategic Selection of Ionization Techniques
The choice of ionization method dictates the nature of the mass spectrum. The primary decision is between "hard" and "soft" ionization, a choice driven entirely by the analytical goal.[5]
-
Electron Impact (EI) Ionization: As a "hard" technique, EI bombards the analyte with high-energy electrons (typically 70 eV), inducing significant and reproducible fragmentation.[6][7] This is the preferred method for structural elucidation, as the resulting fragmentation pattern acts as a molecular fingerprint, revealing the underlying structure of the analyte.[8][9] For this compound, EI provides the necessary energy to cleave the C-I and C-Br bonds, which is fundamental to confirming the substituent arrangement.
-
Soft Ionization (e.g., ESI, CI): Techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) impart less energy to the analyte, typically resulting in a prominent molecular ion (or a protonated molecule, [M+H]⁺) with minimal fragmentation.[6][7][10] These methods are ideal when the primary goal is simply to confirm the molecular weight of the compound. For this guide, where structural detail is paramount, we will focus on the richer data provided by EI.
Decoding the Mass Spectrum: Isotopic Clusters and Fragmentation Pathways
The EI mass spectrum of this compound is information-rich. Interpretation begins with the highest m/z region to identify the molecular ion cluster and proceeds to lower m/z values to analyze the fragments.
The Molecular Ion (M+•) Cluster
The molecular ion peak is the definitive indicator of the compound's mass. Due to the bromine isotopes, it will appear as a doublet.
| Ion Species | Constituent Isotopes | Calculated m/z (Nominal) | Expected Relative Abundance |
| [M]+• | C₆H₅⁷⁹BrIN | 297 | ~100% |
| [M+2]+• | C₆H₅⁸¹BrIN | 299 | ~98% |
Table 1: Predicted molecular ion cluster for this compound. The near 1:1 ratio of the peaks at m/z 297 and 299 is a definitive signature for a molecule containing one bromine atom.[3][4]
Primary Fragmentation Pathways
Fragmentation in EI-MS is a logical process governed by bond strengths and fragment stability. The C-I bond is weaker than the C-Br bond, making the loss of an iodine radical a highly probable initial fragmentation event.
-
Loss of Iodine Radical ([M-I]⁺): The cleavage of the C-I bond results in the loss of a neutral iodine radical (•I, 127 Da). This is often a dominant fragmentation pathway. The resulting fragment retains the bromine atom, and therefore its characteristic isotopic signature.
-
[C₆H₅BrIN]+• → [C₆H₅BrN]⁺ + •I
-
Expected peaks at m/z 170 (containing ⁷⁹Br) and m/z 172 (containing ⁸¹Br) in a ~1:1 ratio.
-
-
Loss of Bromine Radical ([M-Br]⁺): While the C-Br bond is stronger, its cleavage is also possible, leading to the loss of a neutral bromine radical (•Br, 79 or 81 Da). The resulting fragment contains the monoisotopic iodine.
-
[C₆H₅BrIN]+• → [C₆H₅IN]⁺ + •Br
-
Expected single peak at m/z 218 .
-
-
Loss of Halogens as HX: While less common for radical cations, subsequent fragmentation or rearrangement can lead to the loss of HBr or HI, though direct radical loss is typically favored.
The following diagram illustrates the primary fragmentation logic for this compound.
Caption: Primary fragmentation pathways of this compound under Electron Impact (EI) ionization.
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for analyzing volatile and semi-volatile compounds like halogenated anilines, offering both high-resolution separation and definitive mass-based identification.[11][12]
Sample and Standard Preparation
A self-validating protocol requires meticulous preparation to ensure accuracy and reproducibility.
-
Solvent Selection: Choose a high-purity volatile solvent in which the analyte is soluble. Dichloromethane or ethyl acetate are suitable choices.
-
Stock Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of the chosen solvent to create a 1 mg/mL stock solution.
-
Working Standard: Dilute the stock solution to a working concentration appropriate for the instrument's sensitivity, typically in the range of 1-10 µg/mL.
-
Sample Preparation: Prepare the unknown sample using the exact same procedure and solvent to ensure a direct comparison.
Instrumentation and Parameters
The following parameters provide a robust starting point for method development. The causality behind these choices is to balance resolution, sensitivity, and run time.
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Injection Mode | Splitless (1 µL) | Maximizes analyte transfer to the column for trace analysis.[13] |
| Inlet Temp. | 280 °C | Ensures rapid and complete volatilization of the aniline derivative. |
| Carrier Gas | Helium, constant flow @ 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms) | A non-polar column is suitable for separating a wide range of aromatic compounds. |
| Oven Program | Initial 80 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min) | Provides good separation from solvent and potential impurities. |
| MS System | ||
| Ion Source | Electron Impact (EI) | To induce characteristic and reproducible fragmentation for structural confirmation. |
| Ionization Energy | 70 eV | The industry standard for creating comparable library spectra.[7] |
| Source Temp. | 230 °C | Prevents condensation of the analyte within the source. |
| Quadrupole Temp. | 150 °C | Ensures stable ion transmission. |
| Scan Range | m/z 50-350 | Covers the molecular ion and all significant fragments. |
Conclusion: A Synthesis of Data and Insight
The mass spectrometric analysis of this compound is a prime example of how inherent chemical properties can be leveraged for definitive structural elucidation. The predictable isotopic signature of bromine provides an invaluable internal validation for every bromine-containing fragment. By selecting an appropriate ionization technique (EI for fragmentation) and a robust separation method (GC), a detailed and reliable analytical picture can be constructed. The fragmentation pattern, initiated by the preferential cleavage of the weaker C-I bond, provides irrefutable evidence of the compound's halogen substituents and their connectivity. This guide equips the researcher not only with a method but with the scientific rationale required to adapt, troubleshoot, and confidently interpret the mass spectrum of this and other complex halogenated molecules.
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stability of 4-Bromo-3-iodoaniline under acidic conditions
An In-depth Technical Guide to the Stability of 4-Bromo-3-iodoaniline Under Acidic Conditions
Abstract
This compound is a key halogenated intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its chemical behavior, especially its stability under various process conditions, is critical for reaction optimization, impurity profiling, and ensuring the quality of final active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the stability of this compound, with a specific focus on acidic conditions commonly encountered during synthesis and purification. We will explore the theoretical underpinnings of its reactivity, propose a robust experimental framework for stability assessment through forced degradation, and detail the analytical methodologies required for the identification and quantification of potential degradants. This document is intended for researchers, process chemists, and drug development professionals seeking to understand and control the stability of this versatile building block.
Introduction: The Chemical Context of this compound
This compound (CAS No. 63037-64-9) is an aromatic amine substituted with two different halogen atoms, bromine and iodine, at positions 4 and 3, respectively.[1][2] This unique substitution pattern makes it a valuable precursor for introducing specific functionalities into larger molecules through reactions like Suzuki or Heck cross-coupling, Sandmeyer reactions, and other C-N or C-C bond-forming transformations.[3][4]
The stability of such intermediates is a cornerstone of process chemistry and drug development.[5][6] Uncontrolled degradation can lead to yield loss, the formation of unknown impurities that may be toxic or interfere with subsequent reactions, and regulatory challenges. Acidic conditions are frequently employed in organic synthesis, for example, during the hydrolysis of protecting groups or in catalytic cycles.[7] Therefore, a thorough understanding of how this compound behaves in an acidic environment is not merely academic but a practical necessity for ensuring process robustness and product purity.
This guide will proceed from a theoretical assessment of the molecule's inherent stability to the practical design of forced degradation studies, which are essential for predicting degradation pathways and developing stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[8]
Theoretical Stability Assessment
The stability of this compound is governed by the interplay of electronic and steric effects of its three substituents on the aromatic ring.
Electronic Effects and Protonation
In neutral form, the amino (-NH₂) group is a powerful activating group, donating electron density to the ring via resonance and facilitating electrophilic aromatic substitution. Conversely, the halogen substituents (Br and I) are deactivating via induction but ortho-, para-directing through resonance.
Under acidic conditions, the primary and most significant event is the protonation of the highly basic amino group to form the anilinium ion (-NH₃⁺). This transformation fundamentally alters the electronic landscape of the molecule.
-
Anilinium Ion Formation: The -NH₃⁺ group is strongly electron-withdrawing and deactivating, pulling electron density from the aromatic ring. This deactivation makes the ring significantly less susceptible to electrophilic attack.
-
Halogen Reactivity: The carbon-halogen bond strength decreases in the order C-Br > C-I. The carbon-iodine bond is the weakest and therefore the most likely site for potential nucleophilic displacement or reductive dehalogenation. However, nucleophilic aromatic substitution is generally difficult and requires harsh conditions or significant activation. The strong deactivation of the ring by the anilinium group further disfavors this pathway.
Potential Degradation Pathways in Acid
Based on the general chemistry of halogenated anilines, several degradation pathways can be hypothesized under acidic stress conditions.
-
Deiodination (Hydrolysis): The most probable degradation pathway is the cleavage of the C-I bond, which is weaker than the C-Br bond. This could occur via a hydrolytic mechanism, replacing the iodine atom with a hydroxyl group to form 4-bromo-3-aminophenol, or via reductive deiodination to yield 4-bromoaniline if a suitable reducing agent is present.[9]
-
Oxidation: While acid itself is not an oxidant, the presence of dissolved oxygen or trace metal impurities can catalyze the oxidation of anilines. This can lead to the formation of colored impurities, potentially through radical mechanisms, leading to dimerization or polymerization.[10] The formation of benzoquinone-imine intermediates is a known pathway for aniline degradation.[10]
-
Further Halogenation/Rearrangement: In the presence of certain acids (e.g., HBr) and an oxidant, further halogenation or halogen exchange is a remote possibility, but typically requires specific reagents not usually present in a simple stability study.
Given these factors, the primary concern for this compound in acid is the potential loss of the iodine substituent. The core aniline structure is expected to be relatively robust.
Experimental Design: Forced Degradation Protocol
Forced degradation, or stress testing, is the cornerstone of stability analysis.[6] It involves subjecting the compound to conditions more severe than accelerated stability testing to intentionally generate degradation products.[5][11] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify impurities without completely destroying the parent molecule.[5][6]
Objective
To systematically investigate the , identify the primary degradation products, and establish a potential degradation pathway.
Experimental Workflow
The following diagram outlines a comprehensive workflow for the forced degradation study.
Caption: Experimental workflow for forced degradation of this compound.
Step-by-Step Methodology
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of methanol and water. Causality: This solvent system ensures solubility and compatibility with both aqueous stress conditions and reverse-phase HPLC analysis.
2. Acid Stress:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
In a separate vial, add 1 mL of 2 M HCl to 1 mL of stock solution to achieve a final concentration of 0.5 mg/mL in 1 M HCl.
-
Heat both samples in a water bath or oven at 80°C. Withdraw aliquots at timed intervals (e.g., 2, 4, 8, 24 hours).
-
Causality: Using two different acid concentrations and elevated temperature accelerates potential hydrolysis, allowing the stability profile to be determined in a reasonable timeframe.[11]
3. Control Conditions (for comparison):
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M NaOH. Heat under the same conditions as the acid stress samples.
-
Oxidative Stress: Mix 1 mL of stock with 1 mL of 6% H₂O₂ (final concentration 3%). Keep at room temperature for 24 hours.[8]
-
Thermal Stress: Heat the stock solution and a sample of the solid compound at 80°C.
-
Unstressed Control: Keep a sample of the stock solution at room temperature, protected from light.
4. Sample Quenching and Preparation for Analysis:
-
Cool the withdrawn aliquots to room temperature.
-
Neutralize the acid and base samples by adding an equimolar amount of NaOH or HCl, respectively.
-
Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).
Analytical Methodology for Stability Assessment
A robust, stability-indicating analytical method is crucial for separating the parent compound from any degradation products.[12] High-Performance Liquid Chromatography (HPLC) is the technique of choice.[12]
Stability-Indicating HPLC-UV Method
This method is designed to quantify the parent compound and all detected degradation products.
| Parameter | Condition | Justification |
| Instrument | HPLC with UV/Photodiode Array (PDA) Detector | PDA allows for the monitoring of multiple wavelengths and the assessment of peak purity, ensuring co-eluting peaks are not missed. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | C18 columns provide excellent retention and separation for moderately polar to nonpolar aromatic compounds like halogenated anilines. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a slightly acidic mobile phase to ensure good peak shape for the amine by keeping it protonated. |
| Mobile Phase B | Acetonitrile | A common, strong organic solvent for reverse-phase chromatography. |
| Gradient Elution | Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions. | A gradient is essential to ensure that any early-eluting polar degradants (e.g., hydrolyzed products) and the late-eluting parent compound are well-separated and resolved within a single run. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | 254 nm | A common wavelength for aromatic compounds. A full spectrum should be collected with the PDA to determine the optimal wavelength for all components. |
| Injection Vol. | 10 µL | A typical injection volume to balance sensitivity and peak shape. |
Identification of Degradants by LC-MS/MS
Once degradation is observed via HPLC, the next critical step is to identify the structures of the impurities.
-
Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), preferably using a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap.
-
Methodology: The same HPLC method can be used, with the mobile phase adjusted to be MS-compatible (e.g., using formic acid instead of non-volatile buffers).
-
Data Analysis:
-
Determine Accurate Mass: HRMS provides the exact mass of the parent and degradant ions, allowing for the calculation of their elemental formulas.
-
Fragmentation Analysis (MS/MS): The ions are fragmented, and the resulting fragmentation pattern provides structural clues to identify the molecule. For example, the loss of 127 mass units would strongly suggest the cleavage of an iodine atom.
-
Predicted Degradation Pathway and Data Interpretation
Based on the theoretical assessment, a likely degradation pathway under acidic conditions involves the hydrolytic displacement of iodine.
Caption: Hypothesized degradation pathways of this compound in acid.
Data Interpretation: The HPLC data would be used to calculate the percentage degradation: % Degradation = (Total Area of Degradant Peaks / (Total Area of Degradant Peaks + Area of Parent Peak)) * 100
The results should be summarized in a table.
| Stress Condition | Time (h) | % Degradation | Major Degradant (Proposed) | Notes |
| 0.1 M HCl @ 80°C | 24 | 8.5% | 4-Bromoaniline | Suggests reductive deiodination is a key pathway. |
| 1.0 M HCl @ 80°C | 24 | 19.2% | 4-Bromoaniline | Higher acid concentration accelerates degradation as expected. |
| 0.1 M NaOH @ 80°C | 24 | < 1.0% | - | Compound is stable to basic hydrolysis. |
| 3% H₂O₂ @ RT | 24 | > 90% | Multiple/Polymeric | Highly sensitive to oxidation, forming numerous undefined products. |
| Thermal (80°C) | 24 | < 0.5% | - | Thermally stable at 80°C in the absence of other stressors. |
Conclusion
While this compound is a robust molecule, this in-depth guide posits that its primary liability under acidic conditions is the cleavage of the carbon-iodine bond. The protonation of the amino group deactivates the ring, protecting it from electrophilic attack, but the inherent weakness of the C-I bond makes it the focal point for degradation, likely via a reductive or hydrolytic pathway. The compound is expected to be highly sensitive to oxidation but relatively stable to base and heat.
The provided experimental framework offers a comprehensive and scientifically rigorous approach to confirming these hypotheses. By executing a well-designed forced degradation study and employing modern analytical techniques like HPLC and LC-MS/MS, researchers and drug development professionals can elucidate the definitive stability profile of this compound. This knowledge is paramount for designing resilient synthetic processes, controlling impurity profiles, and ultimately ensuring the quality and safety of the resulting pharmaceutical products.
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Schmidt, A., et al. (2015). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry, 11, 2538-2548. Retrieved from [Link]
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A Senior Application Scientist's Guide to 4-Bromo-3-iodoaniline for Advanced Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Utility of 4-Bromo-3-iodoaniline in Complex Synthesis
This compound (CAS No. 63037-64-9) is a highly functionalized aromatic building block of significant interest in the realms of pharmaceutical and materials science research.[1] Its unique substitution pattern, featuring two distinct and orthogonally reactive halogen atoms (bromine and iodine) on an aniline scaffold, offers medicinal chemists a versatile platform for the strategic and sequential introduction of molecular complexity. This guide provides an in-depth technical overview of commercial sourcing, quality assessment, and practical application of this key intermediate, grounded in the principles of scientific integrity and field-proven insights.
The differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions is the cornerstone of this reagent's utility. The carbon-iodine bond is significantly more reactive towards oxidative addition to a Pd(0) center than the carbon-bromine bond. This allows for selective functionalization at the 3-position (iodine) while leaving the 4-position (bromine) intact for a subsequent, distinct transformation. This strategic advantage is paramount in the construction of complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapeutics where precise control over substituent placement is critical for optimizing biological activity and pharmacokinetic properties.[2][3]
Part 1: Commercial Sourcing and Supplier Evaluation
The procurement of high-quality starting materials is a critical, yet often overlooked, aspect of successful research and development. The purity and consistency of this compound directly impact reaction efficiency, impurity profiles of subsequent products, and ultimately, the integrity of the final data.
Identifying Commercial Suppliers
A number of chemical suppliers specialize in providing complex building blocks for research and development. The following table summarizes a selection of commercial sources for this compound. It is important to note that availability, purity, and documentation can vary, and direct inquiry with the suppliers is always recommended.
| Supplier | CAS Number | Stated Purity | Availability/Notes |
| Sigma-Aldrich | 63037-64-9 | 95% | Available through their marketplace from various sources like Ambeed, Inc. |
| Aceschem | 63037-64-9 | >97% | Provides NMR, MSDS, HPLC, and COA upon request.[4] |
| Appretech Scientific | 63037-64-9 | >98% | Research chemical supplier. |
| Echemi | 63037-64-9 | Varies | Marketplace with multiple listings from different traders.[5] |
| Conier Chem&Pharma | 63037-64-9 | Varies | Trader of fine chemicals. |
| Dayang Chem | 63037-64-9 | Varies | Supplier based in Hangzhou, China. |
The Criticality of the Certificate of Analysis (CoA)
The Certificate of Analysis is the single most important document for assessing the quality of a chemical reagent. It provides batch-specific data that verifies the identity and purity of the material. Researchers should never proceed with a critical synthesis without first scrutinizing the CoA.
A Representative Certificate of Analysis for this compound:
| Test | Specification | Result | Method |
| Appearance | Off-white to light brown solid | Conforms | Visual |
| Identity (¹H NMR) | Conforms to structure | Conforms | ¹H NMR |
| Purity (HPLC) | ≥ 98.0% | 99.2% | HPLC |
| Melting Point | 88 - 92 °C | 90.1 °C | Capillary |
| Residual Solvents | ≤ 0.5% | < 0.1% | GC-HS |
| Water Content (Karl Fischer) | ≤ 0.5% | 0.15% | KF Titration |
Interpreting the CoA: A Scientist's Perspective
-
Purity (HPLC): High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. A purity of ≥98% is generally acceptable for many discovery applications. However, for late-stage development or GMP (Good Manufacturing Practice) synthesis, a purity of ≥99.5% may be required. Scrutinize the chromatogram for the presence of any significant impurities.
-
Identity (¹H NMR): The Nuclear Magnetic Resonance spectrum should be consistent with the expected structure of this compound. Pay close attention to the integration values and splitting patterns of the aromatic protons to confirm the substitution pattern.
-
Impurities: The CoA may not list specific impurities unless they are known to be common byproducts of the manufacturing process. Understanding the synthetic route is key to anticipating potential impurities.
Part 2: Synthesis, Impurity Profile, and Quality Control
A deep understanding of how this compound is synthesized provides invaluable insight into its potential impurity profile, which is crucial for troubleshooting downstream reactions and ensuring the quality of the final active pharmaceutical ingredient (API).
Plausible Synthetic Route
A common and logical approach to the synthesis of this compound starts from the readily available 4-bromoaniline. The synthesis involves two key transformations: protection of the reactive aniline group, followed by a regioselective iodination.
Causality Behind Experimental Choices:
-
Protection: The aniline nitrogen is highly activating and can interfere with electrophilic aromatic substitution reactions, leading to multiple products and potential oxidation. Acetylation with acetic anhydride is a robust and scalable method to temporarily protect the amine as an acetamide. This moderates the activating effect and directs the subsequent iodination.
-
Iodination: The acetamide group is an ortho-, para- director. Since the para position is already occupied by the bromine atom, the incoming electrophile (the iodonium ion from NIS) is directed to the ortho position (C3). N-Iodosuccinimide is a mild and effective source of electrophilic iodine, making it a preferred reagent over harsher alternatives like iodine monochloride.
-
Deprotection: The final step is the hydrolysis of the acetamide group under acidic conditions to regenerate the free aniline, yielding the desired product.
Potential Process-Related Impurities
-
Starting Material: Residual 4-bromoaniline may be present if the initial protection step is incomplete.
-
Isomeric Impurities: Inadequate regiocontrol during iodination could potentially lead to small amounts of 2-iodo-4-bromoaniline, although this is sterically less favored.
-
Di-iodinated Species: Over-iodination could result in the formation of di-iodo species, though this is less likely with a deactivated ring system.
-
Hydrolysis Byproducts: Incomplete deprotection will leave residual N-(4-bromo-3-iodophenyl)acetamide in the final product.
Part 3: Application in Advanced Synthesis - The Buchwald-Hartwig Amination
The differential reactivity of the C-I and C-Br bonds makes this compound an excellent substrate for sequential cross-coupling reactions. A common and powerful application is the selective Buchwald-Hartwig amination at the C-I position.
Workflow for Selective Buchwald-Hartwig Amination
Detailed Experimental Protocol: Synthesis of 4-Bromo-3-(morpholino)aniline
This protocol is a representative example and may require optimization for specific substrates and scales.
Materials:
-
This compound (1.0 mmol, 298 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 19.1 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
Reaction Setup: In a glovebox, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Seal the Schlenk tube with a septum, remove it from the glovebox, and connect it to a Schlenk line.
-
Evacuate and backfill the tube with argon (repeat this cycle three times).
-
Reagent Addition: Under a positive flow of argon, add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-Bromo-3-(morpholino)aniline.
Trustworthiness of the Protocol: This protocol is based on well-established principles of the Buchwald-Hartwig amination.[6][7][8] The choice of a bulky, electron-rich phosphine ligand like XPhos is critical for facilitating the oxidative addition of the aryl halide and the subsequent reductive elimination. The use of a strong, non-nucleophilic base like NaOtBu is standard for deprotonating the amine and the intermediate palladium complex. The selective reaction at the C-I bond is a reliable and predictable outcome due to the significantly lower bond dissociation energy of C-I compared to C-Br.
Conclusion
This compound is a powerful and versatile building block for modern organic synthesis. Its value lies not just in its structure, but in the predictable and selective reactivity it offers to the discerning scientist. By carefully selecting suppliers, rigorously evaluating material quality through the Certificate of Analysis, understanding the potential impurity profile based on its synthesis, and applying robust and well-understood reaction protocols, researchers and drug development professionals can confidently leverage this reagent to construct complex and novel molecules that drive innovation in medicine and beyond.
References
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Calibre Chemicals. (n.d.). 4 Iodoaniline Builds the Heart of Pharma Molecules. Retrieved from [Link]
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Sarez. (2025, August 20). 4-Iodoaniline: The Cornerstone of Innovative Solutions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald–Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]
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PubMed Central (PMC). (2020, November 12). Compounds from Natural Sources as Protein Kinase Inhibitors. Retrieved from [Link]
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PubMed. (n.d.). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Retrieved from [Link]
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4-Bromo-3-iodoaniline safety and handling precautions
An In-Depth Technical Guide to the Safe Handling of 4-Bromo-3-iodoaniline
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 63037-64-9). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical data from authoritative safety sources to ensure the protection of laboratory personnel and the integrity of experimental work. The narrative moves beyond mere instruction to explain the causality behind each recommendation, grounding every procedure in established principles of chemical safety and risk mitigation.
Compound Profile and Hazard Identification
This compound is a disubstituted aromatic amine, a class of compounds widely used as building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its utility, however, is matched by its significant hazard profile, which demands rigorous adherence to safety protocols.
Physical and Chemical Properties
A clear understanding of the compound's physical properties is the foundation of a robust safety assessment.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrIN | PubChem[1] |
| Molecular Weight | 297.92 g/mol | PubChem[1] |
| CAS Number | 63037-64-9 | PubChem[1] |
| Appearance | Solid (form may vary) | Sigma-Aldrich |
| Melting Point | 69 - 72 °C (for 4-Bromo-2-iodoaniline isomer) | Sigma-Aldrich |
GHS Hazard Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary risks are associated with its acute toxicity via multiple routes of exposure and its irritant properties.[1]
| Hazard Class | Hazard Statement | Pictogram |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | 💀 |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | ❗ |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | ❗ |
| Serious Eye Damage/Irritation (Category 2) | H319: Causes serious eye irritation | ❗ |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | ❗ |
Note: Classifications are based on data provided by the European Chemicals Agency (ECHA) C&L Inventory.[1] The skull and crossbones pictogram is associated with the more severe "Toxic if swallowed" classification.
Toxicological Insights
The toxicity of this compound is characteristic of many aromatic amines. Absorption, which can occur through ingestion, skin contact, or inhalation, can lead to systemic effects. A primary concern with aromatic amines is the potential to cause methemoglobinemia , a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen. Symptoms can include headache, dizziness, cyanosis (a bluish discoloration of the skin), and in severe cases, cardiac dysrhythmia and spasms. The onset of these symptoms may be delayed for several hours post-exposure. Furthermore, prolonged or repeated exposure may pose a risk of damage to organs such as the liver and kidneys.
Hierarchy of Controls: A Systematic Approach to Safety
Effective management of the risks associated with this compound requires a multi-layered approach, prioritized by the hierarchy of controls. This framework prioritizes the most effective and reliable control measures.
Caption: Hierarchy of controls, from most to least effective.
Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood .[2] All manipulations of the solid compound or its solutions, including weighing, transferring, and preparing reactions, must be performed within a functioning fume hood to prevent the inhalation of dusts or vapors.[3] An emergency eyewash station and safety shower must be readily accessible and verified to be operational before any work begins.[2][4]
Personal Protective Equipment (PPE)
PPE is the final line of defense and must be selected carefully to provide adequate protection against the specific hazards of this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety Goggles & Face Shield | Goggles must provide a complete seal. A face shield is required over goggles during splash-risk operations to protect against serious eye irritation (H319).[2][4] |
| Hands | Double Nitrile or Neoprene/Butyl Gloves | Double-gloving with nitrile provides protection for incidental contact. For direct handling or extended use, heavy-duty neoprene or butyl rubber gloves are recommended to prevent dermal absorption (H312).[2][5] Gloves must be changed immediately upon contamination. |
| Body | Chemical-Resistant Laboratory Coat | A fully-buttoned, long-sleeved lab coat is mandatory to prevent skin contact (H315).[5] |
| Respiratory | NIOSH/MSHA Approved Respirator | A respirator with a P3 (particulate) filter is required when dusts may be generated outside of a fume hood. All respirator use must comply with a formal respiratory protection program. |
| Feet | Closed-Toe Shoes | Porous shoes are not permitted. Shoes must fully cover the feet to protect against spills.[2] |
Standard Operating Procedure for Safe Handling
This section details a step-by-step workflow for a common laboratory task: weighing and transferring solid this compound. Adherence to this protocol is critical for minimizing exposure risk.
Caption: Step-by-step workflow for handling this compound.
Step 1: Preparation
-
Verify Fume Hood: Confirm that the chemical fume hood has a current certification and that airflow is adequate.
-
Designate Area: Clearly define a specific area within the hood for handling the compound to contain potential contamination.[2]
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, containers, solvent) and place them inside the hood before introducing the chemical.
-
Prepare for Emergencies: Locate the nearest eyewash station, safety shower, and spill kit. Ensure the pathway is unobstructed.[2]
Step 2: Donning PPE
-
Put on all required PPE as specified in the table above before entering the designated handling area.
Step 3: Handling the Compound
-
Containment: Carefully unseal the container of this compound inside the designated area of the fume hood.
-
Transfer: Use a spatula to carefully weigh and transfer the solid. Avoid creating dust.[6] If creating a solution, add the solid slowly to the solvent to prevent splashing.[2]
-
Sealing: Keep the primary container tightly sealed when not in active use.
Step 4: Decontamination and Waste Disposal
-
Surface Decontamination: After handling, wipe down all surfaces within the fume hood that may have come into contact with the compound.
-
Waste Segregation: All contaminated solid waste (e.g., gloves, weigh boats, paper towels) must be placed in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic compounds.[2]
-
Disposal: Liquid waste solutions must be collected in a separate, compatible, and labeled hazardous waste container. Never dispose of this compound down the drain.[2] All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[2]
Step 5: Doffing PPE
-
Carefully remove PPE, avoiding contact between contaminated outer surfaces and skin.
-
Remove gloves last, using a technique that prevents skin contact with the outer glove surface.
-
Wash hands thoroughly with soap and water immediately after removing PPE.[5]
Storage and Incompatibility
Proper storage is crucial to maintain the chemical's integrity and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[7] The storage area should be locked or otherwise accessible only to authorized personnel.[8] The compound may be light and air-sensitive, so storage under an inert atmosphere and protection from light is recommended.[9]
-
Incompatible Materials: Keep away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides to prevent potentially vigorous or exothermic reactions.[3][8]
Emergency Procedures
Immediate and correct response to an emergency is vital.
Caption: Decision tree for responding to an accidental release.
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with copious amounts of water and soap for at least 15 minutes. Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[2][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]
Accidental Release Measures
-
Minor Spills: For small spills contained within a fume hood, use an absorbent material like vermiculite to soak up the material.[2] Carefully sweep or shovel the contained material into a suitable, labeled hazardous waste container.[5][7]
-
Major Spills: Evacuate the immediate area and alert others.[6] Do not attempt to clean up a large spill without proper training and equipment. Contact your institution's EHS or emergency response team immediately.[6] Prevent the spill from entering drains or waterways.[6]
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, alcohol-resistant foam, or a water spray.[5][7]
-
Hazardous Combustion Products: In the event of a fire, toxic and corrosive gases may be released, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen iodide (HI).[3]
-
Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous substances.[5]
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- 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY D
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- 4-Iodoaniline - Safety D
- SAFETY DATA SHEET - 4-Bromo-3-nitroaniline. Fisher Scientific.
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The Strategic Utility of 4-Bromo-3-iodoaniline in Modern Synthetic Chemistry: A Technical Guide
Introduction: A Uniquely Positioned Intermediate for Complex Molecular Architectures
In the landscape of synthetic organic chemistry, the strategic design of molecular building blocks is paramount to the efficient construction of complex targets. Among these, polyhalogenated aromatic compounds serve as versatile scaffolds, offering multiple points for selective functionalization. 4-Bromo-3-iodoaniline (CAS No. 63037-64-9) has emerged as a particularly valuable intermediate for researchers, scientists, and drug development professionals. Its distinct arrangement of a bromine atom, an iodine atom, and an amino group on a benzene ring provides a powerful platform for sequential and site-selective cross-coupling reactions, enabling the synthesis of a diverse array of intricate molecular architectures.[1]
This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound. We will delve into the causality behind experimental choices in its synthesis and its regioselective functionalization through key palladium-catalyzed cross-coupling reactions. Furthermore, this guide will present detailed, field-proven protocols and showcase its application in the synthesis of high-value compounds, including carbazole derivatives, which are prominent in medicinal chemistry and materials science.[2][3]
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₆H₅BrIN | [1] |
| Molecular Weight | 297.92 g/mol | [1] |
| CAS Number | 63037-64-9 | [1] |
| Appearance | Off-white to light brown solid | |
| Melting Point | Not widely reported, requires experimental determination | |
| Solubility | Soluble in common organic solvents like THF, DMF, and Dioxane |
Synthesis of this compound: A Regioselective Approach
The synthesis of this compound typically starts from the readily available 4-bromoaniline. The key challenge lies in the regioselective introduction of the iodine atom at the C3 position (ortho to the amino group and meta to the bromine). The amino group is a strong ortho-, para-director for electrophilic aromatic substitution. Since the para position is blocked by the bromine atom, the substitution is directed to the ortho positions (C2 and C6). However, direct iodination can sometimes lead to mixtures of isomers. A reliable method involves the use of an iodinating agent in a controlled manner to favor the desired C3-iodination.
Experimental Protocol: Ortho-Iodination of 4-Bromoaniline
This protocol describes a general procedure for the regioselective iodination of 4-bromoaniline. The choice of iodinating agent and reaction conditions is critical to control the regioselectivity. N-Iodosuccinimide (NIS) is a common and effective reagent for this transformation.[4]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
4-Bromoaniline
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-bromoaniline (1.0 eq) in anhydrous acetonitrile at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add N-Iodosuccinimide (1.05 eq) portion-wise. The choice of a polar aprotic solvent like acetonitrile facilitates the reaction.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The rationale for starting at a low temperature is to control the initial rate of the electrophilic substitution and enhance regioselectivity.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine species.
-
Dilute the mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. The bicarbonate wash is crucial to neutralize any acidic byproducts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Self-Validation: The purity and identity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The regiochemistry can be unequivocally determined by 2D NMR techniques such as NOESY or by X-ray crystallography if a suitable crystal is obtained.
The Cornerstone of Reactivity: Regioselective Cross-Coupling
The synthetic power of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is weaker and therefore more susceptible to oxidative addition to a Pd(0) catalyst, which is the initial and often rate-determining step in the catalytic cycle. This reactivity difference (C-I > C-Br) allows for selective functionalization at the C3 position while leaving the C4-bromo position intact for subsequent transformations.[5][6] This sequential functionalization is a powerful strategy for building molecular complexity.
Caption: Sequential cross-coupling workflow.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a robust method for forming C(sp)-C(sp²) bonds. With this compound, this reaction can be performed with high selectivity at the C-I bond under relatively mild conditions.[5][7]
This protocol describes the coupling of this compound with a terminal alkyne, such as phenylacetylene.
Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N, anhydrous and degassed)
-
Tetrahydrofuran (THF, anhydrous and degassed)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous, degassed THF and triethylamine. The amine base is crucial as it serves as both the solvent and the base to generate the copper acetylide.
-
Add phenylacetylene (1.2 eq) dropwise to the mixture.
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within a few hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 4-bromo-3-(phenylethynyl)aniline.
Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds between aryl halides and organoboron compounds. Similar to the Sonogashira reaction, the Suzuki coupling can be selectively performed at the C-I bond of this compound.[8][9]
This protocol outlines the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene/Ethanol/Water solvent mixture
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio). The aqueous base is essential for the transmetalation step of the catalytic cycle.
-
Heat the mixture to reflux (typically 80-90 °C) under an inert atmosphere. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by column chromatography to obtain the 4-bromo-3-aryl-aniline product.
Heck-Mizoroki Reaction and Buchwald-Hartwig Amination: Further Functionalization
The remaining C-Br bond in the products from the initial cross-coupling reactions can be further functionalized under more forcing conditions. The Heck-Mizoroki reaction allows for the introduction of alkenyl groups,[10] while the Buchwald-Hartwig amination enables the formation of C-N bonds with a variety of amines.[11][12][13][14][15] This sequential approach provides access to a vast chemical space of trisubstituted aniline derivatives.
Applications in the Synthesis of Complex Molecules
The unique reactivity of this compound makes it a valuable precursor for the synthesis of various complex organic molecules, particularly heterocyclic compounds.
Synthesis of Carbazole Derivatives
Carbazoles are a class of nitrogen-containing heterocycles with important biological and photophysical properties.[16][17] A powerful strategy for carbazole synthesis involves a sequential cross-coupling approach starting from o-iodoanilines.[2][3][18] this compound is an ideal starting material for preparing substituted carbazoles.
Synthetic Strategy:
Caption: General strategy for carbazole synthesis.
This typically involves an initial Suzuki or Sonogashira coupling at the C-I bond, followed by an intramolecular Buchwald-Hartwig amination or an intramolecular Heck reaction to form the carbazole ring system. The bromine atom at the 4-position of the aniline starting material ultimately resides on the carbazole core, providing a handle for further diversification.
Conclusion: A Versatile and Strategic Synthetic Intermediate
This compound stands out as a strategically designed synthetic intermediate that offers a reliable and predictable platform for the construction of complex molecular architectures. Its key attribute is the differential reactivity of its carbon-iodine and carbon-bromine bonds, which enables chemists to perform sequential, regioselective cross-coupling reactions. This step-wise approach to molecular assembly is a cornerstone of modern synthetic strategy, allowing for the controlled and efficient synthesis of a wide range of functionalized aromatic compounds.
For researchers in drug discovery and materials science, mastering the application of this compound opens up avenues to novel and diverse molecular scaffolds, such as substituted carbazoles and other complex heterocyclic systems. The protocols and principles outlined in this guide provide a solid foundation for leveraging the unique synthetic potential of this versatile building block. As the demand for increasingly complex and tailored molecules continues to grow, the strategic importance of intermediates like this compound in the synthetic chemist's toolbox is undeniable.
References
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Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
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Larock, R. C., & Liu, Z. (2007). Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization. PubMed. Retrieved from [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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ResearchGate. (n.d.). Mizoroki-Heck reaction (MH) of 4-bromoanisol and acrylic acid in aqueous solution using newly prepared nanocatalysts. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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-
ResearchGate. (n.d.). Heck coupling reaction between bromo/iodoanisoles and acrylates. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry. Retrieved from [Link]
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-
ResearchGate. (n.d.). Competitive reaction between 4-bromoanisole and 4-iodoanisole with phenylboronic acid catalyzed with Pd/RHA. Retrieved from [Link]
- D'Souza, D. M., & Müller, T. J. (2011). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry, 7, 1379-1385.
-
Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkynylation. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: The Synthesis and Application of 4-Bromo-2-iodoaniline. Retrieved from [Link]
-
Chalmers University of Technology. (2023). Regioselective ortho halogenation of N-aryl amides and ureas via oxidative halodeboronation. Retrieved from [Link]
- Jakab, G., Hosseini, A., Hausmann, H., & Schreiner, P. R. (2013). Mild and Selective Organocatalytic Iodination of Activated Aromatic Compounds. Synthesis, 45(12), 1635-1640.
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Organic Chemistry Portal. (n.d.). A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes. Retrieved from [Link]
- Wang, L., et al. (2014). Efficient carbazole synthesis via Pd/Cu-cocatalyzed cross-coupling/isomerization of 2-allyl-3-iodoindoles and terminal alkynes. Organic Letters, 16(7), 1852-1855.
- Khan, A., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
-
ResearchGate. (n.d.). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Retrieved from [Link]
-
Arkat USA. (n.d.). Regioselective iodination of hydroxylated aromatic ketones. Retrieved from [Link]
-
Spaggiari, A., Vaccari, D., Davoli, P., & Prati, F. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PubMed Central. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-IODOANILINE. Retrieved from [Link]
- Zard, S. Z., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Chemical Society Reviews, 45(24), 6896-6913.
-
MDPI. (2022). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic acids with 1 a. Retrieved from [Link]
- Majumdar, K. C., & Chattopadhyay, B. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22245-22271.
-
Organic Syntheses. (n.d.). p-IODOANILINE. Retrieved from [Link]
-
Zard, S. Z., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PubMed Central. Retrieved from [Link]
-
ACS Publications. (2021). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. Retrieved from [Link]
-
Taylor & Francis Online. (2022). A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4- cyanobiphenyl-4'-yl) alkanes (CBnBr). Retrieved from [Link]
-
SciELO México. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Retrieved from [Link]
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Methodological & Application
Mastering Regioselectivity: A Guide to the Suzuki Coupling of 4-Bromo-3-iodoaniline
For Immediate Release
An In-Depth Application Note for Researchers, Scientists, and Drug Development Professionals on the Strategic C-C Bond Formation Utilizing 4-Bromo-3-iodoaniline.
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, prized for its mild conditions and broad functional group tolerance.[1][2] This guide delves into the nuanced application of this reaction to a particularly valuable, yet challenging substrate: this compound. The strategic placement of two different halogen atoms on the aniline ring presents a unique opportunity for selective functionalization, a critical consideration in the synthesis of complex pharmaceutical intermediates and novel organic materials.[3]
This document serves as a comprehensive technical guide, providing not only detailed experimental protocols but also the underlying mechanistic principles that govern the reaction's selectivity. By understanding the "why" behind the "how," researchers can troubleshoot effectively and adapt these methodologies to their specific synthetic challenges.
The Principle of Regioselective Coupling: Exploiting Halogen Reactivity
The cornerstone of achieving regioselectivity in the Suzuki coupling of this compound lies in the differential reactivity of the carbon-halogen bonds. The generally accepted order of reactivity for aryl halides in the oxidative addition step of the palladium catalytic cycle is I > Br > Cl > F.[4] This hierarchy is attributed to the bond dissociation energies of the carbon-halogen bonds, with the weaker C-I bond being more susceptible to cleavage by the palladium(0) catalyst.
This inherent difference in reactivity allows for the selective coupling at the C-I position while leaving the C-Br bond intact for subsequent transformations. This two-step functionalization strategy is a powerful tool for the modular synthesis of highly substituted aniline derivatives.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] The key steps are:
-
Oxidative Addition: A palladium(0) species inserts into the carbon-halogen bond of the aryl halide, forming an organopalladium(II) complex. In the case of this compound, this step occurs preferentially at the more reactive C-I bond.
-
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.[1]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Sources
Application Notes & Protocols: Selective Buchwald-Hartwig Amination of 4-Bromo-3-iodoaniline
Introduction: Navigating Selectivity in Polyhalogenated Systems
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has become indispensable in both academic and industrial laboratories, particularly within pharmaceutical and materials science research, where aryl amine moieties are ubiquitous.[3][4][5]
This guide focuses on a particularly insightful substrate: 4-Bromo-3-iodoaniline. The presence of two different, synthetically valuable halogen atoms on the same aromatic ring presents a distinct challenge and a strategic opportunity. The inherent differences in the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allow for a highly selective amination. Understanding and controlling this selectivity is paramount for the efficient synthesis of complex, differentially functionalized aniline derivatives.
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals. We will delve into the mechanistic rationale behind the reaction's selectivity, detail the critical parameters for experimental success, and provide a robust, step-by-step protocol for the selective Buchwald-Hartwig amination at the C-I position of this compound.
The Scientific Rationale: Mechanism and Principles of Selectivity
A deep understanding of the reaction mechanism is critical to appreciating the nuances of catalyst selection and achieving high selectivity. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[1][6]
The Catalytic Cycle
The reaction is initiated by the oxidative addition of the aryl halide to a low-valent Pd(0) species, which is typically generated in situ. This is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine product and regenerate the active Pd(0) catalyst.[7][8]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
The Core Directive: Regioselectivity in Dihalogenated Substrates
For a substrate like this compound, the crucial question is which C-X bond will react preferentially. The selectivity is dictated by the first and often rate-determining step of the catalytic cycle: oxidative addition.[6]
The rate of oxidative addition for aryl halides follows the trend: C-I > C-Br > C-Cl . This is a direct consequence of the bond dissociation energies (BDE) of the carbon-halogen bonds (C-I BDE is the lowest, making it the easiest to break). The weaker C-I bond of this compound will therefore undergo oxidative addition with the Pd(0) catalyst much more rapidly than the stronger C-Br bond. This difference in reaction kinetics allows for a highly chemoselective amination at the C-3 position, leaving the C-4 bromine atom intact for subsequent downstream transformations.
Figure 2: Preferential reaction pathway based on C-X bond reactivity.
Rationale for Reagent Selection
The success of the Buchwald-Hartwig amination is highly dependent on the judicious choice of catalyst, ligand, base, and solvent.[9]
-
Palladium Precatalyst: Standard Pd(0) or Pd(II) sources like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are commonly used. Pd(II) precatalysts are reduced in situ to the active Pd(0) species.[10]
-
Phosphine Ligand: The ligand is arguably the most critical component. Bulky, electron-rich phosphine ligands are essential to stabilize the Pd(0) center, promote the oxidative addition and reductive elimination steps, and prevent catalyst decomposition.[7][11] Modern biarylphosphine ligands (Buchwald ligands) such as XPhos, RuPhos, or BrettPhos have shown broad utility and high efficiency.[12]
-
Base: A non-nucleophilic base is required to deprotonate the amine, generating the active nitrogen nucleophile. Sodium tert-butoxide (NaOtBu) is a common and effective choice for many amine couplings. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required for substrates with base-sensitive functional groups.[7][10]
-
Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or tetrahydrofuran (THF) are standard. These solvents effectively dissolve the reagents and do not interfere with the catalytic cycle.[7]
Experimental Protocol: Selective Amination of this compound
This protocol describes a general procedure for the selective amination of this compound with a representative secondary amine, morpholine. This procedure should serve as a robust starting point, with the understanding that minor optimization may be necessary for different amine coupling partners.
Safety: This procedure must be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and sodium tert-butoxide are hazardous. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times. All manipulations should be carried out under an inert atmosphere (Nitrogen or Argon).
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| This compound | >97% | Commercial Source |
| Morpholine | >99%, anhydrous | Commercial Source |
| Pd₂(dba)₃ | Catalyst grade | Commercial Source |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | >98% | Commercial Source |
| Sodium tert-butoxide (NaOtBu) | >98% | Commercial Source |
| Toluene | Anhydrous, >99.8% | Commercial Source |
| Schlenk tube or reaction vial | --- | --- |
| Magnetic stir bar | --- | --- |
| Inert gas supply (N₂ or Ar) | High purity | --- |
Reaction Setup and Execution
The following table outlines the stoichiometry for a representative 1.0 mmol scale reaction.
| Component | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents | Mol % (Catalyst) |
| This compound | 297.92 | 1.0 | 298 mg | 1.0 | --- |
| Morpholine | 87.12 | 1.2 | 105 µL | 1.2 | --- |
| NaOtBu | 96.10 | 1.4 | 135 mg | 1.4 | --- |
| Pd₂(dba)₃ | 915.72 | 0.01 | 9.2 mg | --- | 2.0 (as Pd) |
| XPhos | 476.65 | 0.04 | 19.1 mg | --- | 4.0 |
| Toluene (anhydrous) | --- | --- | 5.0 mL | --- | --- |
Step-by-Step Procedure:
-
Inert Atmosphere Setup: In a glovebox or on a Schlenk line, add the this compound (298 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Evacuation and Backfill: Seal the tube, and if using a Schlenk line, evacuate and backfill with inert gas (e.g., Argon) three times to ensure all oxygen is removed.
-
Reagent Addition: Add anhydrous toluene (5.0 mL) via syringe, followed by morpholine (105 µL, 1.2 mmol).
-
Reaction Conditions: Place the sealed tube in a preheated oil bath at 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 12-24 hours. The disappearance of the starting material indicates completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield the pure 4-bromo-3-(morpholino)aniline.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; insufficient inert atmosphere; poor quality reagents. | Ensure rigorous exclusion of air and moisture. Use fresh, anhydrous solvent. Screen alternative ligands (e.g., RuPhos) or Pd precatalysts (e.g., a G4 precatalyst). |
| Hydrodehalogenation | Presence of water; non-optimal ligand/base combination. | Use rigorously dried reagents and solvent. A weaker base (e.g., K₃PO₄) may mitigate this side reaction. |
| Formation of Bis-aminated Product | Reaction temperature too high or time too long. | Reduce reaction temperature to 80-90 °C. Monitor the reaction closely and stop it upon full consumption of the starting material to avoid over-reaction at the C-Br position. |
| Difficult Purification | Catalyst residues or baseline impurities. | Filter the crude reaction mixture through a short plug of Celite or silica before concentration. Ensure the purity of the starting material. |
Conclusion
The Buchwald-Hartwig amination of this compound provides a reliable and highly selective method for the synthesis of 4-bromo-3-aminoaniline derivatives. The pronounced difference in the reactivity of the C-I and C-Br bonds allows for precise functionalization at the iodine-bearing position, preserving the bromine for subsequent cross-coupling reactions. By carefully controlling the reaction parameters—particularly the choice of ligand and the exclusion of oxygen and moisture—researchers can achieve high yields of the desired product. This methodology serves as a powerful tool for building molecular complexity and is directly applicable to the synthesis of advanced intermediates in drug discovery and materials science.
References
-
Wikipedia. Buchwald–Hartwig amination. Link
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Link
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. Link
-
ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Link
-
Name-Reaction.com. Buchwald-Hartwig amination. Link
-
ResearchGate. Palladium‐Catalyzed Amination of Aryl Halides | Request PDF. Link
-
National Institutes of Health. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Link
-
National Institutes of Health. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Link
-
Wiley Analytical Science. Palladium Catalyzed Amination of Aryl Chlorides. Link
-
ACS Publications. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Link
-
University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years. Link
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Link
-
Royal Society of Chemistry. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Link
-
Benchchem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. Link
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Application Notes and Protocols: Regioselective Palladium-Catalyzed Cross-Coupling of 4-Bromo-3-iodoaniline
Introduction: The Strategic Value of 4-Bromo-3-iodoaniline in Synthesis
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic functionalization of aromatic scaffolds is paramount. This compound stands out as a highly valuable and versatile building block.[1][2] Its utility stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. This inherent disparity allows for remarkable regioselectivity, enabling chemists to perform sequential couplings with precision.
The C-I bond is weaker and, therefore, more susceptible to oxidative addition to a Palladium(0) center, which is often the rate-determining step in the catalytic cycle.[3] This principle allows for selective functionalization at the C3 position (iodine) while preserving the C-Br bond at the C4 position for subsequent transformations. Such controlled, stepwise elaboration of the aniline core is a powerful strategy for constructing complex molecular architectures found in a wide array of bioactive compounds and advanced materials.[4][5][6]
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions with this compound, offering detailed protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings. The focus is on achieving high regioselectivity and yield, with explanations of the mechanistic rationale behind the choice of catalysts, ligands, and reaction conditions.
The Mechanistic Cornerstone: Oxidative Addition and Ligand Effects
The success of palladium-catalyzed cross-coupling hinges on a well-defined catalytic cycle.[7] The initial and often selectivity-determining step is the oxidative addition of the aryl halide to the active Pd(0) species.[8][9][10] The reactivity trend for aryl halides in this step is generally I > Br > Cl > F, which is the basis for the regioselectivity observed with this compound.[10]
The choice of ligand is critical, as it influences the steric and electronic properties of the palladium center, thereby modulating its reactivity and stability.[11][12][13] Electron-rich and bulky phosphine ligands, for example, can enhance the rate of oxidative addition and subsequent reductive elimination, leading to more efficient catalysis.[11]
Below is a generalized workflow for a typical palladium-catalyzed cross-coupling reaction.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Part 1: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[14][15][16] When reacting this compound with an organoboron reagent, the coupling predictably occurs at the more reactive C-I bond.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Regioselective Suzuki-Miyaura Coupling of this compound
This protocol describes the selective coupling of an arylboronic acid at the C3 position of this compound.
Materials:
| Reagent/Material | CAS Number | Molecular Formula | Notes |
| This compound | 63037-64-9 | C₆H₅BrIN | Substrate |
| Phenylboronic acid | 98-80-6 | C₆H₇BO₂ | Example coupling partner |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | C₇₂H₆₀P₄Pd | Catalyst |
| Potassium carbonate | 584-08-7 | K₂CO₃ | Base |
| Toluene | 108-88-3 | C₇H₈ | Solvent |
| Water | 7732-18-5 | H₂O | Co-solvent |
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 297.9 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276.4 mg).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a 3:1 mixture of toluene and water (8 mL).
-
Degas the solution by bubbling with the inert gas for 15 minutes.
-
Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg).[3]
-
Seal the flask and heat the reaction mixture at 80 °C with vigorous stirring for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A reliable and commercially available Pd(0) source. |
| Ligand | Triphenylphosphine | Integral to the catalyst, balances activity and stability. |
| Base | K₂CO₃ | A moderately strong inorganic base, effective for transmetalation.[7] |
| Solvent System | Toluene/Water | Biphasic system that facilitates dissolution of both organic and inorganic reagents. |
| Temperature | 80 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant decomposition. |
Part 2: The Heck Reaction
The Heck reaction is a powerful method for the formation of C-C bonds by coupling an aryl halide with an alkene.[14][17][18] Similar to the Suzuki-Miyaura coupling, the Heck reaction with this compound will selectively occur at the C-I bond.
Catalytic Cycle of the Heck Reaction
Caption: The catalytic cycle of the Heck cross-coupling reaction.
Protocol: Regioselective Heck Coupling of this compound
This protocol details the selective coupling of an alkene at the C3 position of this compound.
Materials:
| Reagent/Material | CAS Number | Molecular Formula | Notes |
| This compound | 63037-64-9 | C₆H₅BrIN | Substrate |
| Styrene | 100-42-5 | C₈H₈ | Example coupling partner |
| Palladium(II) acetate | 3375-31-3 | C₄H₆O₄Pd | Catalyst precursor |
| Tri(o-tolyl)phosphine | 6163-58-2 | C₂₁H₂₁P | Ligand |
| Triethylamine | 121-44-8 | C₆H₁₅N | Base |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | Solvent |
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol, 297.9 mg), the alkene (1.5 mmol), palladium(II) acetate (0.02 mmol, 4.5 mg), and tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg).[3]
-
Add N,N-dimethylformamide (DMF) (5 mL) and triethylamine (1.5 mmol, 209 µL).
-
Seal the tube and heat the reaction mixture at 100 °C for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Wash the combined organic extracts with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ | A common and effective Pd(II) precursor that is reduced in situ to the active Pd(0) species. |
| Ligand | P(o-tol)₃ | A bulky phosphine ligand that can promote the catalytic cycle. |
| Base | Et₃N | An organic base that neutralizes the HX formed during the reaction. |
| Solvent | DMF | A polar aprotic solvent that facilitates the dissolution of the reactants and catalyst. |
| Temperature | 100 °C | Higher temperatures are often required for Heck reactions to proceed efficiently. |
Part 3: The Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between an aryl halide and a terminal alkyne.[19][20][21] This reaction is typically co-catalyzed by palladium and copper complexes.[19][20] As with the previous examples, the reaction with this compound is selective for the C-I bond.
Catalytic Cycle of the Sonogashira Reaction
Caption: The interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Protocol: Regioselective Sonogashira Coupling of this compound
This protocol outlines the selective coupling of a terminal alkyne at the C3 position of this compound.
Materials:
| Reagent/Material | CAS Number | Molecular Formula | Notes |
| This compound | 63037-64-9 | C₆H₅BrIN | Substrate |
| Phenylacetylene | 536-74-3 | C₈H₆ | Example coupling partner |
| Dichlorobis(triphenylphosphine)palladium(II) | 13965-03-2 | C₃₆H₃₀Cl₂P₂Pd | Catalyst |
| Copper(I) iodide | 7681-65-4 | CuI | Co-catalyst |
| Triethylamine | 121-44-8 | C₆H₁₅N | Base and Solvent |
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 297.9 mg), dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol, 14.0 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add triethylamine (5 mL) via syringe.
-
Add the terminal alkyne (1.1 mmol) dropwise with stirring.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the triethylamine under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | PdCl₂(PPh₃)₂ | A stable Pd(II) precatalyst that is readily reduced in situ. |
| Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate, which is crucial for transmetalation.[19] |
| Base/Solvent | Et₃N | Acts as both the base to deprotonate the alkyne and as the solvent. |
| Temperature | Room Temperature | The Sonogashira coupling is often efficient under mild conditions.[20] |
Conclusion and Future Perspectives
The regioselective functionalization of this compound via palladium-catalyzed cross-coupling reactions is a powerful and reliable strategy for the synthesis of complex organic molecules. The protocols detailed herein for Suzuki-Miyaura, Heck, and Sonogashira couplings provide a solid foundation for researchers in drug discovery and materials science. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions, chemists can effectively leverage the differential reactivity of the C-I and C-Br bonds to construct diverse molecular architectures with a high degree of control. Further research in this area may focus on the development of even more active and selective catalyst systems, potentially enabling these transformations to be carried out under even milder conditions or with a broader range of functional groups.
References
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- Sain, S., Jain, S., & Dwivedi, J. (2020). Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Current Organic Synthesis.
- Sahu, M., & Sapkale, P. (2013). A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1159-1166.
- (n.d.). Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. OUCI.
- (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.
- (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry.
- (n.d.). Mechanistic Aspects of Aryl-Halide Oxidative Addition, Coordination Chemistry, and Ring-Walking by Palladium. Semantic Scholar.
- (n.d.). Oxidative Addition of Aryl Halides to Palladium(0)
- (2013).
- (n.d.). Heck Reaction. Organic Chemistry Portal.
- (n.d.). Recent Advances In The Application Of The Heck Reaction In The Synthesis Of Heterocyclic Compounds: An Update.
- (n.d.). Developing Ligands for Palladium(II)
- (n.d.). CHAPTER 9: Modern Heck Reactions. Royal Society of Chemistry.
- (n.d.).
- (n.d.). Application Notes: Regioselective Sonogashira Coupling of 4-Bromo-3-iodophenol. Benchchem.
- (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.
- (n.d.). (PDF) Heck Reaction—State of the Art.
- (n.d.).
- (n.d.). Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry.
- (n.d.). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol. Benchchem.
- (n.d.). Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate.
- (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
- (2019). (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- (n.d.). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-...
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- (n.d.). CAS 63037-64-9 | this compound. Aceschem.
- (2023).
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Application Notes & Protocols: A Strategic Guide to the Synthesis of 2,3,5-Trisubstituted Indoles from 4-Bromo-3-iodoaniline
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products.[1] The ability to precisely install diverse substituents at specific positions on the indole ring is critical for modulating pharmacological activity. This guide provides a detailed, experience-driven protocol for the strategic synthesis of 2,3,5-trisubstituted indoles, leveraging the unique reactivity of 4-bromo-3-iodoaniline as a versatile starting material. By exploiting the differential reactivity of the carbon-iodine and carbon-bromine bonds, this methodology offers a robust and modular approach for generating complex indole libraries, making it highly valuable for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Advantage of this compound
The synthesis of polysubstituted indoles is a central theme in modern organic chemistry. Among the myriad of available methods, palladium-catalyzed cross-coupling reactions offer unparalleled efficiency and functional group tolerance.[2][3] Our focus here is a powerful two-stage strategy that begins with this compound.
The key to this strategy lies in the inherent difference in reactivity between aryl iodides and aryl bromides in palladium-catalyzed reactions. The C–I bond is significantly more susceptible to oxidative addition to a Pd(0) center than the more stable C–Br bond.[4] This reactivity differential allows for a selective, stepwise functionalization:
-
Stage 1: Indole Core Formation. A Larock indole synthesis is employed to react the ortho-iodo position with a disubstituted alkyne, forming the 2,3-disubstituted indole core while preserving the bromo substituent at the 5-position.[5][6][7]
-
Stage 2: C-5 Diversification. The intact bromo group at the C-5 position serves as a synthetic handle for subsequent palladium-catalyzed cross-coupling reactions, such as Sonogashira or Suzuki couplings, to introduce the third point of diversity.[8]
This orthogonal approach provides a highly convergent and flexible route to complex indole derivatives from a single, readily accessible starting material.
Overall Synthetic Workflow
The logical flow of the synthesis is designed for maximum modularity, allowing for the introduction of three distinct substituents (R¹, R², and R³) in a controlled sequence.
Figure 2: Catalytic cycle for the Larock indole synthesis.
Detailed Protocol 1: Synthesis of 5-Bromo-2-phenyl-3-(trimethylsilyl)indole
This protocol provides a representative procedure for the Larock heteroannulation.
Materials:
-
This compound
-
1-Phenyl-2-(trimethylsilyl)acetylene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Lithium Chloride (LiCl), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), K₂CO₃ (3.0 equiv), and LiCl (1.2 equiv).
-
Add Pd(OAc)₂ (0.05 equiv) and PPh₃ (0.10 equiv).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous DMF via syringe, followed by 1-phenyl-2-(trimethylsilyl)acetylene (1.5 equiv).
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water (3x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 5-bromo-2-phenyl-3-(trimethylsilyl)indole.
| Alkyne Substrate (R¹-C≡C-R²) | Indole Product | Typical Yield |
| Diphenylacetylene | 5-Bromo-2,3-diphenylindole | 80-90% |
| 1-Phenyl-1-propyne | 5-Bromo-2-phenyl-3-methylindole | 75-85% |
| 4-Octyne | 5-Bromo-2,3-dipropylindole | 85-95% |
| 1-Phenyl-2-(trimethylsilyl)acetylene | 5-Bromo-2-phenyl-3-(trimethylsilyl)indole | 70-80% |
| Table 1: Representative substrate scope for the Larock synthesis of 5-bromoindoles. Yields are estimates based on literature for similar transformations. | ||
| [7][8] |
Stage 2: C-5 Functionalization via Cross-Coupling
With the 5-bromoindole core in hand, the C-5 position is now primed for diversification. The C-Br bond is sufficiently reactive for a second round of palladium-catalyzed cross-coupling.
Sonogashira Coupling for C-5 Alkynylation
The Sonogashira reaction is a highly reliable method for forming C(sp²)-C(sp) bonds by coupling an aryl halide with a terminal alkyne. [9][10]This reaction typically requires a palladium catalyst and a copper(I) co-catalyst. [9] Causality Behind Choices:
-
Catalyst System: A combination like PdCl₂(PPh₃)₂ and CuI is standard. The palladium complex drives the main catalytic cycle, while the copper(I) iodide reacts with the terminal alkyne to form a copper acetylide intermediate, which facilitates the crucial transmetalation step. [9][11]* Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is essential. It serves both to neutralize the HX acid produced and to act as the solvent. [9]
Detailed Protocol 2: C-5 Sonogashira Coupling
Materials:
-
5-Bromo-2,3-disubstituted indole (from Stage 1)
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) Dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) Iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the 5-bromoindole (1.0 equiv) in anhydrous Et₃N.
-
Add the terminal alkyne (1.2-1.5 equiv).
-
To this solution, add PdCl₂(PPh₃)₂ (0.03 equiv) and CuI (0.05 equiv).
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) for 4-12 hours until the starting material is consumed (monitored by TLC). [12]5. Once complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash with saturated aqueous ammonium chloride solution, then water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography to afford the desired 2,3,5-trisubstituted indole.
| Coupling Partner | Reaction Type | R³ Group Introduced at C-5 | Typical Yield |
| Phenylacetylene | Sonogashira | -C≡C-Ph | 85-95% |
| 1-Hexyne | Sonogashira | -C≡C-(CH₂)₃CH₃ | 80-90% |
| Phenylboronic Acid | Suzuki | Phenyl | 80-90% |
| 4-Methoxyphenylboronic Acid | Suzuki | 4-Methoxyphenyl | 75-85% |
| Table 2: Representative C-5 functionalization reactions on a 5-bromoindole scaffold. | |||
| [8][13] |
Purification and Characterization
Purification: Standard laboratory techniques are highly effective for the purification of these indole products.
-
Flash Column Chromatography: Silica gel is the stationary phase of choice. A gradient elution starting with a nonpolar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective for separating the product from starting materials and catalyst residues.
-
Recrystallization: For highly crystalline products, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can provide material of very high purity. [14] Characterization: The structures of the synthesized indoles should be confirmed by standard spectroscopic methods.
-
¹H NMR: Expect a characteristic signal for the indole N-H proton (typically a broad singlet between δ 8.0-11.0 ppm), along with signals corresponding to the substituents at the C-2, C-3, and C-5 positions and the remaining aromatic protons.
-
¹³C NMR: The spectrum will show the characteristic signals for the indole core carbons, in addition to those of the substituents.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful incorporation of all substituents.
-
UV/Fluorescence Spectroscopy: Indole derivatives are often fluorescent. Their absorption and emission spectra can be characteristic of the substitution pattern. [15]For instance, substitution on the benzyl ring tends to shift absorption and emission wavelengths. [15]
Conclusion
The use of this compound as a starting material provides a powerful and strategic platform for the synthesis of 2,3,5-trisubstituted indoles. By capitalizing on the differential reactivity of the two halogen atoms, chemists can execute a stepwise and modular assembly of complex molecular architectures. The protocols described herein are robust and adaptable, offering a reliable pathway for generating diverse indole libraries essential for advancing drug discovery and chemical biology research.
References
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Larock indole synthesis - Wikipedia. Wikipedia. [Link]
-
Larock Indole Synthesis - SynArchive. SynArchive. [Link]
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Larock indole synthesis - Grokipedia. Grokipedia. [Link]
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Solid-Phase Synthesis of 2,3,5-Trisubstituted Indoles. Organic Letters, American Chemical Society. [Link]
-
Mechanism of Larock indole synthesis. ResearchGate. [Link]
-
Application of Palladium Chemistry in Organic Synthesis Techniques: the Larock Indole Synthesis, a Literature Review. Duke Vertices. [Link]
-
(PDF) Thermal and spectroscopic studies of 2,3,5-trisubstituted and 1,2,3,5-tetrasubstituted indoles as non-competitive antagonists of GluK1/GluK2 receptors. ResearchGate. [Link]
-
A three-component Fischer indole synthesis. Nature Protocols, PubMed. [Link]
-
The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances, Royal Society of Chemistry. [Link]
-
Sonogashira coupling - Wikipedia. Wikipedia. [Link]
-
A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PMC, NIH. [Link]
-
Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Catalysts, MDPI. [Link]
-
A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. PMC, NIH. [Link]
-
Solid-phase synthesis of 2,3,5-trisubstituted indoles. PubMed. [Link]
-
Experimental and Computational Structural Studies of 2,3,5-Trisubstituted and 1,2,3,5-Tetrasubstituted Indoles as Non-Competitive Antagonists of GluK1/GluK2 Receptors. Molecules, PMC - PubMed Central. [Link]
-
Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry. [Link]
-
Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation. Beilstein Journals. [Link]
-
An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. PMC, NIH. [Link]
-
Regioselectivity of Larock Indole Synthesis Using Functionalized Alkynes. Bioscience, Biotechnology, and Biochemistry, J-Stage. [Link]
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances, RSC Publishing. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Indole Synthesis via Sonogashira Coupling with 2-Bromoanilines. ResearchGate. [Link]
-
Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes. Organic & Biomolecular Chemistry, RSC Publishing. [Link]
-
Heterogeneous Palladium Catalysts Applied to the Synthesis of 2- and 2,3-Functionalised Indoles. ResearchGate. [Link]
-
Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, NIH. [Link]
-
SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, I. AN IMPROVED METHOD FOR THE SYNTHESIS OF SUMATRIPTAN. HETEROCYCLES. [Link]
- Process of preparing purified aqueous indole solution.
-
The Synthesis of Indoles: Harnessing Palladium Catalysis for Chemical Breakthroughs. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Sequential Sonagashira and Larock Indole Synthesis Reactions in a General Strategy To Prepare Biologically Active β-Carboline-Containing Alkaloids. Organic Letters, ACS Publications. [Link]
-
Development in Sonogashira Coupling: Construction of Indole and Benzo[B]Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU]Ac. International Journal of Institutional Pharmacy and Life Sciences. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, MDPI. [Link]
-
Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. ResearchGate. [Link]
-
Solid-phase synthesis of 2,3-disubstituted indoles: discovery of a novel, high-affinity, selective h5-HT2A antagonist. PubMed. [Link]
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- 13. BJOC - Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence [beilstein-journals.org]
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- 15. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
using 4-Bromo-3-iodoaniline in heterocyclic compound synthesis
An Application Guide to the Strategic Use of 4-Bromo-3-iodoaniline in Heterocyclic Compound Synthesis
Authored by a Senior Application Scientist
Introduction: The Strategic Advantage of this compound
In the landscape of modern synthetic chemistry, the efficient construction of complex molecular architectures is paramount, particularly in the fields of pharmaceutical and materials science. Polyhalogenated aromatic compounds serve as invaluable building blocks, offering multiple points for diversification. Among these, this compound stands out as a uniquely versatile substrate. Its utility is rooted in the differential reactivity of its carbon-halogen bonds. The carbon-iodine (C-I) bond is inherently weaker and thus more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the more robust carbon-bromine (C-Br) bond.[1][2][3] This predictable reactivity hierarchy (C-I > C-Br) allows for a programmed, site-selective functionalization, enabling chemists to introduce distinct molecular fragments in a stepwise manner.
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing in-depth protocols and field-proven insights into the application of this compound for the synthesis of key heterocyclic scaffolds. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system for achieving high-yield, regioselective transformations.
Core Principle: Regioselective Cross-Coupling Reactions
The foundational strength of this compound lies in the ability to selectively address the C-I bond at the 3-position while leaving the C-Br bond at the 4-position untouched for subsequent transformations.[1][3] This selectivity is the critical first step in nearly all synthetic routes employing this reagent. The choice of palladium catalyst, ligands, base, and solvent can further influence and enhance this desired selectivity.[2]
Below are detailed protocols for three fundamental palladium-catalyzed cross-coupling reactions selectively targeting the C-I bond.
Table 1: Optimized Conditions for Selective Cross-Coupling at the C-I Bond
| Coupling Reaction | Palladium Catalyst | Ligand | Base | Solvent System | Temp. (°C) | Typical Yield |
| Suzuki-Miyaura | Pd(PPh₃)₄ (3 mol%) | (none) | K₂CO₃ (2.0 eq) | Toluene/Water (3:1) | 80 | >90% |
| Sonogashira | PdCl₂(PPh₃)₂ (2 mol%) | (none) | Et₃N / CuI (1 mol%) | Triethylamine | 50 | >85% |
| Buchwald-Hartwig | Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | NaOtBu (1.4 eq) | Toluene | 100 | >80% |
Application I: Sequential Palladium-Catalyzed Synthesis of Carbazoles
Carbazoles are a vital class of nitrogen-containing heterocycles found in numerous natural products and pharmaceuticals, prized for their unique electronic and biological properties.[4] The synthesis of substituted carbazoles can be efficiently achieved from this compound via a two-step, one-pot sequence involving a selective Suzuki coupling followed by a palladium-catalyzed intramolecular C-H activation/cyclization.
Causality of the Method
The strategy hinges on first using the highly reactive C-I bond to install an aryl substituent via a Suzuki-Miyaura coupling. This creates a 2-amino-5-bromo-biphenyl intermediate. The subsequent addition of a different palladium catalyst system, often one favoring C-H activation (like Pd(OAc)₂ with a phosphine ligand), promotes the intramolecular cyclization between the aniline nitrogen and an ortho C-H bond on the newly introduced aryl ring to form the carbazole core.[5] The bromine atom remains available for further diversification of the final carbazole product if desired.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Recent advances in the synthesis of carbazoles from indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regioselective Sonogashira Coupling of 4-Bromo-3-iodoaniline
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Alkynylation of Dihaloanilines
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes.[1] This palladium- and copper-co-catalyzed transformation is prized for its mild reaction conditions and broad functional group tolerance, making it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[2]
This application note provides a detailed protocol for the regioselective Sonogashira coupling of 4-bromo-3-iodoaniline. This substrate presents a valuable opportunity for selective functionalization due to the differential reactivity of the carbon-iodine and carbon-bromine bonds. The established reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl, a principle dictated by the carbon-halogen bond dissociation energy.[3] The weaker C-I bond facilitates the rate-determining oxidative addition step in the catalytic cycle, allowing for selective reaction at the iodine-substituted position while leaving the less reactive C-Br bond available for subsequent transformations.[3] This chemoselectivity is a powerful tool for the modular synthesis of polysubstituted aromatic compounds, which are common scaffolds in drug discovery.
Mechanistic Rationale: The Palladium and Copper Catalytic Cycles
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]
-
The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide, forming a Pd(II) intermediate. This is the step where the chemoselectivity for the C-I over the C-Br bond is established.
-
The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, typically CuI, in the presence of a base to form a copper acetylide intermediate.
-
Transmetalation and Reductive Elimination: The copper acetylide then undergoes transmetalation with the Pd(II) complex. The resulting diorganopalladium(II) species subsequently undergoes reductive elimination to yield the final alkynylated product and regenerate the active Pd(0) catalyst, thus completing the cycle.
The amine base plays a crucial dual role: it deprotonates the terminal alkyne, facilitating the formation of the copper acetylide, and it neutralizes the hydrogen halide byproduct generated during the reaction.[1]
Experimental Workflow Visualization
Caption: Experimental workflow for the regioselective Sonogashira coupling.
Detailed Experimental Protocol
This protocol is designed for the regioselective Sonogashira coupling of this compound with a generic terminal alkyne.
Safety Precautions:
-
Palladium catalysts can be pyrophoric and toxic. Handle in a well-ventilated fume hood.
-
Organic solvents are flammable. Avoid open flames and ensure proper ventilation.
-
Amines are corrosive and have strong odors. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction can be exothermic. For larger scale reactions, consider controlled addition of reagents and monitoring of the internal temperature.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | e.g., Sigma-Aldrich | |
| Terminal Alkyne | ≥98% | Various | e.g., Phenylacetylene |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | e.g., Strem | Air-sensitive, store under inert gas |
| Copper(I) Iodide (CuI) | 99.5% | e.g., Acros Organics | Light-sensitive |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | e.g., Sigma-Aldrich | Store over molecular sieves |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | e.g., Sigma-Aldrich | Inhibitor-free |
| Saturated aq. Ammonium Chloride (NH₄Cl) | Reagent Grade | - | For workup |
| Ethyl Acetate (EtOAc) | ACS Grade | - | For extraction |
| Brine | - | - | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | - | For drying |
| Silica Gel | 60 Å, 230-400 mesh | - | For column chromatography |
Reaction Parameters:
| Parameter | Value |
| Scale | 1.0 mmol (this compound) |
| Equivalents of Alkyne | 1.2 eq. |
| Pd Catalyst Loading | 2 mol% |
| CuI Co-catalyst Loading | 4 mol% |
| Solvent System | THF / Et₃N (2:1 v/v) |
| Reaction Temperature | Room Temperature (approx. 20-25 °C) |
| Reaction Time | 2-6 hours (monitor by TLC) |
Step-by-Step Procedure:
-
Reaction Setup:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 0.02 eq.) and copper(I) iodide (0.04 mmol, 0.04 eq.).
-
Seal the flask with septa and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
-
Addition of Solvent and Reagents:
-
Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (Et₃N) in a 2:1 ratio (e.g., 6 mL THF, 3 mL Et₃N).
-
Stir the mixture until all solids are dissolved.
-
Add the terminal alkyne (1.2 mmol, 1.2 eq.) dropwise via syringe.
-
After the addition, sparge the reaction mixture with the inert gas for another 5 minutes to ensure deoxygenated conditions.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A typical mobile phase for TLC would be a mixture of hexanes and ethyl acetate. The starting material should be consumed within 2-6 hours.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Self-Validating System and Expected Outcomes
The success of this protocol relies on the chemoselective nature of the Sonogashira coupling. The primary validation of the reaction's success is the selective formation of the 4-bromo-3-(alkynyl)aniline product. This can be confirmed by:
-
NMR Spectroscopy: The disappearance of the characteristic proton signal adjacent to the iodine in the starting material and the appearance of new signals corresponding to the alkyne moiety. The proton and carbon signals in the vicinity of the bromine atom should remain largely unperturbed.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the desired product. The isotopic pattern of the bromine atom should be observable.
-
TLC/GC Analysis: A single major product spot/peak should be observed, with a different retention factor/time compared to the starting material.
Minimal formation of the di-alkynylated product or the product of coupling at the C-Br bond is expected under these mild conditions. If competing reactions are observed, lowering the reaction temperature or reducing the catalyst loading can further enhance selectivity.
References
- BenchChem. (2025). Application Notes: Regioselective Sonogashira Coupling of 4-Bromo-3-iodophenol. BenchChem.
- Chen, H., Ai, Z., & Liao, X. (2024).
-
Wikipedia. (2023). Sonogashira coupling. In Wikipedia. Retrieved from [Link]
- Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(17), 5752–5755.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkynylation. Retrieved from [Link]
- Wang, M., et al. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes.
- ResearchGate. (n.d.). The Sonogashira cross coupling reactions of 3 with terminal alkynes.
- Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Gelest.
- Hranjec, M., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Beilstein Journal of Organic Chemistry, 18, 1075–1083.
- Li, J.-H., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 17(12), 14615-14630.
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Application Note: High-Purity Recovery of 4-Bromo-3-iodoaniline via Optimized Recrystallization
Introduction
4-Bromo-3-iodoaniline is a disubstituted haloaniline, a class of compounds that serve as critical building blocks in the synthesis of pharmaceuticals, agrochemicals, and other high-value fine chemicals.[1][2] The precise arrangement of halogen substituents on the aniline ring provides a versatile scaffold for further chemical modification. However, the purity of such intermediates is paramount; residual impurities from the preceding synthetic steps can lead to deleterious side reactions, low yields, and compromised activity in the final product.
This application note provides a comprehensive, field-proven protocol for the purification of this compound using recrystallization. We move beyond a simple list of steps to explain the underlying chemical principles and decision-making processes, empowering researchers to not only execute the protocol but also adapt it to similar purification challenges. The methodology is designed to be self-validating, incorporating analytical checks to confirm the successful enhancement of purity.
The Foundational Principle: Recrystallization
Recrystallization is a powerful purification technique for solid compounds based on differential solubility.[3] The core principle is that the solubility of most solids increases significantly with temperature.[4] An ideal recrystallization solvent will dissolve the target compound (this compound) sparingly or not at all at room temperature but will dissolve it completely at or near the solvent's boiling point.[5][6]
Conversely, impurities present in the crude material should either be:
-
Highly soluble in the solvent at all temperatures, causing them to remain in the liquid phase (mother liquor) upon cooling.[7]
-
Insoluble in the hot solvent, allowing them to be removed via hot filtration before the cooling and crystallization phase.[6]
Upon slow cooling of the saturated hot solution, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a highly ordered, and therefore purer, crystal lattice.[7] The deliberate, slow cooling process is critical for the formation of large, well-defined crystals, which are less likely to trap impurities compared to the fine precipitate that results from rapid cooling.[4]
Strategic Solvent Selection: The Key to Success
There is no universal solvent for recrystallization; the choice is intimately tied to the physicochemical properties of the solute.[8] this compound is a moderately polar molecule due to the presence of the amine (-NH₂) group and the carbon-halogen bonds. The general rule of "like dissolves like" provides a starting point for solvent screening.[5]
Candidate Solvents
Based on the structure of this compound, the following solvents and solvent systems are logical candidates for screening. Common choices for halogenated anilines often include alcohols or mixtures containing a polar and a non-polar component.[9]
| Solvent/System | Boiling Point (°C) | Polarity | Rationale & Scientific Insight |
| Isopropanol | 82.6 | Polar Protic | The hydroxyl group can hydrogen bond with the aniline's amine group, often providing the desired solubility profile (low at RT, high when hot). |
| Ethanol | 78.4 | Polar Protic | Similar to isopropanol, a very common and effective recrystallization solvent for moderately polar compounds.[10] |
| Hexane/Ethyl Acetate | Variable | Mixed | A mixed-solvent system.[11] The compound is first dissolved in a minimal amount of the "good" solvent (ethyl acetate) while hot, and the "poor" solvent or "antisolvent" (hexane) is added dropwise until turbidity appears, which is then cleared by heating before slow cooling. |
| Ethanol/Water | Variable | Mixed | A classic mixed-solvent system. The compound is dissolved in hot ethanol, and water is added until the solution becomes cloudy, indicating saturation. Reheating to clarify followed by slow cooling can yield excellent crystals.[9] |
Experimental Workflow for Solvent Screening
Before committing to a bulk purification, a small-scale screening is essential to identify the optimal solvent.[6]
Protocol:
-
Place approximately 50-100 mg of crude this compound into several different test tubes.
-
To each tube, add a candidate solvent (e.g., isopropanol) dropwise at room temperature, stirring after each addition. Note the solubility. An ideal solvent will not dissolve the compound at this stage.[6]
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath, continuing to add the solvent dropwise until the solid just dissolves.[7]
-
Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 10-15 minutes.
-
Observe the quantity and quality of the crystals formed. The best solvent will yield a significant amount of crystalline solid, not an oil or fine powder.
Detailed Protocol: Purification of this compound
This protocol assumes isopropanol has been identified as a suitable solvent from the screening process. Adjustments may be necessary if a different solvent or system is chosen.
Safety & Hazard Management
-
Compound Hazards: this compound is toxic if swallowed, and harmful in contact with skin or if inhaled.[12] It is an irritant and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[13][14]
-
Engineering Controls: All steps must be performed inside a certified chemical fume hood to avoid inhalation of dust or solvent vapors.[14]
Physicochemical & Safety Data Summary
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₅BrIN | PubChem[12] |
| Molecular Weight | 297.92 g/mol | PubChem[12] |
| Appearance | Solid (form may vary) | --- |
| Melting Point | A related isomer, 4-Bromo-2-iodoaniline, melts at 69-72 °C. This serves as an approximate target range for a pure product. | Sigma-Aldrich[13][14] |
| GHS Hazards | H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled) | PubChem[12] |
Materials & Equipment
-
Crude this compound
-
Isopropanol (or other chosen solvent)
-
Erlenmeyer flasks (2-3, appropriate sizes)
-
Graduated cylinders
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Glass funnel (for hot filtration, if needed)
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Spatulas and watch glass
-
Ice bath
-
Melting point apparatus
Visualization of the Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
Step-by-Step Experimental Protocol
-
Dissolution: Place the crude this compound and a magnetic stir bar into an appropriately sized Erlenmeyer flask. On a hot plate, bring a separate flask of isopropanol to a gentle boil.
-
Scientist's Note: Using an Erlenmeyer flask minimizes solvent evaporation and prevents airborne contaminants from entering. Heating the solvent separately ensures a controlled addition of hot solvent.[15]
-
-
Addition of Hot Solvent: Carefully and slowly add the hot isopropanol to the flask containing the crude solid while stirring until the compound just dissolves. Add the solvent in small portions, allowing the mixture to return to a boil between additions.
-
Hot Filtration (Optional): If any insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot filtration. To do this, pre-heat a glass funnel and a new Erlenmeyer flask on the hot plate. Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the clean flask.
-
Scientist's Note: This step must be done quickly to prevent the desired compound from crystallizing prematurely on the funnel or filter paper.[4]
-
-
Slow Cooling (Crystal Formation): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.
-
Ice Bath: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of precipitated product.[7]
-
Isolation by Vacuum Filtration: Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold isopropanol. Turn on the vacuum and pour the cold slurry of crystals into the funnel.
-
Washing: With the vacuum still on, wash the crystals with a small amount of ice-cold isopropanol to rinse away any remaining mother liquor containing dissolved impurities.
-
Scientist's Note: Using ice-cold solvent for washing is critical to avoid redissolving the purified product.[16]
-
-
Drying: Allow the vacuum to pull air through the crystals for several minutes to help dry them. Then, transfer the crystalline solid to a pre-weighed watch glass and allow it to air dry completely, or dry in a vacuum oven at a low temperature.
Trustworthiness: A Self-Validating System
The success of the purification is validated by post-purification analysis. This step is integral to the trustworthiness of the protocol.
Purity Assessment and Expected Outcomes
| Analysis Method | Procedure | Indication of High Purity | Indication of Impurity |
|---|---|---|---|
| Melting Point | Determine the melting point range of the dried, recrystallized solid using a calibrated apparatus. | A sharp melting point range (typically < 2 °C) that is close to the literature value. | A broad and depressed melting point range.[7] |
| Thin-Layer Chromatography (TLC) | Dissolve small amounts of the crude and purified material in a suitable solvent (e.g., ethyl acetate) and spot them side-by-side on a TLC plate. Elute with an appropriate mobile phase (e.g., 4:1 Hexane:Ethyl Acetate). | The purified sample should show a single, distinct spot, while the crude sample may show multiple spots. | The presence of multiple spots in the lane of the purified product. |
Troubleshooting Common Issues
-
No Crystals Form Upon Cooling: The solution may be too dilute. Re-heat the solution to boil off some of the solvent and attempt to cool again. Alternatively, try scratching the inner surface of the flask or adding a "seed crystal" of the crude material.[7]
-
Product "Oils Out": An oil forms instead of crystals. This often happens if the melting point of the solid is lower than the boiling point of the solvent, or if the solution is cooled too rapidly. Re-heat the solution to dissolve the oil, add a slightly larger volume of solvent, and allow it to cool much more slowly.
-
Low Recovery Yield: This is often due to using too much solvent during the dissolution step or washing with solvent that was not sufficiently cold. Ensure the minimum amount of hot solvent is used.
Conclusion
This application note details a robust and scientifically grounded protocol for the purification of this compound by recrystallization. By focusing on the principles of solvent selection and providing a self-validating workflow through analytical checks, this guide equips researchers with the necessary tools to achieve high-purity material essential for downstream applications in drug development and chemical synthesis.
References
-
University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromo-3-iodoanisole. PubChem Compound Database. Retrieved from [Link]
-
ChemBK. (2024). 4-Iodoaniline. Retrieved from [Link]
-
Reddit. (2021). Solubility of 4-bromo aniline in solvents?. r/chemhelp. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from [Link]
-
Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Identification, Occurrence, and Cytotoxicity of Haloanilines: A New Class of Aromatic Nitrogenous Disinfection Byproducts in Chloraminated and Chlorinated Drinking Water. PubMed. Retrieved from [Link]
-
Roche Diagnostics GmbH. (n.d.). 5.2 Protein purification. In RTS Handbook. Retrieved from [Link]
-
Chem Help ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. Retrieved from [Link]
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Protocol for the Chromatographic Purification of 4-Bromo-3-iodoaniline
An Application Note for Drug Development Professionals and Organic Chemists
Abstract
4-Bromo-3-iodoaniline is a key halogenated intermediate in the synthesis of complex organic molecules, particularly within pharmaceutical and materials science research. Its purity is paramount for the success of subsequent synthetic steps, affecting reaction yields, byproduct formation, and the biological activity of the final compounds. This application note provides a detailed, field-proven protocol for the purification of this compound using silica gel column chromatography. The methodology emphasizes the rationale behind parameter selection, from solvent system optimization via Thin-Layer Chromatography (TLC) to advanced troubleshooting, ensuring a robust and reproducible separation.
Introduction and Scientific Principle
Column chromatography is a cornerstone technique for the purification of organic compounds.[1] The separation is based on the differential partitioning of components in a mixture between a stationary phase and a mobile phase.[2] For the purification of this compound, we employ normal-phase chromatography.
-
Stationary Phase: Silica gel (SiO₂), a highly polar adsorbent.
-
Mobile Phase (Eluent): A non-polar solvent system, the polarity of which is fine-tuned to achieve separation.
-
Analyte (this compound): This molecule possesses moderate polarity. The aromatic ring and halogen substituents (Br, I) contribute to its non-polar character, while the amine (-NH₂) group provides a polar site capable of hydrogen bonding.[3]
The principle of separation hinges on these polarity differences. The polar amine group of this compound will interact with the acidic silanol groups on the silica gel surface. Less polar impurities will have weaker interactions and will be carried through the column more quickly by the non-polar mobile phase. By carefully selecting the eluent polarity, we can control the rate at which the desired aniline derivative moves down the column, allowing it to be separated from both less polar and more polar impurities.
Safety and Handling
This compound and the solvents used in this protocol are hazardous. Strict adherence to safety protocols is mandatory.
-
Compound Hazards: this compound is toxic if swallowed, harmful in contact with skin, and harmful if inhaled.[3] It is an irritant and should be handled with care.
-
Solvent Hazards: Hexanes and ethyl acetate are flammable and can cause irritation upon inhalation or skin contact.
-
Engineering Controls: All steps of this protocol must be performed inside a certified chemical fume hood to ensure adequate ventilation.[4]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical splash goggles.
| Hazard Statement | GHS Classification | Source |
| Toxic if swallowed | Acute Toxicity, Oral (Category 3) | [3] |
| Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) | [3] |
| Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) | [3] |
Step-by-Step Purification Protocol
This protocol is designed for the purification of approximately 1-2 grams of crude this compound. The scale can be adjusted as needed, with a corresponding change in column size and solvent volumes.
Part 1: Optimization of the Mobile Phase via TLC
The success of column chromatography is predetermined by the selection of an appropriate solvent system. TLC is an indispensable tool for this optimization.[5][6] Our goal is to find a solvent mixture that provides a retention factor (Rf) of 0.2-0.4 for this compound, as this range typically translates to effective separation on a column.[2][7]
-
Prepare TLC Chambers: Add a small amount (5-10 mL) of various test eluents to separate TLC chambers or beakers with watch glasses as lids. Suggested starting systems include mixtures of ethyl acetate (EtOAc) in hexanes.
-
System A: 5% EtOAc / 95% Hexanes
-
System B: 10% EtOAc / 95% Hexanes
-
System C: 20% EtOAc / 80% Hexanes
-
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Develop and Visualize: Place the TLC plate in a developing chamber. Allow the solvent front to travel up the plate until it is about 1 cm from the top. Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).[5]
-
Analyze and Select: Calculate the Rf value for the spot corresponding to this compound in each system. Select the solvent system that gives an Rf value in the target range of 0.2-0.4 and shows good separation from impurities. For this compound, a system of 10-15% Ethyl Acetate in Hexanes is often a suitable starting point.
Part 2: Column Packing and Sample Loading
Proper column packing is critical to prevent cracking of the stationary phase and ensure an even flow of the mobile phase.[7]
-
Column Preparation: Select a glass chromatography column of appropriate size (for 1-2 g of crude material, a 40-50 mm diameter column is suitable). Securely clamp the column in a vertical position in the fume hood. Place a small plug of glass wool or cotton at the bottom to retain the stationary phase.[1][8] Add a ~1 cm layer of sand over the plug.
-
Prepare the Slurry: In a beaker, measure the required amount of silica gel (230-400 mesh). A general rule is to use a silica gel-to-crude product weight ratio of 50:1 to 100:1 for effective separation.[5][8] Add the optimized eluent from Part 1 to the silica gel to form a homogenous, pourable slurry.
-
Pack the Column: Pour the silica slurry into the column. Use a funnel to aid the process. Gently tap the side of the column to dislodge any air bubbles and encourage even packing. Open the stopcock to drain some solvent, but never let the solvent level fall below the top of the silica gel.
-
Sample Loading (Dry Loading Recommended): Dry loading is superior for ensuring a narrow sample band and improving separation, especially for compounds with limited solubility in the eluent.[7]
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
Gently place a ~1 cm layer of sand on top of the sample to prevent disturbance of the silica bed during eluent addition.[1]
-
Part 3: Elution and Fraction Collection
-
Begin Elution: Carefully add the eluent to the top of the column, ensuring not to disturb the sand layer.
-
Apply Pressure (Flash Chromatography): To accelerate the process, apply gentle air pressure to the top of the column using a bellows or a regulated air line. This technique, known as flash chromatography, is the standard for modern purification.[5]
-
Collect Fractions: Begin collecting the eluate in numbered test tubes or vials as soon as it starts to drip from the column outlet.[1] The fraction size should be appropriate for the column volume (e.g., 15-20 mL fractions for a 50 mm column). Maintain a constant flow of eluent, always ensuring the silica bed does not run dry.
Part 4: Analysis and Product Isolation
-
Monitor Fractions by TLC: Systematically analyze the collected fractions using TLC to identify which ones contain the purified product. Spot several fractions per TLC plate alongside a sample of the initial crude mixture.
-
Combine and Evaporate: Once the fractions containing the pure this compound have been identified (those showing a single spot at the correct Rf), combine them in a round-bottom flask.
-
Isolate Product: Remove the solvent using a rotary evaporator to yield the purified this compound.[8] Dry the product further under high vacuum to remove any residual solvent.
Workflow Visualization
The following diagram illustrates the complete workflow for the purification of this compound.
Caption: Workflow for this compound Purification.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation (Overlapping spots) | The eluent is too polar, causing compounds to move too quickly. | Decrease the polarity of the eluent (e.g., move from 15% to 10% EtOAc in hexanes). Ensure a long enough column is used for the amount of material. |
| Compound Streaking | The aniline's basic amine group is interacting too strongly with the acidic silica gel. | Deactivate the silica by adding a small amount of triethylamine (Et₃N) to the eluent (0.5-1%). This neutralizes the acidic sites and leads to sharper bands.[6][7] |
| Product Won't Elute | The eluent is not polar enough to move the compound down the column. | Gradually and carefully increase the polarity of the eluent (e.g., from 10% to 20% EtOAc). This is known as a step gradient. |
| Cracked/Channeling Column Bed | The column was packed improperly, or the solvent level dropped below the silica surface. | This is generally unrecoverable. The column must be repacked. Always keep the silica bed wetted with solvent. |
| Low Product Recovery | The product is irreversibly adsorbed onto the silica, or some fractions containing the product were discarded. | Use the triethylamine trick to reduce strong adsorption.[6][7] Be meticulous with TLC analysis of all fractions before combining or discarding. |
References
- Technical Support Center: Purification of Polyhalogenated Anilines. (n.d.). Benchchem.
- This compound. (n.d.). PubChem.
- Overcoming challenges in the purification of halogenated anilines. (n.d.). Benchchem.
- Technical Support Center: Purification of 4-Bromo-3-iodophenol Reaction Products. (n.d.). Benchchem.
- SAFETY DATA SHEET - 4-Bromo-2-iodoaniline. (2021). Fisher Scientific.
- Chromatography: Solvent Systems for TLC. (n.d.). University of Rochester, Department of Chemistry.
- 4-Bromoaniline - SAFETY DATA SHEET. (2012). Thermo Fisher Scientific.
- SAFETY DATA SHEET - 4-Bromoaniline. (2024). Sigma-Aldrich.
- Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Column Chromatography. (2019). YouTube.
- Column chromatography. (n.d.). Columbia University.
- Does aniline stick in columns during column chromatography? (2014). ResearchGate.
- Chemical/Laboratory Techniques: Column Chromatography. (2022). YouTube.
- Column Chromatography Protocol for 3-Bromo-N,N-diethyl-4-methylaniline. (n.d.). Benchchem.
Sources
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Protecting Group Strategies for the Amine in 4-Bromo-3-iodoaniline: A Detailed Technical Guide
Introduction: Navigating the Synthetic Challenges of a Dihalogenated Aniline
4-Bromo-3-iodoaniline is a valuable synthetic intermediate, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring two different halogens and a nucleophilic amine on an aromatic ring, offers a versatile platform for a variety of cross-coupling and derivatization reactions. However, the presence of the reactive amino group often necessitates a protection strategy to ensure chemoselectivity and prevent undesired side reactions during subsequent synthetic transformations. The amino group, being a strong activating group, can lead to over-halogenation or other unwanted electrophilic substitutions.[1][2] Furthermore, its nucleophilicity can interfere with many standard coupling reactions.
This technical guide provides an in-depth analysis of protecting group strategies for the amine functionality of this compound. We will delve into the rationale behind selecting an appropriate protecting group, provide detailed experimental protocols for their installation and removal, and offer a comparative analysis to aid researchers in making informed decisions for their specific synthetic routes. The strategies discussed are designed to be robust, high-yielding, and orthogonal to a range of subsequent chemical modifications.
Understanding the Reactivity Landscape of this compound
The choice of a protecting group is fundamentally dictated by the chemical environment it must endure. In this compound, the key considerations are the electronic effects of the halogen substituents on the reactivity of the amine and the aromatic ring. Both bromine and iodine are deactivating groups due to their inductive electron-withdrawing effects, which slightly reduces the nucleophilicity of the aniline nitrogen compared to aniline itself.[3][4] However, they are also ortho, para-directing due to resonance effects, a factor that becomes more relevant in electrophilic aromatic substitution reactions.[4]
The primary challenge arises from the amine's inherent nucleophilicity and basicity, which can lead to:
-
N-alkylation or N-acylation when electrophilic reagents are used.
-
Coordination to metal catalysts in cross-coupling reactions, potentially inhibiting catalytic activity.
-
Side reactions under acidic or basic conditions intended for other transformations.
Therefore, an ideal protecting group for this compound should:
-
Effectively suppress the nucleophilicity and basicity of the amine.
-
Be stable to the conditions of subsequent reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig couplings).
-
Be readily and selectively removable under mild conditions that do not affect the bromo, iodo, or other functionalities on the molecule.
Below is a workflow diagram illustrating the decision-making process for selecting a suitable protecting group strategy.
Caption: A workflow for selecting and implementing an amine protecting group strategy.
Comparative Analysis of Key Protecting Groups
Several protecting groups are commonly employed for anilines. Here, we evaluate the most suitable candidates for this compound: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Sulfonamides.
| Protecting Group | Introduction Reagent | Protection Conditions | Stability | Deprotection Conditions | Orthogonality & Remarks |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., Et₃N, DMAP), THF or CH₂Cl₂ | Stable to base and hydrogenolysis. Labile to strong acids.[5] | Strong acids (e.g., TFA, HCl in dioxane).[6][7] | Excellent orthogonality with base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) groups. The generation of the tert-butyl cation during deprotection can lead to side reactions with nucleophilic substrates.[6] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, Et₃N), aq. dioxane or CH₂Cl₂ | Stable to acidic and mild basic conditions.[8] | Catalytic hydrogenolysis (H₂, Pd/C). Strong acids (e.g., HBr/AcOH) can also be used.[8][9] | Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups. Caution: Hydrogenolysis may cause dehalogenation (C-I and C-Br bond cleavage).[10] Thiol-based deprotection offers a milder alternative.[10] |
| Sulfonamides | Sulfonyl chlorides (e.g., Ts-Cl, Ns-Cl) | Base (e.g., pyridine, Et₃N), CH₂Cl₂ | Very stable to a wide range of acidic and basic conditions.[11] | Reductive cleavage (e.g., Na/NH₃, SmI₂), or strong acid for some derivatives.[12][13] Nosyl (Ns) group can be removed with thiols.[11][14] | Extremely robust. The choice of sulfonyl group dictates the deprotection method, allowing for tunable orthogonality. |
Detailed Application Notes and Protocols
tert-Butoxycarbonyl (Boc) Protection: The Versatile Standard
The Boc group is one of the most widely used protecting groups for amines due to its ease of introduction and removal under conditions that are orthogonal to many other protecting groups.[15] For electron-deficient anilines like this compound, the reaction may proceed slower than with electron-rich anilines.[16]
Protocol for Boc Protection of this compound:
-
Materials: this compound, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (Et₃N), Dichloromethane (CH₂Cl₂), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure: a. Dissolve this compound (1.0 eq) in CH₂Cl₂ in a round-bottom flask. b. Add triethylamine (1.2 eq). c. Add a solution of (Boc)₂O (1.1 eq) in CH₂Cl₂ dropwise at room temperature. d. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, quench the reaction with water. f. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford the N-Boc protected this compound.
Protocol for Boc Deprotection:
-
Materials: N-Boc-4-bromo-3-iodoaniline, Trifluoroacetic acid (TFA), Dichloromethane (CH₂Cl₂), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure: a. Dissolve the N-Boc protected aniline (1.0 eq) in CH₂Cl₂. b. Add TFA (5-10 eq) dropwise at 0 °C. c. Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC. d. Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃. e. Extract the product with CH₂Cl₂. f. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected aniline.
Caption: The cycle of Boc protection and deprotection of the aniline.
Carboxybenzyl (Cbz) Protection: A Classic with Caveats
The Cbz group is another cornerstone of amine protection, valued for its stability in both acidic and mild basic media.[8] However, its standard removal by catalytic hydrogenolysis poses a significant risk of dehalogenation, particularly for the more labile C-I bond.[10] Therefore, alternative deprotection methods are highly recommended for this substrate.
Protocol for Cbz Protection of this compound:
-
Materials: this compound, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), 1,4-Dioxane, Water.
-
Procedure: a. Suspend this compound (1.0 eq) and NaHCO₃ (2.0 eq) in a mixture of 1,4-dioxane and water. b. Cool the mixture to 0 °C and add Cbz-Cl (1.1 eq) dropwise. c. Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC. d. Upon completion, add water and extract the product with ethyl acetate. e. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. f. Purify by flash column chromatography to yield the N-Cbz protected product.
Alternative Deprotection of Cbz Group (Thiol-mediated):
This method avoids the use of hydrogenolysis, preserving the halogen substituents.[10]
-
Materials: N-Cbz-4-bromo-3-iodoaniline, Sodium thiomethoxide (NaSMe), N,N-Dimethylformamide (DMF).
-
Procedure: a. Dissolve the N-Cbz protected aniline (1.0 eq) in DMF. b. Add sodium thiomethoxide (2.0-3.0 eq). c. Heat the reaction mixture to 70-80 °C for 2-4 hours, monitoring by TLC. d. Cool the reaction to room temperature, add water, and extract with an appropriate organic solvent (e.g., ethyl acetate). e. Wash the organic layer with water and brine, dry, and concentrate to obtain the deprotected aniline.
Sulfonamide Protection: For Maximum Robustness
Sulfonamides are among the most robust amine protecting groups, stable to a wide array of reaction conditions including strong acids and bases.[11] This makes them ideal for multi-step syntheses where harsh conditions are unavoidable. The nosyl (Ns) group is particularly attractive as it can be cleaved under relatively mild, nucleophilic conditions, offering an orthogonal deprotection strategy.[11][14]
Protocol for Nosyl (Ns) Protection of this compound:
-
Materials: this compound, 2-Nitrobenzenesulfonyl chloride (Ns-Cl), Pyridine, Dichloromethane (CH₂Cl₂).
-
Procedure: a. Dissolve this compound (1.0 eq) in CH₂Cl₂ and cool to 0 °C. b. Add pyridine (1.5 eq). c. Add a solution of Ns-Cl (1.1 eq) in CH₂Cl₂ dropwise. d. Allow the reaction to stir at room temperature overnight, monitoring by TLC. e. Dilute with CH₂Cl₂, wash with 1M HCl, saturated aqueous NaHCO₃, and brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. g. Purify by flash column chromatography to afford the N-nosyl protected aniline.
Protocol for Nosyl (Ns) Deprotection:
-
Materials: N-Ns-4-bromo-3-iodoaniline, Thiophenol, Potassium carbonate (K₂CO₃), Acetonitrile (MeCN).
-
Procedure: a. Dissolve the N-nosyl protected aniline (1.0 eq) in MeCN. b. Add K₂CO₃ (3.0 eq) and thiophenol (2.0 eq). c. Stir the mixture at room temperature for 1-3 hours, monitoring by TLC. d. Upon completion, filter off the solids and concentrate the filtrate. e. Purify the residue by column chromatography to yield the free aniline.
Conclusion and Recommendations
The selection of an appropriate protecting group for this compound is a critical decision that hinges on the planned synthetic route.
-
For syntheses involving mild, non-acidic conditions, the Boc group offers a reliable and easily removable option. Its acid-lability provides excellent orthogonality.
-
The Cbz group should be used with caution due to the risk of dehalogenation with standard deprotection methods. However, with milder, non-reductive cleavage methods like thiol-mediated deprotection, it can be a viable option.
-
For complex, multi-step syntheses requiring high stability to a range of reagents, a sulfonamide , particularly the nosyl group, is the superior choice. Its robustness, coupled with mild, orthogonal deprotection conditions, makes it a powerful tool for challenging synthetic targets.
By carefully considering the stability and reactivity profiles of these protecting groups, researchers can devise efficient and successful synthetic strategies for the elaboration of the versatile this compound scaffold.
References
-
Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. ResearchGate. [Link]
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Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Organic Chemistry Portal. [Link]
- US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
-
Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Bentham Science. [Link]
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Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
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MULTISTEP SYNTHESIS PROTECTING GROUPS. University of Massachusetts. [Link]
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Substituent Effects in the Reactivity of Aromatic Rings. Chemistry LibreTexts. [Link]
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Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]
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Protecting Groups for Amines: Sulfonamides. YouTube. [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
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Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]
-
Sulfonyl Protective Groups. Chem-Station. [Link]
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To Deprotect and Serve. Scientific Update. [Link]
-
p-Toluenesulfonamides. Organic Chemistry Portal. [Link]
-
Reactions of Aniline. Chemistry Steps. [Link]
-
Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]
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BOC Deprotection. ACS GCI Pharmaceutical Roundtable. [Link]
-
Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]
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BOC Protection and Deprotection. J&K Scientific LLC. [Link]
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Application Notes & Protocols: Regioselective Functionalization of 4-Bromo-3-iodoaniline
Abstract
This technical guide provides a comprehensive overview of the principles and protocols for the regioselective functionalization of 4-bromo-3-iodoaniline, a critical building block in pharmaceutical and materials science.[1] The inherent reactivity differences between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allow for selective chemical transformations at either position, enabling the synthesis of complex, polysubstituted aniline derivatives.[2] This document details field-proven methodologies for achieving high regioselectivity in key cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, as well as ortho-metalation strategies. Each section elucidates the mechanistic underpinnings of selectivity and provides detailed, step-by-step protocols suitable for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of this compound
This compound is a dihalogenated aromatic amine whose strategic importance lies in the differential reactivity of its two halogen substituents. The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions. This reactivity gradient is the cornerstone of its utility, allowing for a stepwise and controlled introduction of different functional groups onto the aniline scaffold. This molecule serves as a versatile intermediate in the synthesis of a wide array of active pharmaceutical ingredients (APIs) and other complex organic molecules.[1][3]
The ability to selectively functionalize at the C3 (iodo) and C4 (bromo) positions provides a powerful tool for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs.
The Principle of Regioselectivity: Exploiting Halogen Reactivity
The regioselectivity in the functionalization of this compound is primarily governed by the relative rates of oxidative addition of the C-X (X = I, Br) bond to a low-valent transition metal catalyst, typically palladium(0). The bond dissociation energy of the C-I bond is lower than that of the C-Br bond, making it more susceptible to cleavage and subsequent reaction.
Relative Reactivity Order in Palladium-Catalyzed Cross-Coupling: C-I > C-OTf > C-Br >> C-Cl
This established reactivity trend allows for the selective functionalization of the C-I bond while leaving the C-Br bond intact for subsequent transformations.[2][4]
Palladium-Catalyzed Cross-Coupling Reactions: Protocols and Mechanistic Insights
Palladium-catalyzed cross-coupling reactions are the most powerful tools for the regioselective functionalization of this compound. The following sections provide detailed protocols for three key transformations.
Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron reagent and an organic halide.[5][6][7] In the case of this compound, the reaction can be directed with high selectivity to the C-I bond.
Caption: General workflow for a regioselective Suzuki-Miyaura coupling reaction.
-
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Pd(PPh₃)₄ (0.05 eq.)
-
K₂CO₃ (2.0 eq.)
-
1,4-Dioxane/H₂O (4:1 mixture)
-
Schlenk flask
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the 1,4-dioxane/H₂O solvent mixture via syringe.
-
Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl halide.[7] The significantly lower bond energy of the C-I bond compared to the C-Br bond results in a much faster rate of oxidative addition at the 3-position, leading to the selective formation of the C-C bond at this site.
Regioselective Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper co-catalyst.[8][9] Similar to the Suzuki coupling, high regioselectivity for the C-I bond is readily achieved.[2]
-
Materials:
-
This compound (1.0 eq.)
-
Terminal alkyne (1.2 eq.)
-
Pd(PPh₃)₄ (0.05 eq.)
-
CuI (0.1 eq.)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as base and solvent)
-
Anhydrous THF (optional co-solvent)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a Schlenk flask, dissolve this compound in TEA/THF.
-
Degas the solution with an inert gas for 15-20 minutes.
-
Add CuI and Pd(PPh₃)₄ to the solution under a positive flow of inert gas.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated aqueous NH₄Cl to remove the copper catalyst.
-
Wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
The mechanism involves two interconnected catalytic cycles.[2] The palladium cycle mirrors that of the Suzuki coupling, with the initial, rate-determining oxidative addition occurring preferentially at the more reactive C-I bond. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center.[2]
Regioselective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10][11][12] This reaction can also be performed with high regioselectivity on this compound.
-
Materials:
-
This compound (1.0 eq.)
-
Amine (primary or secondary) (1.2 eq.)
-
Pd₂(dba)₃ (0.02 eq.)
-
XPhos or other suitable phosphine ligand (0.04 eq.)
-
NaOtBu or K₃PO₄ (1.4 eq.)
-
Anhydrous toluene or dioxane
-
Schlenk tube
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a Schlenk tube, add Pd₂(dba)₃, the phosphine ligand, and the base.
-
Evacuate and backfill with inert gas.
-
Add the solvent, followed by this compound and the amine.
-
Seal the tube and heat to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
The catalytic cycle for the Buchwald-Hartwig amination also begins with the oxidative addition of the aryl halide to the Pd(0) complex.[13] The preferential cleavage of the C-I bond dictates the regioselectivity of the C-N bond formation.
Ortho-Metalation Strategies
Directed ortho-metalation (DoM) offers an alternative strategy for functionalizing the aniline ring.[14] The amino group, or a protected derivative, can act as a directed metalation group (DMG), guiding a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position.[15]
Lithiation Ortho to the Amino Group
Direct lithiation of this compound can be challenging due to competitive halogen-metal exchange.[15] However, by using sterically hindered lithium amide bases like lithium diisopropylamide (LDA) at low temperatures, deprotonation at the C2 position (ortho to the amine) can be favored over halogen-metal exchange.[16]
Caption: General workflow for a directed ortho-metalation and electrophilic quench.
-
Materials:
-
This compound (1.0 eq.)
-
n-Butyllithium (2.2 eq.)
-
Diisopropylamine (2.2 eq.)
-
Anhydrous THF
-
Anhydrous N,N-Dimethylformamide (DMF) (3.0 eq.)
-
Three-neck round-bottom flask with thermometer
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Prepare LDA in situ: To a solution of diisopropylamine in anhydrous THF at -78 °C, add n-butyllithium dropwise and stir for 30 minutes.
-
In a separate flask, dissolve this compound in anhydrous THF at -78 °C.
-
Transfer the freshly prepared LDA solution to the aniline solution via cannula at -78 °C.
-
Stir the mixture at -78 °C for 2 hours.
-
Add anhydrous DMF dropwise and stir for another hour at -78 °C.
-
Allow the reaction to warm slowly to room temperature.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting aldehyde by column chromatography.
-
Sequential Functionalization Strategies
The true synthetic power of this compound is realized in sequential functionalization protocols, where the C-I and C-Br bonds are addressed in separate, successive steps.
Example Sequential Strategy:
-
Step 1: Sonogashira Coupling at C3. React this compound with a terminal alkyne under standard Sonogashira conditions to yield the 3-alkynyl-4-bromoaniline intermediate.
-
Step 2: Suzuki Coupling at C4. Subject the product from Step 1 to Suzuki-Miyaura coupling conditions with a different boronic acid to functionalize the remaining C-Br bond.
This stepwise approach allows for the controlled and divergent synthesis of highly complex and diverse molecular architectures from a single, readily available starting material.
Data Summary
| Reaction Type | Target Position | Key Reagents | Typical Yields | Selectivity |
| Suzuki-Miyaura | C3 (Iodo) | Boronic acid, Pd(PPh₃)₄, K₂CO₃ | 75-95% | Excellent (>95%) |
| Sonogashira | C3 (Iodo) | Terminal alkyne, Pd(PPh₃)₄, CuI, TEA | 80-98% | Excellent (>98%) |
| Buchwald-Hartwig | C3 (Iodo) | Amine, Pd₂(dba)₃/XPhos, NaOtBu | 70-90% | Excellent (>95%) |
| Ortho-Metalation | C2 (Amino) | LDA, Electrophile (e.g., DMF) | 50-70% | Good |
Conclusion
This compound is a powerful and versatile building block for the synthesis of polysubstituted aromatic compounds. The pronounced difference in reactivity between the carbon-iodine and carbon-bromine bonds provides a reliable handle for achieving high regioselectivity in a variety of palladium-catalyzed cross-coupling reactions. Furthermore, directed ortho-metalation strategies offer complementary routes to functionalize the C2 position. The protocols and mechanistic insights provided in this guide are intended to empower researchers in the fields of medicinal chemistry and materials science to effectively utilize this valuable synthetic intermediate.
References
-
Mamontov, A., et al. (2020). Complementary Site-Selective Halogenation of Nitrogen-Containing (Hetero)Aromatics with Superacids. Chemistry – A European Journal, 26(45), 10411–10416. Available at: [Link]
-
ResearchGate. (n.d.). Mechanistic Insights for Aniline‐Catalyzed Halogenation Reactions. Available at: [Link]
-
Pharmaffiliates. (n.d.). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
ResearchGate. (n.d.). Mechanistic insights on the regioselectivity in the halogenation of α-haloketones in acetic acid. Available at: [Link]
-
ACS Publications. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]
-
Te-Long. (n.d.). Expert Insights: The Synthesis and Application of 4-Bromo-2-iodoaniline. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
ACS Publications. (2017). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry. Available at: [Link]
-
SlidePlayer. (n.d.). 4 Iodoaniline Builds the Heart of Pharma Molecules. Available at: [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
-
University of Missouri-St. Louis. (n.d.). Directed (ortho) Metallation. Available at: [Link]
-
Indian Academy of Sciences. (n.d.). Mechanism of aromatic lithiation reactions--Importance of steric factors. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
-
Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Royal Society of Chemistry. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]
-
PubMed Central. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
MDPI. (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
-
ResearchGate. (n.d.). 4-Bromo-N-(4-bromophenyl)aniline. Available at: [Link]
-
ResearchGate. (n.d.). Site-selective cross-coupling of dibromoaniline derivatives and dibromoindole. Available at: [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Available at: [Link]
-
PubMed Central. (2025). Regioselective C3–C4 difunctionalization of 4-bromocoumarins via Pd/norbornene catalysis. Available at: [Link]
-
Sciencemadness.org. (2009). lithiation of 8-bromoquinoline. Available at: [Link]
-
Te-Long. (n.d.). 3-Iodoaniline: Your Go-To Intermediate for Pharmaceutical Synthesis. Available at: [Link]
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The Strategic Deployment of 4-Bromo-3-iodoaniline in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
Introduction: The Quest for Precision in Kinase Inhibitor Synthesis
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has consequently become a central focus of modern drug discovery.[1] A key strategy in this endeavor is the creation of diverse molecular libraries to probe the intricate structure-activity relationships (SAR) that govern inhibitor potency and selectivity. The 4-anilinoquinazoline scaffold is a well-established pharmacophore in a number of approved Epidermal Growth Factor Receptor (EGFR) inhibitors.[2][3] The strategic functionalization of the "anilino" portion of these molecules is critical for achieving desired therapeutic profiles.
This application note details the utility of 4-bromo-3-iodoaniline , a versatile and strategically substituted building block, for the synthesis of kinase inhibitors. The distinct electronic and steric properties of the iodine and bromine substituents on the aniline ring allow for a programmed, sequential approach to molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions. This controlled, stepwise functionalization is invaluable for the systematic exploration of chemical space around a core scaffold, enabling researchers to fine-tune the properties of potential drug candidates.
Physicochemical Properties and Reactivity Profile of this compound
This compound (C₆H₅BrIN) is a solid at room temperature with a molecular weight of 297.92 g/mol .[4] Its true value in synthetic chemistry lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order: C-I > C-Br > C-Cl.[5] This hierarchy is a direct consequence of the bond dissociation energies, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by a palladium(0) catalyst—often the rate-determining step in the catalytic cycle.
This reactivity difference can be exploited to achieve highly regioselective, sequential couplings. For instance, a Sonogashira coupling can be performed selectively at the C-I bond under milder conditions, leaving the C-Br bond intact for a subsequent transformation, such as a Suzuki or Buchwald-Hartwig coupling.[6] This allows for the controlled and directional introduction of different molecular fragments, a crucial capability in the construction of complex kinase inhibitors.
Strategic Application in Kinase Inhibitor Scaffolds
The 4-anilinoquinazoline core is a privileged scaffold in the design of EGFR tyrosine kinase inhibitors. The aniline moiety binds in the ATP pocket of the kinase, and substituents on this ring can form crucial interactions that determine potency and selectivity. The ability to introduce an alkynyl group at the 3-position and another substituent at the 4-position of the aniline ring, as facilitated by this compound, allows for the exploration of key regions of the kinase active site.
Below is a representative workflow illustrating how this compound can be used to synthesize a key intermediate for a 4-anilinoquinazoline-based kinase inhibitor.
Sources
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The Strategic Utility of 4-Bromo-3-iodoaniline in the Synthesis of Novel Agrochemicals: Application Notes and Protocols
Introduction: A Versatile Building Block for Agrochemical Innovation
In the continuous quest for novel agrochemicals with improved efficacy, selectivity, and environmental profiles, the strategic design and synthesis of new molecular entities are paramount. Highly functionalized aromatic compounds serve as critical starting materials for the construction of complex active ingredients. Among these, 4-Bromo-3-iodoaniline stands out as a particularly valuable, yet underutilized, intermediate for agrochemical research and development. Its unique trifunctional nature—an aniline amino group and two distinct halogen atoms at the 3- and 4-positions—offers a powerful platform for controlled, regioselective derivatization, enabling the exploration of a vast chemical space.
The bromine and iodine substituents on the aniline ring are not merely passive placeholders; they are selectively addressable synthetic handles for a variety of powerful cross-coupling reactions. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed reactions allows for a stepwise and controlled introduction of different substituents. This differential reactivity is the cornerstone of its utility, providing a logical pathway to complex molecular architectures that are often sought in the development of new herbicides, fungicides, and insecticides. Furthermore, the amino group can be readily acylated, alkylated, or transformed into other functional groups, adding another layer of synthetic versatility.
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals in the agrochemical sector. It details the strategic applications of this compound in the synthesis of potential agrochemical candidates and provides detailed, field-proven protocols for its key synthetic transformations. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methods.
Physicochemical Properties and Safety Data
A thorough understanding of the starting material is critical for successful and safe experimentation. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 63037-64-9 | [1][2] |
| Molecular Formula | C₆H₅BrIN | [1][2] |
| Molecular Weight | 297.92 g/mol | [1][2] |
| Appearance | Off-white to light brown crystalline powder | |
| Purity | ≥98% | [2] |
| IUPAC Name | This compound | [3] |
Safety and Handling: this compound is classified as toxic if swallowed and harmful in contact with skin or if inhaled.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Core Applications in Agrochemical Synthesis: A Platform for Diversity
The primary utility of this compound in agrochemical synthesis lies in its capacity to serve as a scaffold for building complex molecules through sequential, regioselective cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds is the key to this strategy. Typically, the more reactive C-I bond can be functionalized first under milder conditions, leaving the C-Br bond intact for a subsequent, different coupling reaction. This allows for the precise and controlled introduction of two different molecular fragments onto the aniline core.
Workflow for Sequential Cross-Coupling
The general workflow for leveraging the differential reactivity of this compound is depicted below. This strategy allows for the creation of a diverse library of compounds from a single starting material.
Caption: Sequential functionalization workflow for this compound.
Exemplary Applications in Agrochemical Scaffolds
While there are no major commercial agrochemicals directly registered as being synthesized from this compound, its structure is highly relevant for creating analogs of known active ingredients. Below are examples of how this building block can be used to synthesize scaffolds relevant to fungicidal and herbicidal development.
Synthesis of Phenyl-Pyrazole Scaffolds (Fungicidal Analogs)
Phenyl-pyrazole amides are a well-established class of fungicides that act by inhibiting the succinate dehydrogenase enzyme (SDHIs). This compound can be used to construct novel, highly substituted phenyl-pyrazole derivatives. The following scheme illustrates a hypothetical, yet chemically sound, pathway.
Caption: Proposed synthesis of a phenyl-pyrazole fungicide analog.
This pathway utilizes two sequential Suzuki couplings, first at the more reactive iodine position and then at the bromine position, with an intermittent amide bond formation. This allows for the introduction of three distinct points of diversity, which is a powerful strategy in lead optimization.
Synthesis of Substituted Diphenylamine Scaffolds (Herbicidal Analogs)
Substituted diphenylamines are precursors to various herbicides. The Buchwald-Hartwig amination is a key reaction for forming the diaryl amine bond. This compound provides a route to novel, unsymmetrically substituted diphenylamines.
Detailed Experimental Protocols
The following protocols are provided as a guide for the key synthetic transformations of this compound. These are robust procedures that can be adapted for a wide range of substrates.
Protocol 1: Selective Sonogashira Coupling at the 3-Position (Iodine)
Objective: To selectively couple a terminal alkyne at the C-I bond of this compound, leaving the C-Br bond intact for further functionalization.
Rationale: The significantly higher rate of oxidative addition of palladium catalysts to aryl iodides compared to aryl bromides allows for high selectivity under carefully controlled conditions. Copper(I) iodide is used as a co-catalyst to facilitate the reaction.
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (e.g., Phenylacetylene, 1.1 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 eq)
-
Copper(I) Iodide (CuI, 0.06 eq)
-
Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Solvent (e.g., Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of the inert gas, add the anhydrous solvent, followed by the base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-bromo-3-(alkynyl)aniline.
Self-Validation: The success of the selective coupling can be confirmed by ¹H NMR (disappearance of the characteristic upfield shift of the proton ortho to the iodine) and LC-MS (observation of the correct mass for the product and absence of the starting material and di-coupled product).
Protocol 2: Suzuki-Miyaura Coupling at the 4-Position (Bromine)
Objective: To couple an aryl or heteroaryl boronic acid at the C-Br bond of a 4-bromo-3-(substituted)-aniline intermediate.
Rationale: This protocol is designed for the less reactive C-Br bond and may require slightly more forcing conditions (higher temperature, stronger base, or more active catalyst) than the coupling at the C-I bond.
Materials:
-
4-Bromo-3-(R1)-aniline (from Protocol 1 or other synthesis, 1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add the 4-bromo-3-(R1)-aniline, the arylboronic acid, and the base.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of the inert gas, add the solvent mixture and then the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.
-
After completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final tri-substituted aniline derivative.
Data Summary Table for Exemplary Coupling Reactions:
| Entry | Halogen Position | Coupling Type | Catalyst | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | 3-Iodo | Sonogashira | Pd(PPh₃)₄/CuI | TEA | THF | 25 | 85-95 |
| 2 | 3-Iodo | Suzuki | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 80-90 |
| 3 | 4-Bromo | Suzuki | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 70-85 |
| 4 | 4-Bromo | Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 110 | 65-80 |
Conclusion and Future Outlook
This compound represents a potent and versatile tool in the arsenal of the agrochemical synthesis chemist. Its capacity for selective, sequential functionalization via robust and well-understood cross-coupling reactions provides a reliable and logical pathway for the creation of novel, highly decorated molecular scaffolds. While direct commercial applications are not yet prominent, the principles and protocols outlined in this guide demonstrate its immense potential for the discovery of next-generation herbicides, fungicides, and insecticides. By providing a platform for generating vast chemical diversity from a single, readily available starting material, this compound is poised to become a key intermediate in the future of agrochemical research and development.
References
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Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). US6388135B1 - Preparation of 4-bromoaniline derivatives.
-
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.... Retrieved from [Link]
Sources
large-scale synthesis of 4-Bromo-3-iodoaniline
An Application Note for the Large-Scale Synthesis of 4-Bromo-3-iodoaniline
Abstract & Introduction
This compound is a key halogenated aromatic amine that serves as a versatile building block in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs) and specialized agrochemicals.[1] Its molecular structure, featuring strategically placed bromine and iodine atoms on an aniline scaffold, provides multiple reactive sites for further functionalization via cross-coupling, diazotization, and nucleophilic substitution reactions. The demand for high-purity this compound necessitates a robust, scalable, and economically viable synthetic protocol.
This application note provides a comprehensive, field-proven guide for the . Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, justifies the selection of reagents and conditions, and outlines a self-validating protocol that ensures high yield and purity. The core of this process is the direct, regioselective iodination of commercially available 4-bromoaniline.
Strategic Approach: Regioselective Electrophilic Iodination
The chosen synthetic pathway leverages the principles of electrophilic aromatic substitution on a highly activated aniline ring.
Rationale for Starting Material: 4-Bromoaniline (CAS: 106-40-1) is the ideal precursor.[2][3] It is cost-effective, readily available in bulk, and its chemical properties are well-documented.[4][5] The potent activating and ortho-, para-directing nature of the amino (-NH₂) group is the cornerstone of this strategy. With the para position occupied by a bromine atom, electrophilic attack is strongly directed to the ortho positions (C3 and C5).
Iodination Strategy: Direct iodination using molecular iodine (I₂) is selected for its scalability, moderate cost, and manageable reactivity. Unlike highly reactive and hazardous alternatives, I₂ allows for controlled reaction kinetics. The reaction is an electrophilic aromatic substitution, a fundamental process in organic chemistry.[6] To drive the reaction to completion and manage the hydrogen iodide (HI) byproduct, a mild base is incorporated.
Reaction Mechanism & Causality
The mechanism proceeds via a classic electrophilic aromatic substitution pathway. The amino group of 4-bromoaniline donates electron density into the aromatic ring, making it nucleophilic. Molecular iodine, though a weak electrophile, is sufficient to react with this highly activated system.
-
Activation: The -NH₂ group activates the aromatic ring, specifically the positions ortho to it.
-
Electrophilic Attack: The π-system of the aniline ring attacks a polarized iodine molecule, forming a resonance-stabilized intermediate (sigma complex) and displacing an iodide ion (I⁻).
-
Byproduct Formation: A proton is lost from the ring to restore aromaticity, which combines with the displaced iodide to form hydrogen iodide (HI).
-
Neutralization (Critical Step): The HI byproduct is an acid that can protonate the amino group of the starting material, forming an anilinium salt. This deactivates the ring toward further electrophilic attack. Therefore, a base such as sodium bicarbonate is crucial to neutralize the HI in situ, preserving the reactive free-aniline form and driving the equilibrium towards the product.[7]
Large-Scale Synthesis Workflow
This section outlines the complete workflow from starting material to purified final product.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for a 1 kg scale of the starting material, 4-bromoaniline. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate production facility.
Materials & Equipment
| Reagent/Material | CAS Number | Molecular Wt. | Molar Eq. | Quantity |
| 4-Bromoaniline | 106-40-1 | 172.03 g/mol | 1.00 | 1.00 kg |
| Iodine (I₂) | 7553-56-2 | 253.81 g/mol | 1.05 | 1.55 kg |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | 1.50 | 0.73 kg |
| Ethanol (95%) | 64-17-5 | - | - | 10.0 L |
| Deionized Water | 7732-18-5 | - | - | ~20.0 L |
| Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | - | - | ~0.5 kg |
| Equipment | ||||
| 50 L Jacketed Glass Reactor with Mechanical Stirrer and Reflux Condenser | ||||
| Temperature Probe and Controller | ||||
| 5 L Addition Funnel | ||||
| Large Büchner Funnel and Vacuum Flask | ||||
| Vacuum Oven |
Reaction Scheme
Caption: Synthesis of this compound from 4-bromoaniline.
Step-by-Step Procedure
-
Reactor Charging: Charge the 50 L reactor with 4-bromoaniline (1.00 kg, 5.81 mol) and ethanol (10.0 L). Begin stirring to dissolve the solid.
-
Base Addition: Add deionized water (5.0 L) followed by sodium bicarbonate (0.73 kg, 8.70 mol). Stir the resulting suspension for 15 minutes.
-
Iodine Solution Preparation: In a separate container, dissolve the iodine (1.55 kg, 6.11 mol) in ethanol (5.0 L). This may require gentle warming. Once dissolved, transfer the solution to the 5 L addition funnel.
-
Controlled Iodination: Cool the reactor contents to 15-20°C using the jacket. Begin the dropwise addition of the iodine solution over a period of 2-3 hours. Causality: A slow addition rate is critical to control the exotherm of the reaction and prevent the formation of di-iodinated byproducts. Maintain the internal temperature below 25°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching and Work-up: Once the reaction is complete, add a 10% w/v aqueous solution of sodium thiosulfate portion-wise until the dark color of excess iodine has disappeared and the mixture becomes a pale-yellow slurry. Causality: This step removes unreacted iodine, simplifying the purification process.[8]
-
Product Isolation: Filter the solid product using a large Büchner funnel. Wash the filter cake thoroughly with deionized water (2 x 5.0 L) to remove inorganic salts and water-soluble impurities.
-
Drying: Dry the crude product in a vacuum oven at 50-60°C until a constant weight is achieved. The expected yield of crude product is typically 1.5-1.6 kg.
Purification by Recrystallization
-
Dissolution: Transfer the crude, dry product to a clean reactor. Add the minimum amount of hot ethanol required to achieve complete dissolution.
-
Crystallization: Slowly add deionized water to the hot ethanolic solution until the solution becomes faintly turbid. Re-heat to clarify and then allow the mixture to cool slowly to room temperature, and then further cool to 0-5°C for 2-4 hours to maximize crystal formation.
-
Final Isolation: Filter the purified crystals, wash with a small amount of cold 50% ethanol/water, and dry under vacuum at 50-60°C.
-
Expected Outcome: Yield of >85% of high-purity (>98% by HPLC) this compound as a crystalline solid.
Analytical Characterization
To ensure the final product meets quality standards, the following analytical tests are mandatory.
-
High-Performance Liquid Chromatography (HPLC): To determine purity. A standard method would use a C18 column with a mobile phase of acetonitrile and water.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and regiochemistry.
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected: 297.92 g/mol ).[10]
-
Melting Point (MP): As a quick and reliable indicator of purity (Literature range: 69-72°C).[1][11]
Safety, Handling, and Waste Management
6.1 Personnel Safety:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, face shield, nitrile gloves, and a lab coat.[12][13] Use a respirator with an appropriate cartridge if handling powders outside of a contained system.[14]
-
Chemical Hazards:
-
First Aid: Ensure eyewash stations and safety showers are readily accessible.[13] In case of skin contact, wash immediately with plenty of soap and water.[12][16] For eye contact, rinse cautiously with water for several minutes.[12]
6.2 Waste Disposal:
-
All organic solvent waste and halogenated residues must be collected in appropriately labeled containers for disposal by a certified waste management company.
-
Aqueous filtrates should be neutralized before disposal in accordance with local regulations. Do not flush into surface water or sanitary sewer systems.[12]
Conclusion
This application note details a validated and scalable protocol for the synthesis of this compound. By focusing on the chemical principles behind each step—from the strategic choice of starting material to the critical role of in situ neutralization and controlled reaction conditions—this guide provides researchers and production chemists with the necessary tools to reliably produce this valuable intermediate at scale. The self-validating nature of the protocol, confirmed through rigorous analytical characterization, ensures a final product of high purity and yield, suitable for the demanding requirements of the pharmaceutical and agrochemical industries.
References
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Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. SPREAD. Available from: [Link]
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4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem. Available from: [Link]
-
Sandmeyer reaction. Wikipedia. Available from: [Link]
-
Sandmeyer reaction. L.S.College, Muzaffarpur. Available from: [Link]
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Sandmeyer Reaction Mechanism. BYJU'S. Available from: [Link]
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Described procedures for iodination of anilines. ResearchGate. Available from: [Link]
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Preparation of Haloarenes. CK-12 Foundation. Available from: [Link]
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Illustrated Glossary of Organic Chemistry - Sandmeyer reaction. UCLA Chemistry and Biochemistry. Available from: [Link]
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Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Iodination - Common Conditions. Organic Chemistry Data. Available from: [Link]
-
Aqueous phase iodination studies of aniline, 1 using I2. ResearchGate. Available from: [Link]
-
Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. National Institutes of Health. Available from: [Link]
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4-Bromoaniline. Wikipedia. Available from: [Link]
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p-IODOANILINE. Organic Syntheses. Available from: [Link]
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Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. National Institutes of Health. Available from: [Link]
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4 bromoaniline : Organic Synthesis. YouTube. Available from: [Link]
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Expert Insights: The Synthesis and Application of 4-Bromo-2-iodoaniline. Medium. Available from: [Link]
- Preparation method of bromoaniline. Google Patents.
-
This compound. PubChem. Available from: [Link]
-
Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline. ACS Publications. Available from: [Link]
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4-Bromoaniline. PubChem. Available from: [Link]
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This compound. BoroPharm Inc. Available from: [Link]
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Application Note: A Practical Guide to Reaction Monitoring of 4-Bromo-3-iodoaniline Transformations by Thin-Layer Chromatography
Abstract
In the fast-paced environment of pharmaceutical research and drug development, the ability to rapidly and accurately monitor the progress of chemical reactions is paramount. Thin-Layer Chromatography (TLC) stands out as a simple, cost-effective, and powerful analytical technique for this purpose.[1][2][3] This application note provides a detailed protocol and expert insights for monitoring the synthetic transformations of 4-Bromo-3-iodoaniline, a versatile and highly functionalized intermediate. We will delve into the causality behind experimental choices, from solvent system selection to visualization techniques, using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction as a practical example. This guide is designed to equip researchers, scientists, and drug development professionals with a robust, self-validating system for tracking reaction kinetics and ensuring endpoint determination with confidence.
Introduction: The Eyes of the Organic Chemist
The synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs), is a stepwise process where each reaction's success hinges on its predecessor. Therefore, monitoring a reaction's progress is not merely a procedural step but a critical decision-making tool. It informs the chemist when a reaction is complete, if side products are forming, or if the starting material remains unconsumed.[2][4] Among the various analytical tools available, Thin-Layer Chromatography (TLC) offers an unparalleled combination of speed, simplicity, and sensitivity, making it an indispensable technique in any synthetic chemistry lab.[3][5]
This guide focuses on this compound, a key building block whose di-halogenated structure presents unique opportunities for selective functionalization through modern cross-coupling chemistry.[6] The differential reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for sequential, site-selective modifications. However, this very feature necessitates precise reaction monitoring to prevent over-reaction or the formation of undesired byproducts.
Foundational Principles of TLC Reaction Monitoring
TLC separates compounds based on the principle of adsorption chromatography. The separation occurs as a result of the differential partitioning of components in a mixture between a stationary phase and a mobile phase.[1][7]
-
Stationary Phase: Typically a thin layer of a polar adsorbent like silica gel (SiO₂) or alumina (Al₂O₃) coated on an inert backing such as glass or aluminum.[2] The silica gel surface is rich in polar silanol (Si-OH) groups.
-
Mobile Phase (Eluent): A solvent or a mixture of solvents that travels up the plate via capillary action.
-
Separation Mechanism: A competition is established between the stationary phase and the mobile phase for the analyte. Polar compounds in the reaction mixture will adsorb more strongly to the polar silica gel, resulting in slower movement up the plate. Conversely, less polar compounds have a weaker affinity for the stationary phase and are carried further by the mobile phase.[4][8]
This separation is quantified by the Retention Factor (Rf) , a ratio that is characteristic of a compound under specific conditions (stationary phase, mobile phase, temperature).[9]
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [10][11]
In reaction monitoring, we track the disappearance of the starting material spot and the appearance of the product spot. A reaction is deemed complete when the starting material spot is no longer visible on the TLC plate.[4][12]
Experimental Protocol: Monitoring a Suzuki-Miyaura Coupling
To illustrate the practical application of TLC, we will outline a protocol for monitoring the selective Suzuki-Miyaura cross-coupling of this compound. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond, allowing for selective substitution at the 3-position.[6]
Reaction Scheme:
(Diagram for illustrative purposes)
Materials and Reagents
-
TLC Plates: Merck TLC Silica gel 60 F₂₅₄ on aluminum sheets. The F₂₅₄ indicator is a fluorescent material that allows for visualization under 254 nm UV light.[13]
-
Developing Chamber: A glass jar with a tight-fitting lid.
-
Spotting Capillaries: Glass microcapillary tubes.
-
Solvents (ACS Grade or higher): Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH).
-
Visualization Reagents:
-
Hand-held UV Lamp (254 nm).
-
Iodine chamber (a sealed jar with iodine crystals).[14]
-
Potassium Permanganate (KMnO₄) stain.
-
Step-by-Step Methodology
Step 1: Mobile Phase (Eluent) Selection and Preparation
-
Rationale: The choice of eluent is the most critical variable in TLC. The goal is to find a solvent system that provides good separation between the starting material and the product, with Rf values ideally between 0.2 and 0.8.[15] this compound is a polar aromatic amine. The anticipated product, having replaced the iodine with a phenyl group, will likely be less polar. A common starting point for compounds of this nature is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[12]
-
Procedure:
-
Prepare a stock solution of the starting material (this compound) in a volatile solvent like EtOAc.
-
Test various solvent ratios. A good starting point is 3:1 Hexanes:EtOAc .
-
Pour a small amount (~0.5 cm depth) of the chosen eluent into the developing chamber, add a piece of filter paper to saturate the chamber atmosphere, and close the lid. Let it equilibrate for 5-10 minutes.
-
Spot the starting material on a test TLC plate and develop it.
-
Optimization:
-
Step 2: TLC Plate Preparation and Spotting
-
Rationale: Proper spotting technique is crucial for achieving well-defined spots and reliable results. Large spots lead to poor separation.[8]
-
Procedure:
-
Using a pencil (never ink), gently draw a light origin line about 1 cm from the bottom of the TLC plate.
-
Mark three lanes on the origin line: "SM" (Starting Material), "Co" (Co-spot), and "RM" (Reaction Mixture).
-
At time zero (t=0):
-
In the "SM" lane, use a capillary tube to apply a small, concentrated spot of the starting material solution.
-
In the "RM" lane, take a tiny aliquot of the reaction mixture using a capillary, dilute it in a small vial with EtOAc, and apply a spot.
-
In the "Co" lane, apply a spot of the SM solution, and then carefully apply a spot of the RM solution directly on top of it. The co-spot helps to unambiguously identify the starting material spot in the reaction mixture lane.
-
-
Ensure the solvent from each spot has fully evaporated before development.
-
Step 3: Plate Development
-
Rationale: The development process separates the components. The chamber must be sealed to maintain a saturated atmosphere, which prevents the eluent from evaporating off the plate as it runs, ensuring reproducible Rf values.
-
Procedure:
-
Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the origin line is above the level of the eluent.[17]
-
Replace the lid and allow the solvent front to travel up the plate undisturbed.
-
When the solvent front is about 1 cm from the top of the plate, remove it with forceps and immediately mark the position of the solvent front with a pencil.[16]
-
Step 4: Visualization and Interpretation
-
Rationale: Most organic compounds are colorless. Visualization techniques are required to see the separated spots.[14] A multi-step visualization approach, starting with non-destructive methods, is recommended.
-
Procedure:
-
UV Light (Non-destructive): View the dried plate under a 254 nm UV lamp.[13] Both this compound and the aromatic product are highly conjugated and will absorb UV light, appearing as dark purple spots against the fluorescent green background. Lightly circle the visible spots with a pencil.
-
Iodine Chamber (Semi-destructive): Place the plate in a sealed chamber containing a few crystals of iodine. Organic compounds will react with or adsorb the iodine vapor to form temporary yellow-brown spots.[14][18] This is a good general stain for many compounds.
-
KMnO₄ Stain (Destructive): If further visualization is needed, dip the plate into a potassium permanganate solution and gently warm with a heat gun. KMnO₄ is a strong oxidizing agent and will react with many functional groups (like amines or any residual boronic acid), producing yellow-brown spots on a purple background.[18]
-
Analysis:
-
At t=0, the "RM" lane should show a prominent spot with the same Rf as the "SM" lane.
-
As the reaction progresses, subsequent TLCs will show the SM spot in the "RM" lane diminishing in intensity, while a new spot (the product) with a different Rf (likely higher, i.e., less polar) will appear and grow stronger.
-
The reaction is complete when the SM spot is completely absent in the "RM" lane (compare its position to the "Co" lane to be certain).
-
-
Data Presentation and Workflow Visualization
Expected TLC Results
The following table summarizes the expected results for the Suzuki coupling of this compound with phenylboronic acid.
| Compound | Structure (Example) | Expected Polarity | Expected Rf (in 3:1 Hex:EtOAc) | Visualization Method |
| This compound (SM) | C₆H₅BrIN | High | ~ 0.30 | UV, Iodine, KMnO₄ |
| Product | 4-Bromo-3-phenylaniline | Moderate | ~ 0.55 | UV, Iodine, KMnO₄ |
| Phenylboronic Acid | C₆H₅B(OH)₂ | Very High | ~ 0.05 (may streak) | KMnO₄ stain |
| Biphenyl (Byproduct) | C₁₂H₁₀ | Low | ~ 0.80 | UV, Iodine |
TLC Reaction Monitoring Workflow
Caption: Workflow for monitoring a chemical reaction using TLC.
Troubleshooting Common TLC Issues
| Issue | Possible Cause(s) | Solution(s) |
| Streaking or Tailing Spots | Sample is too concentrated; Compound is highly polar and acidic/basic (e.g., amines). | Dilute the sample; Add a small amount (0.5-1%) of triethylamine (for bases) or acetic acid (for acids) to the eluent.[19] |
| Spots Remain on Origin Line | The eluent is not polar enough. | Increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate or switch to a more polar solvent like DCM).[15][16] |
| Spots Run with Solvent Front | The eluent is too polar. | Decrease the polarity of the eluent (e.g., increase the proportion of hexanes).[15][16] |
| Poor Separation of Spots | The chosen eluent system is not optimal for the specific compounds. | Try a different solvent system. For example, substitute ethyl acetate with dichloromethane or tert-butyl methyl ether.[15] |
| No Spots Visible under UV Light | Compounds are not UV-active; Sample is too dilute. | Use a chemical stain (Iodine, KMnO₄, p-anisaldehyde); Re-spot the plate with a more concentrated sample.[17] |
Conclusion
Thin-Layer Chromatography is a foundational technique that provides immediate, actionable insights into the status of a chemical transformation. When applied systematically to complex intermediates like this compound, it enables precise control over selective functionalization reactions, which is crucial in the fields of medicinal chemistry and materials science. By understanding the principles behind eluent selection, proper spotting, and visualization, researchers can implement this self-validating protocol to improve reaction outcomes, optimize conditions, and accelerate the development of novel molecules.
References
-
Chemistry Online @ UTSC. (n.d.). Thin Layer Chromatography. University of Toronto Scarborough. Retrieved from [Link]
-
Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved from [Link]
-
BYJU'S. (n.d.). RF Value Explanation. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
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Proprep. (n.d.). How do you calculate the Rf value in thin-layer chromatography (TLC)?. Retrieved from [Link]
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Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). TLC Visualization Methods. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Advion Interchim Scientific. (n.d.). Suzuki Reaction Monitoring Using Compact Mass Spectrometry with TLC Interface. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
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Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
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Advion Interchim Scientific. (n.d.). SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface. Retrieved from [Link]
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ACS Publications. (n.d.). Thin-Layer Chromatography: The "Eyes" of the Organic Chemist. Journal of Chemical Education. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
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Wikipedia. (n.d.). Thin-layer chromatography. Retrieved from [Link]
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PubMed. (2013). Thin layer chromatography. Retrieved from [Link]
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Chromatography Today. (2014, August 26). Pharmaceutical Applications of TLC. Retrieved from [Link]
-
News-Medical.Net. (n.d.). Applications of Thin Layer Chromatography. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022, April 8). TLC monitoring of Buchwald-Hartwig coupling reaction using ninhydrin stain. Retrieved from [Link]
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ACS Publications. (2019, November 6). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Organic Process Research & Development. Retrieved from [Link]
-
Adam Cap. (2008, April 19). Six-Step Synthesis: Aniline to 1-Bromo-3-chloro-5-iodobenzene. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
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Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. r/OrganicChemistry. Retrieved from [Link]
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YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Reddit. (2022, April 12). TLC monitoring of Buchwald-Hartwig coupling reaction using ninhydrin stain. r/chemhelp. Retrieved from [Link]
-
ACS Publications. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination. ACS Omega. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2017, October 6). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. Retrieved from [Link]
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BGD Group. (2011). TLC Developing System. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. Retrieved from [Link]
-
Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-3-iodoanisole. Retrieved from [Link]
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Reddit. (2024, April 27). Sonogashira coupling giving me multiple spots on TLC. Any suggestions?. r/OrganicChemistry. Retrieved from [Link]
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Expert Insights. (n.d.). The Synthesis and Application of 4-Bromo-2-iodoaniline. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-4-iodoaniline. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Bromo-3-iodoaniline
Welcome to the technical support center for the synthesis of 4-bromo-3-iodoaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to optimize the yield and purity of this compound. As Senior Application Scientists, we combine technical expertise with practical, field-proven insights to address the common challenges encountered in this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and direct method is the electrophilic iodination of 4-bromoaniline. This reaction typically employs an iodinating agent, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), in a suitable solvent. The amino group of 4-bromoaniline is an activating group, directing the incoming electrophile (iodine) to the ortho and para positions. Since the para position is already occupied by bromine, the iodination occurs at one of the ortho positions.
Q2: Why is my reaction yield consistently low?
Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be monitored by Thin Layer Chromatography (TLC).[1][2]
-
Suboptimal Temperature: Temperature control is crucial. Running the reaction at too low a temperature can slow down the reaction rate, while excessively high temperatures may lead to the formation of unwanted byproducts and decomposition.
-
Poor Quality of Reagents: The purity of the starting materials, particularly the 4-bromoaniline and the iodinating agent, is critical. Impurities can interfere with the reaction.
-
Substrate Oxidation: Anilines are susceptible to oxidation, which can be a significant side reaction during electrophilic iodination.[3]
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction and purification steps.
Q3: I am observing the formation of multiple products in my reaction mixture. What are the likely side products and how can I minimize them?
The primary side product concern is over-iodination, leading to the formation of di-iodinated species.[4] Another possibility is the formation of isomeric products, although the directing effects of the amino and bromo groups strongly favor the 3-iodo isomer.
To minimize side products:
-
Control Stoichiometry: Carefully control the molar ratio of the iodinating agent to the 4-bromoaniline. Using a 1:1 or slightly less than 1:1 ratio of the iodinating agent can favor mono-iodination.[4]
-
Milder Iodinating Agent: Consider using a less reactive iodinating agent.[4]
-
Temperature Control: Running the reaction at a lower temperature can enhance selectivity.[4]
Q4: What is the best method for purifying crude this compound?
Column chromatography is a highly effective method for purifying the crude product.[1] A common solvent system for the elution is a mixture of ethyl acetate and hexane.[1] Recrystallization from a suitable solvent system, such as ethanol/water, can also be employed to obtain a highly pure product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive iodinating agent. 2. Reaction conditions not optimal (e.g., temperature too low). 3. Poor quality of starting 4-bromoaniline. | 1. Use a fresh, properly stored iodinating agent. 2. Gradually increase the reaction temperature and monitor by TLC. 3. Verify the purity of the 4-bromoaniline by melting point or spectroscopy. |
| Formation of a Dark, Tarry Mixture | 1. Oxidation of the aniline. 2. Reaction temperature is too high. | 1. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Maintain the recommended reaction temperature. Consider adding a mild reducing agent to the workup. |
| Presence of Multiple Spots on TLC (Post-Reaction) | 1. Over-iodination (di-iodinated products). 2. Unreacted starting material. 3. Formation of other byproducts. | 1. Reduce the stoichiometry of the iodinating agent. 2. Increase the reaction time or temperature slightly, while monitoring for byproduct formation. 3. Optimize reaction conditions (temperature, solvent) and purify via column chromatography. |
| Difficulty in Isolating the Product | 1. Product is too soluble in the workup solvent. 2. Emulsion formation during extraction. | 1. Use a different extraction solvent. 2. Add brine to the aqueous layer to break the emulsion. |
| Purified Product is Colored | 1. Presence of trace oxidized impurities. | 1. Recrystallize the product. 2. Treat a solution of the product with a small amount of activated carbon before filtration and recrystallization. |
Experimental Protocols
Detailed Step-by-Step Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
4-Bromoaniline
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (or another suitable aprotic solvent)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve 4-bromoaniline (1.0 eq) in acetonitrile.
-
Addition of Iodinating Agent: Cool the solution to 0 °C in an ice bath. Add N-iodosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.
-
Add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Mechanistic Insights
The synthesis proceeds via an electrophilic aromatic substitution mechanism. The lone pair of electrons on the nitrogen of the amino group activates the aromatic ring, making it more susceptible to electrophilic attack. The bromine atom is a deactivating group but is an ortho-, para-director. Since the para position is blocked, the incoming electrophile (I+) is directed to the ortho position.
Reaction Mechanism Diagram
Caption: Simplified mechanism of electrophilic iodination.
References
-
Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline. Journal of Chemical Education. [Link]
-
p-IODOANILINE - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Iodination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress. [Link]
-
4 bromoaniline : Organic Synthesis - YouTube. [Link]
- Preparation method of bromoaniline - Google P
-
This compound | C6H5BrIN - PubChem. [Link]
-
Expert Insights: The Synthesis and Application of 4-Bromo-2-iodoaniline. LinkedIn. [Link]
-
Solved In the iodination reaction, 4-bromo-2-chloroaniline | Chegg.com. [Link]
-
Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning - Beilstein Journals. [Link]
-
Preparation of 4-iodoaniline - PrepChem.com. [Link]
-
Iodination - Common Conditions. Organic Chemistry Portal. [Link]
Sources
Technical Support Center: Synthesis of 4-Bromo-3-iodoaniline
Welcome to the Technical Support Center for the synthesis of 4-Bromo-3-iodoaniline. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in the laboratory.
Introduction: The Synthetic Challenge
This compound is a key building block in medicinal chemistry and materials science, offering two distinct halogen handles for sequential cross-coupling reactions. However, its synthesis is not trivial due to the challenges of regioselectivity in electrophilic aromatic substitution on a substituted aniline ring. The presence of both a bromo and an amino group (or its protected form) on the aromatic ring directs incoming electrophiles to specific positions, often leading to the formation of undesired isomers and di- or tri-substituted byproducts. This guide will explore the common synthetic strategies and the associated byproducts, providing practical solutions to maximize the yield and purity of your target molecule.
Synthetic Strategies and Potential Byproducts
There are two primary retrosynthetic approaches to this compound:
-
Iodination of 4-bromoaniline: This involves the introduction of an iodine atom onto the 4-bromoaniline core.
-
Bromination of 3-iodoaniline: This involves the introduction of a bromine atom onto the 3-iodoaniline core.
To control the high reactivity of the aniline, the amino group is typically protected, most commonly as an acetanilide, prior to halogenation.[1] This moderately deactivating group still directs ortho and para to itself, but tempers the reactivity enough to prevent polysubstitution.[1]
Logical Flow of Synthetic Choices
Caption: Synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: I am planning to synthesize this compound. Should I start with 4-bromoaniline or 3-iodoaniline?
This is a critical strategic decision. Let's analyze both routes:
-
Route A: Iodination of 4-bromoacetanilide. The acetamido group is an ortho, para-director. Since the para position is blocked by the bromine atom, iodination will be directed to the ortho positions (positions 2 and 6) and the other meta position (position 3). The bromine atom is also an ortho, para-director, but deactivating. The directing effects of the acetamido and bromo groups are therefore synergistic for substitution at position 2 and antagonistic for position 3. Steric hindrance from the bulky acetamido group may disfavor substitution at the adjacent position 2.[2][3] Therefore, you are likely to get a mixture of 4-bromo-2-iodoacetanilide and the desired 4-bromo-3-iodoacetanilide . Separating these regioisomers can be challenging.
-
Route B: Bromination of 3-iodoacetanilide. The acetamido group at position 1 and the iodine at position 3 are both ortho, para-directors. The acetamido group will direct to positions 2, 4, and 6. The iodo group will direct to positions 2, 4, and 6. Therefore, both groups strongly direct to positions 2, 4, and 6. This means you will likely get a mixture of 2-bromo-3-iodoacetanilide , 4-bromo-3-iodoacetanilide (your desired product), and 6-bromo-3-iodoacetanilide .
Q2: I performed the iodination of 4-bromoacetanilide and my NMR shows a mixture of products. What are the likely byproducts?
The most common byproducts are:
-
4-Bromo-2-iodoacetanilide: This is the major regioisomeric byproduct due to the strong ortho-directing effect of the acetamido group.
-
4-Bromo-2,6-diiodoacetanilide: If the reaction conditions are too harsh or excess iodinating agent is used, di-iodination can occur.
-
Unreacted 4-bromoacetanilide: Incomplete reaction will leave starting material in your crude product.
Q3: I am seeing a lot of dark, tarry material in my reaction flask. What is causing this and how can I prevent it?
Anilines and their derivatives are susceptible to oxidation, which can lead to the formation of polymeric, tarry materials.[1] This is especially true during iodination, as many iodinating reagents are also oxidizing agents.[4][5]
Troubleshooting:
-
Protecting Group: Ensure the amino group is fully protected as an acetanilide. The free amine is much more prone to oxidation.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation from air.
-
Temperature Control: Avoid excessive heat, as this can accelerate decomposition.
-
Choice of Iodinating Agent: Using a milder iodinating agent may help. For example, instead of I₂ with a strong oxidant, consider using N-iodosuccinimide (NIS).[6]
Q4: My purification by column chromatography is not giving good separation of the isomers. What can I do?
Separating regioisomers of halogenated anilines can be very difficult due to their similar polarities.
Troubleshooting:
-
Column Chromatography Technique:
-
Solvent System: Experiment with different solvent systems. A small change in the polarity of the eluent can sometimes significantly improve separation. Consider using a solvent system with toluene, which can interact differently with the aromatic rings of the isomers.
-
Gradient Elution: Use a very shallow gradient to slowly increase the polarity of the eluent.
-
Column Dimensions: A longer, narrower column will provide better resolution.
-
Sample Loading: Do not overload the column. A smaller amount of crude material will give better separation.
-
-
Recrystallization: If you can isolate a fraction that is enriched in your desired product, try to purify it further by recrystallization. You may need to screen several solvents to find one that gives good differential solubility between the isomers.
-
Preparative HPLC: If all else fails, preparative High-Performance Liquid Chromatography (HPLC) may be necessary for achieving high purity.
Troubleshooting Guide: A Tabular Summary
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of desired product | - Poor regioselectivity- Incomplete reaction- Product decomposition | - Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents).- Re-evaluate the synthetic route (e.g., bromination of 3-iodoacetanilide vs. iodination of 4-bromoacetanilide).- Use a milder halogenating agent.- Run the reaction under an inert atmosphere. |
| Formation of poly-halogenated byproducts | - Reaction conditions too harsh (high temperature)- Excess halogenating agent | - Reduce the reaction temperature.- Use a stoichiometric amount of the halogenating agent.- Add the halogenating agent slowly to the reaction mixture. |
| Presence of starting material in the final product | - Incomplete reaction | - Increase the reaction time.- Increase the reaction temperature slightly (monitor for byproduct formation).- Ensure the quality of the halogenating agent. |
| Dark, tarry reaction mixture | - Oxidation of the aniline derivative | - Ensure complete protection of the amino group.- Run the reaction under an inert atmosphere.- Use freshly distilled/purified starting materials. |
| Difficult separation of isomers | - Similar polarity of the products | - Optimize column chromatography (shallow gradient, long column, appropriate solvent system).- Attempt fractional recrystallization.- Consider using preparative HPLC. |
Experimental Protocols
Please note: These are generalized protocols and should be adapted and optimized for your specific laboratory conditions and scale.
Protocol 1: Synthesis of 4-Bromoacetanilide (Protection Step)
-
To a solution of 4-bromoaniline (1.0 eq) in glacial acetic acid, add acetic anhydride (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture into ice-water with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain 4-bromoacetanilide.
Protocol 2: Iodination of 4-Bromoacetanilide
-
Dissolve 4-bromoacetanilide (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or a mixture of acetic acid and sulfuric acid).
-
Cool the solution in an ice bath.
-
Add the iodinating agent (e.g., N-iodosuccinimide, 1.05 eq) portion-wise over 30 minutes.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, pour the mixture into an aqueous solution of sodium thiosulfate to quench any unreacted iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Hydrolysis of Halogenated Acetanilide (Deprotection Step)
-
Reflux the halogenated acetanilide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid for 2-4 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) until the solution is basic.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
References
- Sarthaks eConnect.
- Organic Syntheses Procedure. p-IODOANILINE.
- ChemicalBook. 4-BROMO-2-IODOANILINE synthesis.
- Journal of Chemical Education.
- Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. October 4, 2024.
- Wordpress. I2 and Electrophilic I+ reagents. January 4, 2026.
- Chemicalbook. 4-Bromoaniline: synthesis and applications in organic synthesis. December 18, 2023.
- YouTube. Directing Effects in Electrophilic Aromatic Substitution Reactions. April 7, 2016.
- YouTube.
- PrepChem.com.
- YouTube. Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. December 22, 2022.
- Google Patents.
- PubChem. This compound.
- Chemistry Stack Exchange.
- ACS GCI Pharmaceutical Roundtable Reagent Guides.
- ECHEMI.
- ElectronicsAndBooks.
- Guidechem. How to Prepare 4-Iodoaniline: A Comprehensive Guide - FAQ.
- Benchchem. A Comparative Guide to the Regioselective Synthesis of 4-Bromo-3-iodophenol.
- PMC.
- YouTube. 3: What's the difference between NBS and Br2?. November 30, 2020.
- Organic Chemistry Portal. N-Iodosuccinimide (NIS).
- Chemia. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3)
- Study.com. Video: Bromination of Acetanilide | Mechanism & Steps.
- ResearchGate.
- Organic Chemistry Portal. N-Bromosuccinimide (NBS).
- ResearchGate.
- PubChem. 3'-Iodoacetanilide.
- Semantic Scholar. Remarkable Switch in the Regiochemistryof the Iodination of Anilines by N-Iodosuccinimide:Synthesis of 1,2-Dichloro-3,4-diiodobenzene.
Sources
Technical Support Center: A Researcher's Guide to the Purification of 4-Bromo-3-iodoaniline
Welcome to the technical support center for the purification of 4-Bromo-3-iodoaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile, yet challenging, dihalogenated aniline. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to directly address the specific issues you may encounter during your experiments. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in the laboratory.
Understanding the Challenge: Why Purifying this compound Requires Care
This compound is a valuable synthetic intermediate, but its purification is often non-trivial. The primary challenges arise from the inherent chemical properties of anilines and the nature of its synthesis. Anilines are susceptible to oxidation, which can lead to the formation of colored impurities.[1] Furthermore, the synthesis of this compound, typically through the iodination of 4-bromoaniline, can result in a mixture of regioisomers and over-iodinated byproducts that can be difficult to separate due to their similar physical properties.[2]
This guide will provide you with the expertise to navigate these challenges and obtain high-purity this compound for your research.
Diagram 1: Logical Workflow for Purification
Caption: A logical workflow for the purification of this compound.
Troubleshooting Guides: A Question-and-Answer Approach
This section is designed to address specific problems you may encounter during the purification of this compound.
Issue 1: My crude product is a dark oil or solid.
Q: Why is my this compound dark in color, and how can I decolorize it?
A: The dark coloration, often ranging from brown to a purplish hue, is a common issue with anilines and is primarily due to the formation of oxidation products.[1] The amino group is susceptible to aerial oxidation, which can be accelerated by light and trace metal impurities, leading to the formation of highly colored polymeric byproducts.[1]
Troubleshooting Steps:
-
Activated Carbon Treatment: This is a highly effective method for removing colored impurities.[3]
-
Protocol: Dissolve your crude this compound in a suitable hot solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes). Add a small amount of activated charcoal (typically 1-5% by weight) to the hot solution. Gently boil the mixture for a few minutes, then perform a hot filtration to remove the charcoal. The filtrate should be significantly lighter in color. You can then proceed with recrystallization.
-
-
Acid-Base Extraction: This technique can separate the basic aniline from non-basic, colored impurities.
-
Protocol: Dissolve the impure aniline in a suitable organic solvent like ethyl acetate. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The this compound will be protonated and move into the aqueous layer, leaving many colored impurities behind in the organic layer. Separate the aqueous layer, and then regenerate the free aniline by carefully adding a base (e.g., 1M NaOH) until the solution is basic. Extract the purified aniline back into an organic solvent, wash with brine, dry over an anhydrous salt (like Na₂SO₄), and concentrate to obtain the decolorized product.
-
Issue 2: I am struggling to separate isomers.
Q: My analytical data (TLC, NMR) suggests the presence of isomeric impurities. How can I effectively separate them?
A: The direct iodination of 4-bromoaniline can lead to the formation of several regioisomers, with the most common being 4-bromo-2-iodoaniline and potentially di-iodinated species like 4-bromo-2,6-diiodoaniline.[2][4] Separating these isomers is challenging due to their similar polarities and boiling points.
Troubleshooting Steps:
-
Column Chromatography: This is the most powerful technique for separating isomers of halogenated anilines.[3]
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): A non-polar solvent system is typically used. A good starting point is a mixture of hexanes and ethyl acetate. The optimal ratio will need to be determined by thin-layer chromatography (TLC) analysis. Aim for a solvent system that gives good separation between the spots of your desired product and the impurities. A gradient elution (gradually increasing the polarity of the eluent) may be necessary for complex mixtures.
-
-
Fractional Recrystallization: This technique can sometimes be effective if the isomers have sufficiently different solubilities in a particular solvent system. This method is often iterative and may require some experimentation to find the ideal solvent.
Issue 3: My recrystallization is not working as expected.
Q: My this compound is "oiling out" instead of crystallizing, or I have poor recovery. What should I do?
A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too supersaturated or if the cooling rate is too fast.[2] Poor recovery is typically due to the compound being too soluble in the cold solvent or using an excessive amount of solvent.[2]
Troubleshooting Recrystallization:
| Problem | Cause | Solution |
| "Oiling Out" | Solution is too supersaturated. | Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then allow to cool slowly.[2] |
| Cooling rate is too fast. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.[2] | |
| Solvent boiling point is higher than the compound's melting point. | Choose a solvent with a lower boiling point. | |
| Poor Recovery | Compound is too soluble in the cold solvent. | Select a solvent in which your compound has lower solubility at cold temperatures. A mixed solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be effective.[5] |
| Too much solvent was used. | Concentrate the mother liquor (the solution remaining after crystallization) and cool it again to recover more product.[2] | |
| Premature crystallization during hot filtration. | Use a heated funnel or pre-heat the filtration apparatus. Add a small amount of extra hot solvent just before filtering.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The common impurities can be categorized as follows:
-
Process-Related Impurities:
-
Unreacted Starting Material: 4-bromoaniline.
-
Regioisomers: Primarily 4-bromo-2-iodoaniline. Depending on the iodinating agent and reaction conditions, other isomers may also be present.[2]
-
Over-iodinated Products: Such as 4-bromo-2,5-diiodoaniline or other di-iodinated species.
-
-
Degradation Impurities:
-
Oxidation Products: These are often colored, polymeric materials resulting from the oxidation of the aniline functional group.[1]
-
Q2: What is a good starting point for a recrystallization solvent for this compound?
-
Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy. Then, add a few more drops of hot ethanol to redissolve the solid and allow the solution to cool slowly. For example, p-bromoaniline can be recrystallized from an ethanol/water mixture.[5]
-
Hexanes/Ethyl Acetate: Dissolve the crude product in a minimal amount of hot ethyl acetate, and then add hot hexanes dropwise until the solution becomes turbid. Add a small amount of hot ethyl acetate to clarify the solution and then allow it to cool.
Q3: How can I monitor the progress of my purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification.
-
Developing a TLC System: Use a mixture of hexanes and ethyl acetate as the eluent. You may need to experiment with different ratios to achieve good separation.
-
Visualization: this compound is an aromatic compound and should be visible under a UV lamp (254 nm).[6] Staining with potassium permanganate can also be used to visualize the aniline, which will appear as a yellow spot on a purple background.[6]
Q4: What are the key safety considerations when working with this compound?
A4: Halogenated anilines are generally toxic and should be handled with care.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Avoid skin contact. Halogenated anilines can be absorbed through the skin.[1]
Diagram 2: Acid-Base Extraction Workflow
Caption: Step-by-step workflow for the purification of this compound using acid-base extraction.
Detailed Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis.
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your chosen starting eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Column Packing: Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with your chosen solvent system. Collect fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization from a Mixed Solvent System
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., hot ethanol) and heat the mixture until the solid dissolves completely.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., hot water) dropwise until you observe persistent cloudiness.
-
Clarification: Add a few more drops of the "good" solvent (hot ethanol) until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
By following the guidance and protocols in this technical support center, you will be well-equipped to overcome the challenges associated with the purification of this compound and obtain a high-purity compound for your research endeavors.
References
- Benchchem. (2025). Technical Support Center: Troubleshooting Halogenated Aniline Reactions.
- Benchchem. (2025). Overcoming challenges in the purification of halogenated anilines.
- Benchchem. (2025). Technical Support Center: Purification of Halogenated Organic Compounds.
- Benchchem. (2025). Technical Support Center: Purification of Polyhalogenated Anilines.
- Liskon Biological. (2024). 4-Bromoaniline (C₆H₆BrN) Stability Study.
- University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [URL: https://www.sas.rochester.
- MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [URL: https://www.youtube.
- Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [URL: https://www.reddit.com/r/chempros/comments/your_post_id]
- Wikipedia. (n.d.). 4-Bromoaniline. [URL: https://en.wikipedia.org/wiki/4-Bromoaniline]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/14548337]
- Advion Interchim Scientific. (n.d.). Analysis of 4-Aminobiphenyl and 4-Bromoanilin on reversed phase TLC using TLC/MS.
- Benchchem. (2025). An In-depth Technical Guide to 4-Bromo-2,6-diiodoaniline: A Data-Driven Exploration.
- Benchchem. (2025). Application Notes and Protocols for the Laboratory-Scale Preparation of Dihalogenated Anilines.
- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline. [URL: https://patents.google.
- Chemicalbook. (2023, December 18). 4-Bromoaniline: synthesis and applications in organic synthesis.
- Google Patents. (n.d.). US6388135B1 - Preparation of 4-bromoaniline derivatives. [URL: https://patents.google.
- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/analytical-chemistry/nmr/nmr-chemical-shifts-of-impurities]
- Crystallization Solvents.pdf. (n.d.).
- CP Lab Safety. (n.d.). 4-Bromo-3-chloro-2-iodoaniline, 97% Purity, C6H4BrClIN, 5 grams.
- Benchchem. (2025). Application Notes and Protocols for the Recrystallization of 4'-Bromo-2,2-dimethylbutyrophenone.
- Aceschem. (n.d.). CAS 63037-64-9 | this compound. [URL: https://www.aceschem.com/cas-63037-64-9.html]
- ResearchGate. (2011, March). Synthesis, growth and characterization of 4-bromo-4 ' chloro benzylidene aniline-A third order non linear optical material. [URL: https://www.researchgate.
- The Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [URL: https://pubs.rsc.org/en/content/articlelanding/your_article_id]
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_Lab_Techniques_(Nichols)/02%3A_Chromatography/2.03%3A_Thin_Layer_Chromatography_(TLC)/2.
- Ketone Pharma. (2024, August 30). 4-Bromoaniline: Properties, Applications, Safety & Insights.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Iodination. Wordpress. [URL: https://www.acs.
- PubChem. (n.d.). 4-Bromoaniline. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7807]
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Iodination [Synthetic Reagents]. [URL: https://www.tcichemicals.
- St. Jean, D. J., et al. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMCyour_article_id/]
- Benchchem. (2025). A Comparative Purity Analysis of 4-Bromo-3-(trifluoromethyl)aniline: HPLC vs. GC-MS.
- Chemia. (2022, November 14). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16.
- ResearchGate. (n.d.). Iodination of Deactivated Aromatic Hydrocarbons | Download Table. [URL: https://www.researchgate.
- Benchchem. (2025). Technical Support Center: Recrystallization of Substituted Anilines.
Sources
Technical Support Center: Suzuki Coupling of 4-Bromo-3-iodoaniline
Introduction: Navigating the Chemoselectivity Challenge
Welcome to the technical support guide for the Suzuki-Miyaura coupling of 4-Bromo-3-iodoaniline. This substrate is a valuable building block in medicinal chemistry and materials science, but its dihalogenated nature presents a distinct and critical challenge: chemoselectivity . The primary goal is to achieve selective C-C bond formation at the more reactive carbon-iodine (C-I) bond while leaving the carbon-bromine (C-Br) bond intact for subsequent transformations.
This guide is structured to provide you, the research scientist, with a comprehensive understanding of the underlying principles, practical troubleshooting advice, and robust protocols to ensure success in your experiments. We will delve into the causality behind experimental choices, moving beyond simple step-by-step instructions to empower you with the knowledge to optimize this nuanced reaction.
The fundamental principle governing selectivity lies in the difference in bond dissociation energies: the C-I bond is weaker than the C-Br bond.[1] This inherent reactivity difference makes the C-I bond more susceptible to the initial, and often rate-determining, oxidative addition step in the palladium catalytic cycle.[1][2][3] However, achieving high selectivity is not guaranteed and is highly dependent on a carefully orchestrated set of reaction parameters.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the Suzuki coupling of this compound in a practical Q&A format.
Q1: My primary issue is poor chemoselectivity. I'm seeing significant coupling at the C-Br position or di-coupled products. Why is this happening and how can I fix it?
A1: This is the central challenge. While the C-I bond is more reactive, certain conditions can promote the undesired C-Br coupling.
Causality:
-
Catalyst System: Highly active (electron-rich and bulky) ligands can sometimes overcome the activation barrier for C-Br oxidative addition, especially at elevated temperatures or after prolonged reaction times.[4]
-
Temperature: Higher temperatures increase the overall reactivity, narrowing the selectivity window between C-I and C-Br activation.
-
Reaction Time: Once the C-I coupling is complete, extended reaction times can lead to the slower coupling at the C-Br site.
Troubleshooting & Optimization:
-
Re-evaluate Your Catalyst: For high selectivity, a less reactive catalyst may be optimal. Pd(PPh₃)₄ is a classic and often effective choice for selective C-I coupling due to its moderate activity.[1][5] Avoid overly active catalysts with extremely bulky, electron-rich phosphine ligands unless you have empirically determined they work for your specific substrate.
-
Lower the Reaction Temperature: Begin optimization around 80 °C.[1] If the reaction is sluggish, a modest increase may be necessary, but this should be done cautiously while monitoring selectivity. A lower temperature for a longer duration is often preferable to a higher temperature for a shorter time.[6]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material and the formation of the mono-coupled product.[7][8] Stop the reaction as soon as the this compound is consumed to prevent the formation of the di-substituted product.
Q2: My reaction yield is very low, even though selectivity seems acceptable. What are the likely culprits?
A2: Low yield is a common problem in Suzuki couplings and can stem from several sources.
Causality:
-
Catalyst Deactivation: The active Pd(0) species is highly sensitive to oxygen.[9] Inadequate degassing of solvents and reagents can lead to oxidation of the catalyst to inactive palladium black.
-
Boronic Acid Instability: Boronic acids, especially electron-deficient ones, are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[9][10][11] This is often accelerated by excess water or high temperatures.
-
Base Incompatibility: The base is crucial for activating the boronic acid to form the reactive boronate species.[3] An inappropriate or poor-quality base (e.g., one that is not finely powdered or is hydrated) can halt the catalytic cycle.[12]
Troubleshooting & Optimization:
-
Ensure an Inert Atmosphere: Thoroughly degas your solvent(s) by sparging with argon or nitrogen for at least 30 minutes.[6] Assemble your reaction under a positive pressure of inert gas.
-
Verify Reagent Quality: Use fresh, high-purity boronic acid. If protodeboronation is suspected, consider using a more stable boronic ester (e.g., a pinacol ester) or a potassium trifluoroborate salt.[6][9]
-
Optimize the Base: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are common choices.[6] Ensure the base is anhydrous and finely powdered to maximize surface area. Sometimes, a small amount of water as a co-solvent is necessary to solubilize the base, but this must be balanced against the risk of protodeboronation.[13]
Q3: I'm observing significant side products, specifically homocoupling of my boronic acid and dehalogenation of my starting material. How can I suppress these pathways?
A3: These side reactions compete with your desired cross-coupling and point to specific mechanistic issues.
Causality:
-
Homocoupling (Glaser-type): This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle, or by high catalyst loading.
-
Dehalogenation: This is the replacement of a halogen (I or Br) with a hydrogen atom. It can occur if the reaction mixture contains a hydride source, which can be generated from the decomposition of solvents (like THF) or certain bases/additives.[10] The intermediate aryl-palladium-hydride species then undergoes reductive elimination to give the dehalogenated product.[10]
Troubleshooting & Optimization:
-
Strict Oxygen Exclusion: As with preventing low yields, rigorous degassing is the primary defense against homocoupling.
-
Stoichiometry Control: Use a slight excess of the boronic acid (typically 1.1-1.2 equivalents). A large excess can favor homocoupling.
-
Solvent Purity: Use high-purity, peroxide-free solvents. Ethers like THF and dioxane should be freshly distilled or purchased anhydrous.[9]
-
Base Selection: Avoid bases that can act as hydride donors. Carbonates and phosphates are generally safe choices.
Visualization of Key Processes
To better understand the reaction dynamics, the following diagrams illustrate the core catalytic cycle, the desired selective pathway, and a logical troubleshooting workflow.
Experimental Protocols & Data
Recommended Starting Protocol for Selective C-I Coupling
This protocol provides a robust starting point for the selective Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)[1]
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 mmol, 2.0 equiv)[1]
-
Toluene/Water (3:1 v/v), degassed (8 mL)[1]
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.[12]
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, quickly add the Pd(PPh₃)₄ catalyst.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously.[1] Monitor the reaction's progress every 1-2 hours using TLC or LC-MS.
-
Workup: Upon completion (disappearance of starting material), cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Catalyst System Comparison
The choice of catalyst and ligand is paramount. While Pd(PPh₃)₄ is a reliable start for selectivity, other systems may offer higher yields or be necessary for challenging boronic acids.
| Catalyst System | Ligand | Typical Base | Solvent | Temp (°C) | Key Characteristics & Considerations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 70-90 | Good starting point for selectivity. May require longer reaction times. Ligand is air-sensitive.[5] |
| PdCl₂(dppf) | dppf | K₃PO₄ | Dioxane, THF | 80-110 | More active than Pd(PPh₃)₄. Good for a range of substrates but may require more careful temperature control to maintain selectivity.[14] |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | Toluene/H₂O, Dioxane | 80-100 | Highly active system. Excellent for challenging or sterically hindered partners. Potential for reduced selectivity if not carefully controlled.[5][15] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | Another highly active Buchwald-type system with broad substrate scope. Monitor selectivity closely.[5][15] |
This table is for illustrative purposes, drawing from general principles of Suzuki couplings on related haloaniline substrates.
Reaction Monitoring Protocol (TLC)
Procedure:
-
Prepare a TLC chamber with an appropriate eluent system (e.g., 4:1 Hexanes:Ethyl Acetate).
-
At timed intervals (e.g., t=0, 1h, 2h, 4h), pause stirring and carefully withdraw a small aliquot of the reaction mixture using a glass capillary.
-
Spot the aliquot on a TLC plate alongside co-spots of your starting materials.
-
Develop the plate and visualize under UV light (254 nm).[7]
-
A successful selective reaction will show the consumption of the this compound spot and the appearance of a new, single major product spot. The arylboronic acid spot may also diminish.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. [Link]
-
Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. [Link]
-
Klimenkov, M., et al. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry, 17, 2623–2629. [Link]
-
ResearchGate. (2013). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. [Link]
-
YouTube. (2024). Common Byproducts in Suzuki Coupling. [Link]
-
YouTube. (2020). Suzuki Coupling. [Link]
-
Advion. SUZUKI REACTION MONITORING. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. shoko-sc.co.jp [shoko-sc.co.jp]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]
- 15. reddit.com [reddit.com]
Technical Support Center: Navigating Reactions with 4-Bromo-3-iodoaniline
Welcome to the technical support guide for 4-bromo-3-iodoaniline. This versatile dihalogenated aniline is a critical building block in medicinal chemistry and materials science, offering two distinct reactive sites for sequential functionalization. However, its utility is accompanied by the common challenge of controlling selectivity and preventing undesired dehalogenation side reactions.
This guide is designed for researchers, synthetic chemists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of working with this substrate, ensuring high-yield, selective, and reproducible outcomes.
Core Principles: Understanding the Reactivity Landscape
Before troubleshooting, it's crucial to understand the fundamental principles governing the reactivity of this compound in palladium-catalyzed cross-coupling reactions.
The Reactivity Hierarchy: C-I vs. C-Br
The success of selective functionalization hinges on the differential reactivity of the carbon-halogen bonds. The key step in most palladium-catalyzed cross-couplings is the oxidative addition of the aryl halide to the Pd(0) center.[1][2] The rate of this step is inversely related to the carbon-halogen bond dissociation energy.
The established trend for bond strength is C-Br > C-I .[3] Consequently, the C-I bond is weaker and more readily cleaved, making it the more reactive site for oxidative addition. This inherent difference allows for selective coupling at the iodine-bearing C3 position under carefully controlled conditions.
Caption: Competing pathways: desired coupling vs. dehalogenation.
Troubleshooting Guide
This section addresses specific issues encountered during reactions with this compound in a practical question-and-answer format.
Q1: My Suzuki-Miyaura coupling is giving low yield and significant dehalogenation of the starting material. How can I favor selective C-I arylation?
A1: This is a classic selectivity problem. To favor coupling at the more reactive C-I bond while suppressing dehalogenation, a multi-faceted approach focusing on milder conditions is required.
-
Catalyst and Ligand Selection: The choice of ligand is critical. Avoid overly reactive catalyst systems that can activate the C-Br bond or promote Pd-H formation.
-
Recommendation: Use bulky, electron-rich biaryl phosphine ligands. Ligands like SPhos and XPhos are known to promote efficient reductive elimination, which can outcompete the dehalogenation pathway. [4]Start with a pre-catalyst like SPhos Pd G3 or generate the catalyst in situ from Pd₂(dba)₃ and SPhos.
-
-
Base Optimization: Strong bases can accelerate the formation of Pd-H species.
-
Recommendation: Switch from strong bases like NaOtBu or other alkoxides to milder inorganic bases. Potassium phosphate (K₃PO₄) is often an excellent choice, providing a good balance of activity and suppression of side reactions. [4]Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are also effective alternatives. [5]* Temperature Control: Higher temperatures provide the activation energy needed to cleave the stronger C-Br bond and can increase the rate of decomposition pathways leading to dehalogenation.
-
Recommendation: Begin optimizations at a lower temperature (e.g., 50-70 °C) and only increase it if the reaction is sluggish. Careful monitoring is key.
-
-
Solvent Purity: Protic sources are direct precursors to Pd-H species.
-
Recommendation: Use high-purity, anhydrous aprotic solvents like dioxane, toluene, or THF. [4]Ensure all glassware is rigorously oven-dried before use and run the reaction under a strictly inert atmosphere (Nitrogen or Argon).
-
Q2: I'm performing a Sonogashira coupling to install an alkyne at the C-I position, but I'm observing significant formation of the debrominated-coupled product. How do I improve selectivity?
A2: Achieving selectivity in Sonogashira reactions with polyhalogenated substrates requires careful control to prevent reaction at the less reactive C-Br site. [6]
-
Reaction Time and Monitoring: The most common cause of losing the second halogen is running the reaction for too long.
-
Catalyst System: The classic Pd(PPh₃)₄/CuI system is often effective for C-I coupling.
-
Recommendation: Ensure the quality of the Pd(PPh₃)₄ catalyst, as degradation can lead to less selective species. If over-reactivity persists, consider slightly lowering the catalyst loading (e.g., from 5 mol% to 2-3 mol%).
-
-
Temperature Management: As with Suzuki couplings, temperature is a critical lever for selectivity.
-
Recommendation: Many Sonogashira couplings on iodoarenes can proceed efficiently at room temperature or with gentle heating (e.g., 40-50 °C). [6]Avoid high temperatures unless absolutely necessary for reactant solubility or activation.
-
Q3: In my Buchwald-Hartwig amination, I'm seeing a mixture of C-I amination, C-Br amination, and hydrodehalogenation. How can I obtain the C-I coupled product cleanly?
A3: The Buchwald-Hartwig amination is sensitive to steric and electronic factors, and dehalogenation can be a competing pathway to reductive elimination. [9]
-
Ligand Choice is Paramount: The ligand dictates the geometry and reactivity of the palladium center.
-
Recommendation: Employ modern, sterically hindered biaryl phosphine ligands like RuPhos or XPhos. [10]These ligands form bulky complexes that can differentiate between the C-I and C-Br positions and are highly effective at promoting the desired C-N bond formation.
-
-
Base Selection: Strong bases like NaOtBu or LHMDS are standard for this reaction but can also promote dehalogenation.
-
Recommendation: While a strong base is often necessary for amine deprotonation, screen different options. Sometimes, switching from NaOtBu to K₃PO₄ or Cs₂CO₃ can mitigate side reactions, albeit potentially at the cost of reaction rate.
-
-
Protecting the Aniline N-H Group: The substrate's own N-H group can sometimes complicate reactions, particularly with N-H containing heterocycles where deprotonation can alter the electronic properties of the ring. [4][11]While less common for simple anilines, if dehalogenation is intractable, this is an advanced strategy.
-
Recommendation: Consider protecting the aniline with a group like Boc (tert-butyloxycarbonyl). Studies on similar N-H containing substrates have shown that protection can suppress dehalogenation side reactions. [12]This adds steps but can be a robust solution for problematic cases.
-
Frequently Asked Questions (FAQs)
Q: What is the definitive reactivity order for the halogens in this compound in palladium-catalyzed reactions? A: The reactivity order is overwhelmingly I > Br . [3][4]This is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, which facilitates the initial oxidative addition step of the catalytic cycle. This principle is the foundation for achieving selective monofunctionalization at the C3 position.
Q: Can I perform a sequential, one-pot coupling reaction—first at the iodine and then at the bromine? A: Yes, this is a primary application for this substrate. A common strategy is to perform the first coupling at the C-I position under mild conditions (e.g., lower temperature, specific catalyst). After confirming the completion of the first reaction, the reaction conditions can be made more forcing (e.g., by increasing the temperature, adding a new catalyst/ligand) to activate the C-Br bond for the second coupling.
Q: How does the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) affect the reaction? A: Both Pd(OAc)₂ (a Pd(II) source) and Pd₂(dba)₃ (a Pd(0) source) are common precursors. Pd(II) sources must first be reduced in situ to the active Pd(0) catalyst. [13]For sensitive reactions where minimizing side reactions is critical, using a well-defined Pd(0) pre-catalyst (e.g., SPhos Pd G3) or a source like Pd₂(dba)₃ can provide more consistent initiation of the catalytic cycle. The choice often comes down to system optimization, but Pd₂(dba)₃ is a reliable starting point for generating the active catalyst with a phosphine ligand.
Q: Are there any general tips for minimizing water content to prevent dehalogenation? A: Absolutely. Minimizing water is crucial.
-
Glassware: Oven-dry all glassware (flasks, stir bars, condensers) at >120 °C for several hours and allow to cool under vacuum or in a desiccator.
-
Solvents: Use anhydrous solvents from a solvent purification system or freshly opened bottles rated for anhydrous applications.
-
Reagents: Ensure solid reagents like bases and additives are dry. If questionable, they can be dried under high vacuum with gentle heating.
-
Atmosphere: Assemble the reaction under a positive pressure of an inert gas (Argon or Nitrogen) and maintain this atmosphere throughout the experiment.
Data & Protocols
Table 1: Recommended Starting Conditions for Selective C-I Coupling
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd₂(dba)₃ (1-2.5) | SPhos (2-5) | K₃PO₄ (2-3) | Dioxane or Toluene | 60-80 |
| Sonogashira | Pd(PPh₃)₄ (2-5) | - | Et₃N (2-3) | THF or DMF | 25-50 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2) | RuPhos (2-4) | NaOtBu or K₃PO₄ (1.5-2) | Toluene | 80-100 |
Note: These are starting points. Optimization is crucial for each specific substrate combination.
Experimental Protocol 1: Selective Sonogashira Coupling
This protocol provides a general method for the selective coupling of a terminal alkyne at the C-I position.
-
To an oven-dried Schlenk flask under an Argon atmosphere, add this compound (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill the flask with Argon three times.
-
Add anhydrous, degassed THF (or DMF) via syringe, followed by triethylamine (Et₃N, 3.0 eq).
-
Add the terminal alkyne (1.1 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC every 30 minutes.
-
Upon complete consumption of the starting material, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Workflow
Sources
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- 2. nobelprize.org [nobelprize.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. research.rug.nl [research.rug.nl]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
improving the solubility of 4-Bromo-3-iodoaniline for reactions
Welcome to the technical support resource for 4-Bromo-3-iodoaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this versatile but sparingly soluble building block. Here, we address common solubility issues through a series of FAQs and troubleshooting protocols, grounding our advice in fundamental chemical principles to empower your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties of this compound, and why is it poorly soluble?
This compound is a di-halogenated aromatic amine with the molecular formula C₆H₅BrIN and a molecular weight of approximately 297.92 g/mol [1].
Causality of Poor Solubility: The solubility challenge arises from its molecular structure:
-
High Molecular Weight & Aromaticity: The dense, planar benzene core, substituted with two heavy halogen atoms (Bromine and Iodine), results in strong intermolecular π-stacking and van der Waals forces in the solid state. Overcoming this crystal lattice energy requires significant solvation energy.
-
Hydrophobicity: The large, nonpolar surface area created by the benzene ring and the halogens dominates the molecule's character, leading to poor affinity for polar solvents like water.
-
Limited Hydrogen Bonding: While the amine group (-NH₂) can participate in hydrogen bonding, its influence is significantly diminished by the bulky, hydrophobic remainder of the molecule[2][3].
A summary of its key physical properties is provided below.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrIN | PubChem[1] |
| Molecular Weight | 297.92 g/mol | PubChem[1] |
| Appearance | Solid (Typical) | Inferred from similar compounds |
| General Solubility | Poor in aqueous media; sparingly soluble in many common organic solvents. | Inferred from structure and related compounds like 4-bromoaniline[4][5][6]. |
Troubleshooting Guide: Solubility for Reactions
Q2: I am setting up a Suzuki-Miyaura coupling, and my this compound won't fully dissolve in the reaction solvent. What should I do first?
This is a classic challenge, as common Suzuki reaction solvents like toluene or 1,4-dioxane may not be optimal for this specific substrate at room temperature[7][8]. The first step is a systematic solvent screening process.
The Principle of "Like Dissolves Like": While a simple maxim, it holds true. We need a solvent system that can effectively disrupt the intermolecular forces of the solid aniline. This often means moving beyond nonpolar solvents to more polar aprotic options.
Below is a logical workflow to diagnose and solve the solubility issue.
Q3: Which specific solvents or co-solvent systems are recommended for reactions like Buchwald-Hartwig or Suzuki couplings?
For palladium-catalyzed cross-coupling reactions, the solvent must not only dissolve the starting materials but also be compatible with the catalyst, base, and reaction temperature[9][10].
Expertise-Driven Recommendations:
-
Single Solvents: Highly polar aprotic solvents are often the best starting point.
-
DMF (Dimethylformamide): Excellent solvating power for polar and nonpolar compounds.
-
DMAc (Dimethylacetamide): Similar to DMF, but with a higher boiling point, allowing for higher reaction temperatures.
-
DMSO (Dimethyl sulfoxide): A very strong solvent, but can sometimes complicate product workup due to its high boiling point and water miscibility.
-
NMP (N-Methyl-2-pyrrolidone): A versatile and powerful solvent, often effective when others fail[11].
-
-
Co-Solvent Systems: The use of a co-solvent is a powerful technique to fine-tune the polarity of the reaction medium[12][13][14]. A small amount of a highly polar solvent can dramatically increase the solubility of a substrate in a less polar bulk solvent.
-
Toluene/DMF or Toluene/DMAc: A common mixture that balances the lower polarity of toluene (favored in many Pd-catalyzed reactions) with the solvating power of DMF or DMAc.
-
Dioxane/NMP: Dioxane is a frequent choice for Suzuki and Buchwald-Hartwig reactions. Adding NMP as a co-solvent can significantly aid substrate dissolution.
-
The diagram below illustrates how co-solvents function at a molecular level.
Experimental Protocols
Protocol 1: Systematic Solvent & Co-Solvent Screening
This protocol provides a methodical way to identify a suitable solvent system at a small scale before committing a large amount of material.
Objective: To determine an effective solvent or co-solvent mixture for dissolving this compound at room temperature or with minimal heating.
Materials:
-
This compound
-
Candidate solvents: Toluene, Dioxane, THF, DMF, DMAc, NMP, DMSO
-
Small vials (e.g., 2 mL HPLC vials) with caps
-
Magnetic stir plate and small stir bars
-
Vortex mixer
Procedure:
-
Preparation: Accurately weigh 10 mg of this compound into several separate vials. This corresponds to a concentration of ~33.7 mM in 1 mL of solvent.
-
Single Solvent Test:
-
To each vial, add 0.5 mL of a single candidate solvent (Toluene, Dioxane, DMF, etc.).
-
Cap the vials and vortex for 30 seconds.
-
Place on a stir plate and stir vigorously for 15 minutes at room temperature.
-
Visually inspect for complete dissolution. Record your observations.
-
-
Co-Solvent Test (for insoluble cases):
-
Take a vial where the substrate did not dissolve (e.g., in Toluene).
-
Add a co-solvent (e.g., DMF) dropwise (approx. 20-50 µL at a time).
-
After each addition, vortex for 30 seconds and stir for 5 minutes.
-
Continue until dissolution is achieved or until the co-solvent constitutes ~20% of the total volume (e.g., 0.1 mL of DMF in 0.5 mL of Toluene).
-
Record the approximate solvent ratio that achieved solubility.
-
-
Thermal Test (if still insoluble):
-
Gently warm the vial in a sand bath or on a hot plate to 50°C. Caution: Ensure the vial cap is properly sealed but not overly tightened to avoid pressure buildup.
-
Stir for 10 minutes and observe. If it dissolves, allow it to cool to room temperature to check for precipitation. A good solvent system will keep the substrate in solution upon cooling.
-
-
Selection: Choose the solvent or co-solvent system that provides complete dissolution under the mildest conditions and is compatible with your planned reaction chemistry.
Q4: Can I just heat the reaction mixture to get it to dissolve? What are the risks?
Heating is a very common and effective method to increase solubility. According to the principles of thermodynamics, the solubility of most solids increases with temperature. However, this approach carries risks that must be managed.
Potential Risks of Heating:
-
Substrate Degradation: Aromatic amines can be sensitive to thermal degradation, especially at elevated temperatures over long periods[15]. This can lead to lower yields and the formation of impurities.
-
Solvent Decomposition: Some solvents, like DMF, can decompose at high temperatures, especially in the presence of strong bases or acids, releasing problematic byproducts (e.g., dimethylamine).
-
Side Reactions: Increased temperature can accelerate unwanted side reactions, such as debromination, deiodination, or catalyst deactivation.
Protocol 2: Controlled Temperature Elevation Study
Objective: To find the minimum temperature required for dissolution while minimizing the risk of degradation.
Materials:
-
Reaction vessel with a reflux condenser and inert gas inlet
-
Magnetic stir plate with heating and temperature control
-
Thermocouple or thermometer
-
Chosen solvent system from Protocol 1
-
TLC plates and developing chamber
Procedure:
-
Setup: Assemble the reaction apparatus under an inert atmosphere (Nitrogen or Argon).
-
Charge Reagents: Add the this compound and the chosen solvent to the flask.
-
Incremental Heating:
-
Begin stirring at room temperature.
-
Increase the temperature in 10°C increments (e.g., start at 40°C).
-
Hold at each temperature for 15 minutes, observing for dissolution.
-
-
Monitoring:
-
Once the substrate dissolves, take a small aliquot for a baseline analysis (e.g., TLC or LC-MS) to confirm the starting material is intact.
-
If dissolution does not occur, continue increasing the temperature incrementally, taking an aliquot every 1-2 hours to check for any new spots on TLC that might indicate degradation.
-
-
Determine Optimal Temperature: The optimal temperature is the lowest temperature at which the substrate fully dissolves and remains stable for the anticipated reaction time. Do not exceed the boiling point of the solvent or temperatures known to be detrimental to your catalyst system.
By following these structured troubleshooting guides and protocols, you can systematically overcome the solubility challenges posed by this compound, leading to more consistent, reliable, and successful synthetic outcomes.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
National Center for Atmospheric Research. (2025). The Low-Temperature Solubility of 24 Aromatic Amines in Aviation Gasoline. UNT Digital Library. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-3-iodoanisole. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). Inno-Fuel. Retrieved from [Link]
-
Thermo Fisher Scientific. (2012). 4-Bromoaniline - SAFETY DATA SHEET. Retrieved from [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of iodobenzene with aniline.... Retrieved from [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
Techno PharmChem. (n.d.). 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
Reddit. (2021). Solubility of 4-bromo aniline in solvents?. r/chemhelp. Retrieved from [Link]
-
EMBIBE. (n.d.). Physical Properties of Amines – Solubility, Melting and Boiling Point. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
YouTube. (2019). Boiling Points and Solubility of Amines. Retrieved from [Link]
-
National Institutes of Health. (2022). Impact of Solvent on the Thermal Stability of Amines. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
ResearchGate. (n.d.). Co-solvent and Complexation Systems. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-4-iodoaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 23.1: Properties of amines. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Retrieved from [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. Retrieved from [Link]
-
The Pharma Innovation Journal. (2015). Various techniques for solubility enhancement: An overview. Retrieved from [Link]
-
IJRAR.org. (2018). SOLUBILITY ENHANCEMENT TECHNIQUE. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Bromoaniline. Retrieved from [Link]
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- 4. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
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- 7. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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Technical Support Center: Managing Temperature Control in 4-Bromo-3-iodoaniline Synthesis
An in-depth technical guide to 4-Bromo-3-iodoaniline synthesis.
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this multi-step synthesis. The strategic placement of three distinct functional groups on the aniline ring makes this a valuable, yet challenging, intermediate to prepare.
Successful synthesis hinges on the precise management of reaction parameters, with temperature control being the most critical factor, particularly during the diazotization of the aniline precursor. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles and common queries related to temperature management during the synthesis.
Q1: Why is strict temperature control (0–5 °C) so critical during the diazotization of anilines?
A1: The core reason lies in the inherent instability of the aryl diazonium salt intermediate (Ar-N₂⁺). Maintaining a temperature range of 0–5 °C is crucial for several reasons:
-
Preventing Decomposition: Aryl diazonium salts are thermally labile and can decompose rapidly at higher temperatures.[1][2][3] This decomposition is often exothermic and can lead to a dangerous runaway reaction, releasing nitrogen gas (N₂) violently.[3]
-
Minimizing Side Reactions: The primary decomposition pathway in an aqueous acidic solution is the reaction with water to form a phenol (4-Bromo-3-iodophenol in this case), which significantly reduces the yield of the desired product.[3]
-
Suppressing Azo Coupling: At elevated temperatures, the highly reactive diazonium salt can couple with unreacted aniline precursor to form intensely colored and often tarry azo compounds, which complicates purification and lowers the yield.[3][4]
-
Ensuring Nitrous Acid Stability: Nitrous acid (HONO), generated in situ from sodium nitrite and a strong acid, is also unstable and decomposes at higher temperatures, which would prevent the complete conversion of the starting aniline.[3]
Q2: What are the observable signs that my reaction temperature is too high during diazotization?
A2: Vigilance is key. Visual cues can alert you to poor temperature control:
-
Evolution of Brown Fumes: The appearance of brown gas (NO₂) above the reaction mixture indicates the decomposition of nitrous acid.[4]
-
Excessive Gas Evolution: While some nitrogen evolution may occur, a rapid and sustained bubbling indicates the decomposition of the diazonium salt.
-
Color Change to Dark Red/Brown or Tarry Substance: This often signals the formation of unwanted azo dye byproducts.[4]
Q3: Is it safe to isolate the this compound diazonium salt for use in a later step?
A3: Absolutely not. It is a cardinal safety rule to never isolate aryl diazonium salts in their dry, solid form. They are notoriously shock-sensitive and can detonate violently when dry.[1][2][4][5] The diazonium salt should always be prepared in situ and used immediately in the subsequent reaction step while kept in a cold aqueous solution.
Q4: How does temperature affect the subsequent Sandmeyer reaction to introduce the iodine?
A4: While the initial formation of the diazonium salt requires frigid temperatures, the Sandmeyer reaction itself (the displacement of the diazonium group with iodide) may require controlled warming. After the cold diazonium salt solution is added to the potassium iodide solution, the reaction mixture is often allowed to warm slowly to room temperature or even gently heated (e.g., 50-60 °C) to drive the substitution to completion and ensure the complete evolution of nitrogen gas.[3] This warming must be gradual and monitored to prevent uncontrolled decomposition.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis, with a focus on temperature-related causes.
| Problem | Potential Temperature-Related Cause | Suggested Solution & Rationale |
| Low or No Product Yield | The diazonium salt intermediate decomposed because the reaction temperature rose above 5 °C.[4] | Solution: 1. Ensure the reaction flask is well-immersed in an efficient ice-salt or acetone-dry ice bath. 2. Add the pre-cooled sodium nitrite solution very slowly (dropwise) with vigorous stirring to dissipate heat. 3. Use a calibrated, low-temperature thermometer to monitor the internal reaction temperature continuously.[4] |
| Formation of a Dark, Tarry Substance | The temperature was too high, leading to the formation of azo coupling byproducts.[4] | Solution: 1. Strictly maintain the 0–5 °C range during the addition of sodium nitrite. 2. Ensure vigorous stirring to prevent localized hotspots where the concentration of reactants and temperature can spike.[4] 3. Ensure the pH is sufficiently acidic to disfavor azo coupling. |
| Brown Fumes (NO₂) Evolving from the Reaction | The temperature is too high, causing the decomposition of nitrous acid.[4] | Solution: 1. Immediately improve the cooling of the reaction vessel. 2. Temporarily halt the addition of the nitrite solution until the internal temperature is stabilized below 5 °C.[4] |
| Product is Impure, Containing Phenolic Byproducts | The diazonium salt reacted with water at elevated temperatures before it could react with the iodide source. | Solution: 1. Re-verify and maintain strict temperature control (0–5 °C) during diazotization. 2. Use the diazonium salt solution immediately after preparation; do not let it stand, even at low temperatures, for extended periods. |
Experimental Protocols & Data
Protocol 1: Synthesis of this compound via Diazotization
This protocol outlines the synthesis starting from 4-bromo-3-aminobenzonitrile, followed by diazotization and a Sandmeyer-type reaction. Temperature control is highlighted at each critical juncture.
Step 1: Diazotization of 4-Bromo-3-aminobenzonitrile
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-bromo-3-aminobenzonitrile (1.0 eq) in a mixture of concentrated sulfuric acid and water.
-
Critical Cooling: Cool the flask in an ice-salt bath until the internal temperature of the solution is stable between 0 °C and 5 °C .
-
Nitrite Preparation: In a separate beaker, prepare a solution of sodium nitrite (1.05 eq) in cold water. Cool this solution in an ice bath.
-
Controlled Addition: Transfer the cold sodium nitrite solution to the dropping funnel. Add the nitrite solution dropwise to the stirred aniline solution over 30-45 minutes. Crucially, maintain the internal reaction temperature between 0–5 °C throughout the addition. [3][4]
-
Confirmation: After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C. Test for the presence of excess nitrous acid using starch-iodide paper (a positive test, indicated by a blue-black color, confirms the reaction is complete).[1][4][5]
Step 2: Iodo-dediazoniation (Sandmeyer-type Reaction)
-
Iodide Solution: In a separate, larger beaker, prepare a solution of potassium iodide (2.0 eq) in water. Cool this solution in an ice bath.
-
Addition: Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred potassium iodide solution. Keep the receiving flask in an ice bath to manage the initial reaction.
-
Controlled Warming: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature with continuous stirring.
-
Drive to Completion: Gently heat the mixture to 50–60 °C until the evolution of nitrogen gas ceases completely. This step is crucial for replacing the diazonium group with iodine.
-
Workup: Cool the mixture, quench with a solution of sodium thiosulfate to remove excess iodine, and then extract the this compound product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Table 1: Critical Temperature Parameters
| Process Step | Parameter | Temperature Range | Rationale |
| Diazotization | Internal Reaction Temp. | 0–5 °C | Prevents diazonium salt decomposition and side reactions.[1][3][5] |
| NaNO₂ Addition | Reagent Temp. | < 10 °C | Minimizes initial exotherm upon addition. |
| Iodo-dediazoniation | Initial Addition | 5–10 °C | Controls the rate of the Sandmeyer reaction. |
| Iodo-dediazoniation | Reaction Completion | 50–60 °C | Provides activation energy to drive the displacement of N₂.[3] |
Visualized Workflows
Diagram 1: Diazotization Workflow
This diagram illustrates the critical, temperature-controlled workflow for the formation of the diazonium salt intermediate.
Caption: Workflow for the temperature-critical diazotization step.
Diagram 2: Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting low product yield based on temperature control.
Caption: Decision tree for troubleshooting low yield issues.
References
- Chen, W., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. Journal of Loss Prevention in the Process Industries.
-
ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts. Available at: [Link]
-
Sathee Jee. (n.d.). Chemistry Diazotization Reaction. Available at: [Link]
-
Wedler, H. B., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, ACS Publications. Available at: [Link]
-
Shaheen, A., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, PMC - NIH. Available at: [Link]
-
Wikipedia. (n.d.). 4-Bromoaniline. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). p-IODOANILINE. Available at: [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 4-Bromo-3-iodoaniline
Welcome to the technical support center for advanced catalytic cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination, specifically when using the di-halogenated substrate, 4-bromo-3-iodoaniline. My aim is to provide not just procedural solutions, but a deeper understanding of the mechanistic principles at play, empowering you to troubleshoot effectively and optimize your synthetic strategies.
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds with remarkable efficiency.[1][2] However, its success is highly dependent on a nuanced interplay of catalyst, ligand, base, and solvent, particularly with complex substrates.[3][4] this compound presents a unique challenge due to the differential reactivity of the two halogen atoms, offering potential for chemoselectivity but also introducing specific hurdles.
This guide is structured in a question-and-answer format to directly address the common pitfalls and perplexing results you may be facing in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is not proceeding at all. What are the most common initial points of failure?
A1: A complete lack of reactivity in a Buchwald-Hartwig amination often points to fundamental issues with the catalytic system or reaction setup. Here’s a prioritized checklist of what to investigate:
-
Catalyst Inactivity: The generation of the active Pd(0) species is paramount.[3][5] If you are using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to Pd(0) may be inefficient under your current conditions. Consider switching to a pre-formed Pd(0) source like Pd₂(dba)₃ or, more reliably, a modern palladacycle precatalyst (e.g., G3 or G4 Buchwald precatalysts) which are designed for clean and efficient generation of the active catalyst.[3][6]
-
Oxygen Contamination: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.[7] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that your solvents are properly degassed.[7]
-
Reagent Purity: The purity of all reagents is critical. Amines, in particular, can be problematic if not purified. It's often beneficial to distill liquid amines or pass them through a short plug of activated alumina before use.[6] Bases should be fresh and stored in a desiccator.[6]
-
Inappropriate Base or Solvent: The choice of base and solvent is not arbitrary; they work in concert.[8][9] For instance, using a weak base like K₂CO₃ may require higher temperatures to be effective, while a strong base like NaOtBu is often used at lower temperatures.[3] The insolubility of reagents is a common, yet often overlooked, cause of reaction failure.[3]
Q2: I am observing selective reaction at the iodine position, but the yield is low. How can I improve the conversion?
A2: This is a common and expected outcome. The C-I bond is significantly weaker than the C-Br bond, making it more susceptible to oxidative addition to the palladium center.[10][11] The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling is Ar-I > Ar-Br > Ar-Cl.[10][11] Low yield in this selective amination suggests that while the desired pathway is initiated, the catalytic cycle is inefficient or terminating prematurely.
Troubleshooting Steps:
-
Ligand Optimization: The ligand is arguably the most critical component for tuning reactivity and stability. For a sterically accessible substrate, initial screening with ligands like XPhos or RuPhos is a good starting point. If steric hindrance from the amine coupling partner is a factor, bulkier ligands such as BrettPhos may be beneficial.[12]
-
Base Selection: Strong, non-nucleophilic bases are typically preferred. Sodium tert-butoxide (NaOtBu) is a common choice.[3] However, if your substrate is base-sensitive, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be effective, though they may require higher reaction temperatures.[3][13]
-
Solvent Effects: Ethereal solvents like dioxane and THF, or aromatic hydrocarbons such as toluene, are commonly used.[3][12][14] If you are using an aryl iodide, be aware that the iodide salt formed during the reaction can sometimes inhibit the catalyst, especially in more polar solvents.[6] In such cases, switching to a less polar solvent like toluene may be advantageous.[6]
This protocol outlines a parallel screening approach to identify a more effective ligand for the mono-amination of this compound.
-
Preparation: In a glovebox, arrange an array of reaction vials. To each vial, add this compound (1.0 equiv), the desired amine (1.2 equiv), and NaOtBu (1.4 equiv).
-
Catalyst/Ligand Addition: In separate stock solutions, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and the respective ligand (2.5 mol%) in degassed toluene. Add the appropriate catalyst/ligand solution to each reaction vial.
-
Reaction: Seal the vials, remove from the glovebox, and place in a pre-heated reaction block at 80-100 °C.
-
Analysis: After a set time (e.g., 12 hours), cool the reactions, quench with water, and extract with an organic solvent. Analyze the crude reaction mixtures by LC-MS or GC-MS to determine conversion and selectivity.
| Ligand | Typical Application | Expected Outcome |
| XPhos | General purpose, highly active | Good starting point for many couplings |
| RuPhos | Electron-rich, good for hindered substrates | May improve rates for challenging amines |
| BrettPhos | Designed for primary amines, good selectivity | Can prevent over-arylation of primary amines[12] |
| Josiphos | Ferrocene-based, effective for heteroaryl chlorides | May offer unique reactivity |
Q3: I am getting a mixture of mono- and di-aminated products. How can I favor the mono-aminated product?
A3: The formation of di-aminated product indicates that the initially formed mono-aminated product is sufficiently reactive to undergo a second Buchwald-Hartwig amination at the bromide position. To enhance selectivity for the mono-aminated product, you need to modulate the reaction conditions to disfavor the second coupling.
Strategies for Enhancing Mono-amination Selectivity:
-
Lower Reaction Temperature: The oxidative addition of the C-Br bond is generally more challenging than the C-I bond and thus requires more energy.[10] By lowering the reaction temperature, you can often find a window where the C-I coupling proceeds efficiently while the C-Br coupling is kinetically disfavored.
-
Control Stoichiometry: Using a slight excess of the this compound relative to the amine coupling partner can help to consume the amine before significant di-amination occurs.
-
Choice of Ligand: Some ligands are known to promote higher selectivity. For example, ligands designed for primary amines, like BrettPhos, can sometimes help to prevent over-arylation.[12]
Q4: My reaction is sluggish and I observe catalyst decomposition (formation of palladium black). What is causing this and how can I prevent it?
A4: The formation of palladium black is a clear sign of catalyst deactivation, where the active Pd(0) species aggregates into an inactive form.[7][15] This can be caused by a variety of factors:
-
Slow Reductive Elimination: If the final step of the catalytic cycle, reductive elimination, is slow, the palladium(II) intermediate can be prone to decomposition pathways. This can be particularly problematic with sterically hindered substrates or electron-rich anilines.
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation or P-C bond cleavage under harsh reaction conditions.[7]
-
Inhibition by Reaction Components: As mentioned previously, iodide salts generated from aryl iodide substrates can inhibit the catalyst.[6] Additionally, excess amine can sometimes act as a ligand for palladium, potentially deactivating the catalyst.[6]
Mitigation Strategies:
-
Use a More Robust Ligand: Bulky, electron-rich biaryl phosphine ligands (the Buchwald-type ligands) are designed to promote fast reductive elimination and stabilize the palladium center, thus preventing decomposition.
-
Consider a Precatalyst: Modern palladacycle precatalysts are often more stable and lead to cleaner reactions with less catalyst decomposition compared to generating the active catalyst in situ from Pd(II) sources.[3]
-
Optimize Reaction Concentration: Very dilute or very concentrated reactions can sometimes lead to catalyst stability issues. An optimal concentration is typically in the range of 0.1-0.5 M.
Caption: A logical workflow for diagnosing and addressing catalyst deactivation.
References
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
- Role of the base in Buchwald-Hartwig amin
- Role of the Base in Buchwald–Hartwig Amin
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?Chemical Insights.
- Buchwald–Hartwig amin
- A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions.Benchchem.
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions.PubMed.
- Buchwald-Hartwig Amination.ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald-Hartwig Cross-Coupling.J&K Scientific LLC.
- Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II)
- Help troubleshooting a Buchwald-Hartwig amin
- Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.PMC - NIH.
- Buchwald C
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Benzofurans.Benchchem.
- The Buchwald–Hartwig Amination After 25 Years.The University of Groningen research portal.
- Buchwald-Hartwig Amin
- Effect of various bases in the Buchwald coupling reaction a.
- Cross-Coupling Reaction Manual: Desk Reference.Sigma-Aldrich.
- Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr.博客 | 文学城.
- Specific Solvent Issues with Buchwald-Hartwig Amin
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- 11. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
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- 15. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning in Reactions with 4-Bromo-3-iodoaniline
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of cross-coupling reactions involving 4-Bromo-3-iodoaniline. This versatile building block, with its differentially reactive C-I and C-Br bonds, is invaluable in synthetic chemistry. However, its aniline functionality presents unique challenges, most notably the potential for catalyst poisoning and reaction inhibition. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you diagnose, mitigate, and overcome these common experimental hurdles.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses fundamental questions about why catalyst deactivation is a common issue when working with this compound and how to recognize it.
Q1: What properties of this compound make it particularly challenging for catalytic cross-coupling reactions?
A1: The primary challenge stems from the aniline moiety. The nitrogen atom possesses a lone pair of electrons that can strongly coordinate to the metal center (e.g., Palladium or Copper) of the catalyst.[1] This coordination can compete with the binding of essential reagents (like the aryl halide or the coupling partner) or inhibit crucial steps in the catalytic cycle, such as reductive elimination. This effectively "poisons" or deactivates the catalyst, leading to low or no product formation. Furthermore, commercially available haloanilines can contain trace impurities, such as sulfur-containing compounds, which are potent poisons for palladium catalysts.[2]
Q2: What are the common visual signs of catalyst deactivation during a reaction?
A2: Visual inspection of the reaction mixture can provide critical diagnostic clues. The most common indicator in palladium-catalyzed reactions is the formation of a black precipitate, known as palladium black.[3][4] This indicates that the active, soluble Pd(0) catalyst has agglomerated into an inactive, heterogeneous form. Other signs include:
-
A significant and unexpected color change in the reaction mixture.
-
The reaction stalling, as monitored by TLC or LC-MS, with significant starting material remaining even after extended reaction times.
-
In Sonogashira couplings, the formation of a metallic mirror on the flask walls can indicate catalyst decomposition.[1]
Q3: Are certain types of catalysts, like Palladium vs. Copper, more susceptible to poisoning by this substrate?
A3: Both palladium and copper catalysts can be deactivated, but the mechanisms and sensitivities differ.
-
Palladium catalysts are highly susceptible to poisoning by the aniline's nitrogen lone pair and are notoriously sensitive to sulfur impurities.[2][5] The formation of stable Pd-N adducts can disrupt the catalytic cycle.
-
Copper catalysts , typically used in Ullmann-type reactions, can also be inhibited. Deactivation pathways include product inhibition, where the newly formed amine product binds to the copper center, and the formation of inactive complexes with certain bases or halide by-products.[6]
Q4: Besides the substrate itself, what are other potential sources of catalyst poisons in my experimental setup?
A4: A successful cross-coupling reaction depends on a pristine chemical environment. Poisons can be introduced from several sources:
-
Reagents: Impurities in bases (especially amine bases), boronic acids, or other coupling partners.[7]
-
Solvents: Peroxides in ethers like THF or residual impurities in improperly purified solvents can degrade catalysts and ligands.
-
Atmosphere: Oxygen is detrimental to many Pd(0)-catalyzed reactions. It can oxidize the active catalyst and phosphine ligands and, in Sonogashira couplings, promote the undesirable homocoupling of alkynes (Glaser coupling).[8][9]
-
Starting Materials: As mentioned, impurities from the synthesis of this compound, such as residual sulfur compounds, are a major concern.[2][10]
Section 2: Troubleshooting Guide - From Diagnosis to Solution
This section provides a systematic approach to troubleshooting common failures in cross-coupling reactions with this compound.
Problem: Low or Stalled Reaction Conversion
This is the most frequent issue encountered. The following workflow can help diagnose the root cause.
Caption: Troubleshooting workflow for a failed cross-coupling reaction.
Possible Cause A: Substrate-Induced Poisoning (Aniline Coordination)
Causality: The electron lone pair on the aniline nitrogen can form a stable, off-cycle complex with the palladium center. This prevents the catalyst from participating in the desired reaction pathway. The strength of this coordination can be significant enough to halt catalysis altogether.
Solution: Strategic Ligand Selection
The key is to use a ligand that coordinates strongly to the palladium center, sterically protecting it from the aniline nitrogen while promoting the required oxidative addition and reductive elimination steps.
-
Bulky, Electron-Rich Phosphine Ligands: Ligands developed by the Buchwald group (e.g., XPhos, SPhos, RuPhos) are highly effective. Their steric bulk creates a protective pocket around the metal, disfavoring aniline coordination, while their electron-donating nature accelerates the rate-limiting oxidative addition step.[11]
-
N-Heterocyclic Carbenes (NHCs): NHCs form very strong bonds with palladium, making them less susceptible to displacement by the aniline. They are excellent ligands for creating highly stable and active catalysts.[11]
Caption: Competing pathways: the desired catalytic cycle vs. catalyst deactivation by aniline coordination.
Possible Cause B: Impurity-Induced Poisoning
Causality: Even parts-per-million (ppm) levels of certain impurities can completely shut down a catalytic reaction. Sulfur compounds, for instance, bind irreversibly to palladium surfaces, blocking active sites.[2] These impurities often originate from the synthesis of the haloaniline starting material.
Solutions:
-
Substrate Purification: Do not assume commercial reagents are 100% pure. Purifying the this compound before use is a robust way to ensure reproducibility. (See Protocol 1 ).
-
Use of Additives/Scavengers: In some cases, pre-treating reactants or the reaction mixture with materials that bind to specific poisons can be effective.[12] For example, using a small amount of a sacrificial metal scavenger.
-
Source High-Purity Reagents: Whenever possible, purchase reagents from reputable suppliers who provide a detailed certificate of analysis.
Possible Cause C: Catalyst Agglomeration (Palladium Black)
Causality: The active catalyst in most cross-coupling reactions is a soluble, low-ligated Pd(0) species. If the supporting ligands are not robust enough, or if the concentration of the active species becomes too high (often at elevated temperatures), these species can collide and aggregate into bulk, inactive palladium metal (palladium black).[3]
Solutions:
-
Use Pre-catalysts: Modern pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) are air-stable Pd(II) complexes that are efficiently and reliably reduced in situ to the active Pd(0) species. This avoids issues with handling unstable Pd(0) sources and ensures a controlled generation of the active catalyst.[13][14]
-
Maintain Appropriate Ligand-to-Metal Ratio: Ensure a sufficient excess of the ligand is present to stabilize the Pd(0) intermediates throughout the catalytic cycle. A ratio of 1.1:1 to 2:1 (Ligand:Pd) is common.
-
Temperature Control: Avoid unnecessarily high temperatures. While some reactions require heat, excessive temperatures can accelerate catalyst decomposition.
Section 3: Specific Reaction Troubleshooting
Focus: Sonogashira Coupling
Q: My Sonogashira coupling of this compound with a terminal alkyne is failing. I see a lot of starting material and some alkyne homocoupling. What should I check?
A: The Sonogashira reaction has several specific points of failure, especially with a challenging substrate like this.
| Potential Issue | Explanation & Causality | Recommended Solution |
| Inactive Copper Co-catalyst | Copper(I) iodide is essential for the catalytic cycle but is easily oxidized to inactive Cu(II) upon exposure to air. An off-white or greenish powder is a sign of oxidation. | Use a fresh bottle of CuI or one that has been stored carefully under argon. If in doubt, purify the CuI before use.[7] |
| Oxygen Contamination | Oxygen promotes the oxidative homocoupling of the terminal alkyne (Glaser coupling), consuming your coupling partner and deactivating the catalyst. | Use rigorous degassing techniques (three freeze-pump-thaw cycles are superior to sparging for volatile solvents). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[8] |
| Impure Amine Base | Triethylamine (TEA) or diisopropylethylamine (DIPEA) can contain impurities that poison the catalyst. The quality of the base is critical. | Use a freshly opened bottle of high-purity amine base or distill it over a suitable drying agent (e.g., CaH₂) immediately before use.[9] |
| Suboptimal Temperature | While the C-I bond is reactive, the aniline substrate may require gentle heating to achieve a reasonable rate. If the reaction is sluggish, a slight increase in temperature may be necessary. | Start the reaction at room temperature, but if no progress is observed after 1-2 hours, gently warm the reaction to 40-50 °C. Monitor carefully for any signs of decomposition.[7] |
Focus: Ullmann Condensation (Copper-Catalyzed)
Q: My copper-catalyzed N-arylation (Ullmann reaction) shows a long induction period and then stalls at low conversion. What is the likely cause?
A: Ullmann reactions are known for reproducibility issues, often linked to the deactivation of the copper catalyst.
| Potential Issue | Explanation & Causality | Recommended Solution |
| Product Inhibition | The amine product formed can coordinate to the copper catalyst more strongly than the starting nucleophile, leading to catalyst sequestration and shutting down the reaction.[6] | Using a ligand that forms a very stable complex with copper, such as 1,10-phenanthroline or its derivatives, can mitigate this issue by making it harder for the product to displace the ligand. |
| Base-Induced Deactivation | Soluble bases (e.g., carboxylates) or high concentrations of dissolved inorganic bases (e.g., carbonates) can form inactive copper complexes, removing the catalyst from the cycle.[6][15] | Use a partially soluble inorganic base like K₂CO₃ or Cs₂CO₃. The physical form (e.g., finely milled powder) can influence the concentration of dissolved base and impact the reaction rate.[6] |
| Ligand Choice | The ligand is crucial for stabilizing the active Cu(I) species and facilitating the reaction. Without an appropriate ligand, the reaction often requires harsh conditions and high catalyst loading.[16][17] | Diamine or phenanthroline-based ligands are commonly used and have been shown to be effective in accelerating the reaction and improving yields under milder conditions. |
Section 4: Key Experimental Protocols & Data
Protocol 1: Purification of this compound by Recrystallization
This protocol is designed to remove baseline impurities that could act as catalyst poisons.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of a hot solvent system (e.g., ethanol/water or toluene/hexanes). Add the hot solvent portion-wise until all the solid has just dissolved.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize recovery.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals thoroughly under high vacuum to remove all residual solvent before use in a catalytic reaction.
Protocol 2: General Procedure for a Robust Suzuki-Miyaura Coupling
This protocol incorporates best practices to minimize the risk of catalyst deactivation.
-
Setup: In a glovebox, add the boronic acid (1.2 eq.), a robust palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%), the corresponding ligand (e.g., XPhos, 1.1 eq. relative to Pd), and the base (e.g., K₃PO₄, 2.0 eq.) to a dry Schlenk flask or reaction vial equipped with a stir bar.
-
Reagent Addition: Add the purified this compound (1.0 eq.) to the flask.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene). The solvent should be passed through a purification system or rigorously degassed via three freeze-pump-thaw cycles.
-
Reaction: Seal the vessel, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (e.g., 80-100 °C). Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Aim to stop the reaction once the this compound is consumed to prevent side reactions at the C-Br position.
-
Work-up & Purification: After cooling, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Table 1: Comparative Guide to Ligands for Coupling with Anilines
| Ligand Class | Examples | Strengths | Considerations |
| Bulky Monophosphines | XPhos, SPhos, RuPhos | Excellent for preventing aniline coordination; high activity and stability.[11] | Can be air-sensitive and relatively expensive. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Form very strong, stable bonds to Pd, highly resistant to poisoning. | Pre-catalyst choice is important for efficient in situ generation. |
| Bidentate Phosphines | DPPF, Xantphos | Offer good stability to the metal center. | Can sometimes slow down reductive elimination compared to monophosphines. |
| Triphenylphosphine (PPh₃) | PPh₃ | Inexpensive and readily available. | Generally not effective for challenging substrates like anilines; prone to catalyst deactivation. |
References
- BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions. BenchChem Technical Support.
- Albers, P., Pietsch, J., & Parker, S. F. (2001). Poisoning and deactivation of palladium catalysts.
- Chemistry For Everyone. (2025).
- Liu, J. et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 22(1).
- BenchChem. (2025). Technical Support Center: Managing Catalyst Deactivation in Cross-Coupling Reactions for Aniline Synthesis. BenchChem Technical Support.
- Campbell, A. N., & Stahl, S. S. (2012). Overcoming the "oxidant problem": strategies to use O2 as the oxidant in organometallic C–H oxidation reactions catalyzed by Pd (and Cu). Accounts of chemical research, 45(6), 851–863.
- HCL Technologies. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. HCL Technologies.
- Wikipedia. (n.d.).
- BenchChem. (2025). Technical Support Center: Addressing Catalyst Poisoning in Reactions with Pyrazole Ligands. BenchChem Technical Support.
- Gandeepan, P., & Mo, J. (2018). Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions. Chemical Science, 9(28), 6138–6145.
- Cremonesi, A., et al. (2020). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- BenchChem. (2025). Troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole. BenchChem Technical Support.
- Singh, R. P., et al. (2025). Theoretical Investigations on Deactivation of Copper Catalytic Species in Ullmann Cross Coupling Reactions.
- Reddit user discussion. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
- Reddit user discussion. (2021). Sonogashira coupling. r/Chempros.
- Sugahara, T., et al. (2014). Palladium-Catalyzed Amination of Aryl Sulfides with Anilines.
- Maldonado, A. G., et al. (2020). Understanding the Heteroatom Effect on the Ullmann Copper-Catalyzed Cross-Coupling of X-Arylation (X = NH, O, S) Mechanism. Molecules, 25(21), 5183.
- Gimeno, A., & Foubelo, F. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(45), 13481-13499.
- Hajra, A., & Chanda, T. (2018). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants.
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dealing with low reactivity of 4-Bromo-3-iodoaniline
Welcome to the technical support center for 4-Bromo-3-iodoaniline (CAS: 63037-64-9). This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. Here, we address common challenges related to its reactivity, provide in-depth troubleshooting guides, and offer validated protocols to ensure your experimental success.
Section 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge about this compound, addressing the most common initial inquiries.
Q1: What is the fundamental reactivity profile of this compound?
A1: this compound possesses two different halogen atoms, which allows for selective, sequential cross-coupling reactions. The reactivity of the carbon-halogen bonds in palladium-catalyzed reactions follows the general trend: C-I > C-Br > C-Cl.[1] This is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, making it more susceptible to the initial oxidative addition step in the catalytic cycle.[2][3] Therefore, reactions can be tuned to selectively functionalize the iodine-bearing position (C3) while leaving the bromine atom (C4) intact for subsequent transformations.
Q2: What are the key physical and chemical properties of this compound?
A2: Understanding the basic properties is crucial for handling and reaction setup.
| Property | Value | Source |
| CAS Number | 63037-64-9 | [4] |
| Molecular Formula | C₆H₅BrIN | [5] |
| Molecular Weight | 297.92 g/mol | [5] |
| Appearance | Typically a solid powder | N/A |
| IUPAC Name | This compound | [5] |
Q3: What are the primary safety considerations when handling this compound?
A3: According to GHS hazard statements, this compound is classified as toxic if swallowed and harmful in contact with skin or if inhaled.[5] Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Low reactivity or poor yields are common hurdles in synthetic chemistry. This section provides a structured, question-and-answer guide to troubleshoot the most common cross-coupling reactions involving this compound.
Workflow for Sequential Coupling
The primary advantage of this reagent is the ability to perform sequential reactions. The following workflow illustrates this principle.
Caption: Sequential functionalization workflow for this compound.
Suzuki-Miyaura Coupling Troubleshooting
Q: I'm attempting a Suzuki coupling to selectively react at the C-I position, but my yield is very low (<30%), and I see a lot of unreacted starting material. What's wrong?
A: This is a classic issue of insufficient catalyst activity or poor reaction conditions. The C-I bond is reactive, but the aniline moiety can influence the catalytic cycle. Here’s a breakdown of potential causes and solutions:
-
Inadequate Catalyst System: While standard catalysts like Pd(PPh₃)₄ can work, electron-rich or sterically influenced substrates often require more robust systems.[3][6]
-
Solution: Switch to a more active catalyst system. Consider using a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) with a specialized ligand. Buchwald ligands (e.g., SPhos, XPhos) are excellent for accelerating oxidative addition and reductive elimination, the key steps in the catalytic cycle.[7][8]
-
-
Incorrect Base or Solvent: The choice of base and solvent is critical for activating the boronic acid and maintaining catalyst stability.[9][10]
-
Solution: Screen different bases and solvent systems. A common starting point is K₂CO₃ or K₃PO₄ in a mixture of an organic solvent (like Dioxane, Toluene, or THF) and water.[7][9] If you observe ester hydrolysis on your coupling partner, consider using a milder base like potassium fluoride (KF).[11]
-
-
Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation (formation of palladium oxides).[7]
-
Solution: Ensure your reaction is thoroughly degassed. The freeze-pump-thaw method (for organic solvents) or bubbling an inert gas (Argon or Nitrogen) through the solvent mixture for at least 30 minutes before adding the catalyst is crucial.[9]
-
Caption: Decision tree for troubleshooting low-yield Suzuki couplings.
Q: My reaction consumes the starting material, but I'm getting a complex mixture of side products instead of my desired product. What are these side products and how do I prevent them?
A: This points towards side reactions outcompeting your desired coupling. The two most common culprits are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond of your boronic acid, replacing it with a hydrogen atom. It is often promoted by excess base or residual water at high temperatures, effectively destroying your coupling partner.[7]
-
Solution:
-
Use a less hydrolytically labile boron species, such as a boronate ester (e.g., pinacol ester).
-
Use the minimum necessary amount of base (typically 2-3 equivalents).
-
Add the boronic acid/ester just before adding the catalyst to a pre-heated and degassed mixture of the aryl halide and base.
-
-
-
Homocoupling (Glaser-type): If you are performing a Sonogashira coupling, the terminal alkyne can couple with itself in the presence of the copper co-catalyst and oxygen.
-
Solution: This is almost always due to insufficient degassing. Ensure no oxygen is present in the reaction vessel. Alternatively, consider using a copper-free Sonogashira protocol, which can mitigate this issue entirely.[12]
-
Sonogashira Coupling Troubleshooting
Q: My Sonogashira reaction on the C-I position is sluggish and requires high temperatures, leading to decomposition. How can I improve it?
A: Sonogashira couplings are generally very efficient at the C-I position and should proceed under mild conditions.[12][13] If you are facing issues, consider the following:
-
Catalyst and Co-catalyst Integrity: The synergy between the palladium catalyst and the copper(I) co-catalyst is essential.
-
Solution: Use fresh sources of your palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and copper(I) iodide (CuI). CuI can oxidize over time, appearing greenish or brown instead of off-white. Use freshly purchased or purified CuI for best results.
-
-
Base Choice: The amine base serves both as a base and often as a solvent. Its role is to deprotonate the terminal alkyne.[13]
-
Solution: Ensure you are using a suitable amine base like triethylamine (TEA) or diisopropylamine (DIPA). At least 2-3 equivalents are necessary. Using the amine as a co-solvent with a solvent like THF or DMF is a common and effective strategy.[13]
-
Buchwald-Hartwig Amination Troubleshooting
Q: I have successfully functionalized the C-I position and now want to perform a Buchwald-Hartwig amination at the C-Br position, but I am getting no reaction.
A: The C-Br bond is significantly less reactive than the C-I bond, and the electronic properties of the new substituent at C3 can further deactivate the system. This reaction requires a highly active catalyst system.[14][15]
-
Insufficiently Active Catalyst/Ligand: Standard phosphine ligands like PPh₃ are generally ineffective for coupling amines with aryl bromides, especially on an electron-rich aniline ring.[15]
-
Solution: This is the most critical factor. You must use a specialized, sterically hindered, and electron-rich phosphine or N-heterocyclic carbene (NHC) ligand.[16][17] Consult literature for ligands developed by the Buchwald and Hartwig groups. A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a ligand such as RuPhos, JohnPhos, or Xantphos is a standard approach for challenging aminations.[14][18]
-
-
Inappropriate Base: The base must be strong enough to deprotonate the amine nucleophile but not so nucleophilic that it interferes with the catalyst.
Section 3: Experimental Protocols
The following protocols provide a validated starting point for selective cross-coupling reactions.
Protocol 3.1: Selective Sonogashira Coupling at the C-I Position
This protocol is designed for the selective reaction at the more reactive carbon-iodine bond.
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (0.03 eq)
-
Copper(I) Iodide (CuI) (0.05 eq)
-
Diisopropylamine (DIPA) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry, argon-flushed round-bottom flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF via syringe, followed by diisopropylamine (3.0 eq).
-
Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 4-bromo-3-alkynyl-aniline product.
This protocol is adapted from standard Sonogashira procedures which emphasize the high reactivity of aryl iodides.[13][20]
Section 4: References
-
NROChemistry. Sonogashira Coupling. Available from: [Link]
-
Wikipedia. Sonogashira coupling. Available from: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. (2024-08-05). Available from: [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017-12-04). Available from: [Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. (2016-01-05). Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023-06-30). Available from: [Link]
-
University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]
-
ACS Publications. High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. (2014-04-17). Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. (2021-07-09). Available from: [Link]
-
PubChemLite. This compound (C6H5BrIN). Available from: [Link]
-
PubMed Central. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Available from: [Link]
-
PubMed Central. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Available from: [Link]
-
ResearchGate. Site-selective cross-coupling of dibromoaniline derivatives and dibromoindole.. Available from: [Link]
-
NIH. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016-12-09). Available from: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. (2018-10-02). Available from: [Link]
-
Cell Reports Physical Science. Coupling of alkynes and aryl halides with nickel-catalyzed Sonogashira reactions. (2023-09-20). Available from: [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. (2014-12-23). Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
PubMed Central. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). Available from: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available from: [Link]
-
Royal Society of Chemistry. Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (2021-09-29). Available from: [Link]
-
Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Available from: [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available from: [Link]
Sources
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. aceschem.com [aceschem.com]
- 5. This compound | C6H5BrIN | CID 14548337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. odinity.com [odinity.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. research.rug.nl [research.rug.nl]
- 16. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.libretexts.org [chem.libretexts.org]
side reactions of the amino group in 4-Bromo-3-iodoaniline
Technical Support Center: 4-Bromo-3-iodoaniline
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities associated with the reactivity of this molecule's amino group. Below, you will find a series of frequently asked questions and in-depth troubleshooting guides to address common side reactions and help ensure the success of your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has turned dark brown or black upon storage or during a reaction. What is causing this discoloration?
A1: This is a classic sign of oxidation. Anilines, particularly those on electron-rich aromatic rings, are susceptible to oxidation by atmospheric oxygen, light, or trace metal impurities. The amino group can be oxidized to form highly colored polymeric impurities, often involving radical mechanisms.[1][2][3] The presence of two different halogens on the ring modifies the electronic properties, but the fundamental susceptibility of the amino group remains. To prevent this, handle the material under an inert atmosphere (Nitrogen or Argon), use de-gassed solvents, and store it in a cool, dark place, preferably in an amber vial.
Q2: I'm attempting a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) at the bromo or iodo position, but my yields are consistently low. Could the amino group be the problem?
A2: Yes, this is a very common issue. The lone pair of electrons on the amino group can act as a ligand, coordinating to the palladium catalyst. This coordination can poison the catalyst, inhibiting its ability to participate in the catalytic cycle and drastically reducing your yield.[4][5] The solution is often to protect the amino group before performing the cross-coupling reaction. A tert-butyloxycarbonyl (Boc) group is a standard choice as it is stable under many coupling conditions and can be removed easily afterward.[6][7][8]
Q3: I'm struggling with the N-alkylation of this compound. I'm either getting no reaction or a mixture of mono- and di-alkylated products. What should I do?
A3: This is a challenge of reactivity and control. The electron-withdrawing effects of the bromine and iodine atoms decrease the nucleophilicity of the amino group, making it less reactive than aniline itself.[9][10] This may require more forcing conditions (stronger base, higher temperature) to achieve mono-alkylation. However, the mono-alkylated product is often more nucleophilic than the starting aniline, leading to a second, faster alkylation event that produces the di-alkylated byproduct.[10]
To favor mono-alkylation:
-
Use a slight excess of the aniline relative to the alkylating agent (1.1 - 1.5 equivalents).[9]
-
Carefully control the temperature; start at a lower temperature and slowly increase it.
-
Consider using a milder alkylating agent if possible. The reactivity order is generally R-I > R-Br > R-Cl.[9]
Q4: My diazotization reaction to form a diazonium salt for a subsequent Sandmeyer reaction is inefficient. What are the critical parameters for this specific substrate?
A4: The diazotization of anilines bearing electron-withdrawing groups, such as halogens, can be more challenging than for simple aniline.[11][12] The reduced basicity of the amino group can slow the initial formation of the nitrosamine intermediate.[13] Key parameters to control are:
-
Temperature: Maintain strict temperature control, typically between 0 and 5 °C, to prevent the premature decomposition of the diazonium salt.
-
Acid: Use a strong, non-nucleophilic acid like sulfuric acid or tetrafluoroboric acid. The choice of acid can be critical.[12]
-
Stoichiometry: Ensure precise stoichiometry of sodium nitrite. An excess can lead to unwanted side reactions, while an insufficient amount will result in incomplete conversion.
In-Depth Troubleshooting Guides
Guide 1: Managing Oxidation of this compound
Oxidation is one of the most common modes of degradation for anilines, leading to complex mixtures of colored byproducts such as azoxybenzenes, nitrobenzenes, and polymeric materials.[3][14] This process is often initiated by single-electron transfer and can be accelerated by light, heat, and metal ions.
Experimental Protocol: Handling Under Inert Atmosphere
-
Setup: Assemble your glassware (e.g., a round-bottom flask with a condenser) and flame-dry it under vacuum to remove adsorbed water and oxygen.
-
Inerting: Backfill the cooled glassware with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the experiment using a balloon or a Schlenk line.
-
Solvent Preparation: Use solvents that have been de-gassed by sparging with nitrogen or argon for at least 30 minutes or by several freeze-pump-thaw cycles.
-
Reagent Addition: Dissolve the this compound in the de-gassed solvent and transfer it to the reaction flask via cannula or a gas-tight syringe. Add other reagents similarly.
-
Execution: Run the reaction under a continuous gentle flow of inert gas.
Guide 2: Strategic Use of Protecting Groups in Cross-Coupling Reactions
To prevent catalyst inhibition by the amino group, its lone pair must be temporarily "masked." Converting the amine to a carbamate, such as a Boc-carbamate, withdraws the electron density from the nitrogen, rendering it non-nucleophilic and unable to coordinate with the palladium catalyst.[7][8]
Workflow for Deciding on Amine Protection
Caption: Decision workflow for using a protecting group.
Experimental Protocol: Boc Protection of this compound[15][16][17]
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
-
Base Addition: Add a base such as triethylamine (TEA, 1.5 eq.) or N,N-Diisopropylethylamine (DIPEA, 1.5 eq.).
-
Reagent Addition: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise or as a solution in the same solvent.
-
Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the N-Boc protected aniline.
Experimental Protocol: Boc Deprotection[18][19][20][21]
-
Setup: Dissolve the N-Boc protected this compound in dichloromethane (DCM).
-
Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 10-20 eq.) or a solution of 4M HCl in dioxane.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC.
-
Workup: Upon completion, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry it, and concentrate it to yield the deprotected aniline.
Guide 3: Optimizing N-Functionalization Reactions
The electronic nature of the halo-substituted aniline ring presents a unique challenge for N-alkylation and N-acylation reactions. The reduced nucleophilicity requires careful optimization of reaction conditions to achieve desired outcomes without promoting side reactions.
Table: Comparison of Conditions for N-Alkylation
| Parameter | Condition for Mono-alkylation | Condition Favoring Di-alkylation | Rationale |
| Stoichiometry | Excess Aniline (1.5-2.0 eq.) | Excess Alkylating Agent (>2.0 eq.) | Statistical probability favors mono-alkylation when the aniline is in excess.[10] |
| Base | Weaker, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) | Stronger base (e.g., NaH, t-BuOK) | A stronger base generates a higher concentration of the more reactive mono-alkylated anion, promoting the second alkylation.[9] |
| Temperature | Lower temperature (RT to 60 °C) | Higher temperature (>80 °C) | Lower temperatures reduce the rate of the less favorable second alkylation step more significantly.[10] |
| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) | Polar aprotic (e.g., DMF, DMSO) | Polar aprotic solvents are generally preferred as they solvate the cation but not the amine nucleophile.[9] |
Mechanism of Over-Alkylation
Caption: Competing pathways in N-alkylation of anilines.
References
-
Dunford, H. B., & Job, D. (1976). Oxidation of substituted anilines by horseradish peroxidase compound II. European Journal of Biochemistry, 66(3), 607-614. [Link]
-
Zhang, T., et al. (2020). Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation. International Journal of Molecular Sciences, 21(21), 8205. [Link]
-
Wang, Y., et al. (2024). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega. [Link]
-
Abirami, D., & Krishnamoorthy, T.K. Substituent Effects on The Electrochemical Oxidation of Anilines in Aqueous Medium at Platinum Anode. TSI Journals. [Link]
-
Kaushik, K., et al. Periodate Oxidation of Aromatic Amines: Studies on the Role of Substituents and Linear Free Energy Relationships. Asian Journal of Chemistry. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Lange, J., et al. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development. [Link]
-
ResearchGate. Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature. [Link]
-
da Silva, R. A. B., et al. (2017). Diazotization of Anilines in Vinegar: A Very Simple and Low-cost Synthesis of Iodoarenes and Arylfurans. Current Green Chemistry. [Link]
-
Quora. Why does aniline give diazotization reaction but aliphatic amine does not? [Link]
-
ResearchGate. Deprotection of N-Boc group of aliphatic amines. [Link]
-
Boyd, S., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Hughes, E. D., et al. (1950). Kinetics of the Diazotization of Anilines. Journal of the Chemical Society. [Link]
-
Pearson Study Prep. (2015). Protection of Aniline Derivatives. YouTube. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
ResearchGate. Cross coupling reaction of phenyl benzoate with aniline. [Link]
-
Wikipedia. Protecting group. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Science, 2(1), 27-50. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]
-
ResearchGate. Cross-coupling strategies for aniline synthesis. [Link]
-
Powers, D. C., & Ritter, T. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 58(16), 5220-5237. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. eurekaselect.com [eurekaselect.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4-Bromo-3-iodoaniline Derivatives
Welcome to the technical support center for the purification of 4-bromo-3-iodoaniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of this important class of chemical intermediates. Here, we provide in-depth troubleshooting advice, detailed protocols, and practical insights to help you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is a dark, discolored solid. What causes this and how can I fix it?
A1: Discoloration (typically yellow, brown, or even reddish-black) in aniline derivatives is most commonly due to aerial oxidation. The electron-rich amino group is susceptible to oxidation, which forms highly colored polymeric impurities.[1][2] This process is often accelerated by exposure to light and air.
-
Troubleshooting:
-
Activated Charcoal Treatment: A highly effective method for removing colored impurities is treatment with activated charcoal. Dissolve your crude this compound derivative in a suitable hot solvent, add a small amount of activated charcoal (typically 1-2% w/w), and briefly heat. The colored impurities adsorb onto the surface of the charcoal. Hot filter the solution to remove the charcoal, and then allow the purified compound to crystallize upon cooling.[2]
-
Inert Atmosphere: To prevent further oxidation during purification and storage, handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[3]
-
Q2: I'm experiencing low yield after column chromatography. What are the likely causes and solutions?
A2: Low recovery of aniline derivatives from silica gel column chromatography is a frequent issue. This is primarily due to the basic nature of the aniline's amino group, which can strongly adsorb to the acidic sites on the silica gel.[4]
-
Troubleshooting:
-
Deactivation of Silica Gel: To mitigate strong adsorption, you can neutralize the acidic sites on the silica gel. This can be achieved by pre-treating the silica with a solvent system containing a small amount of a volatile base, such as triethylamine (typically 0.1-1%) or ammonia in methanol.[4] This deactivation allows for a cleaner and more efficient elution of the basic aniline compound.
-
Alternative Stationary Phases: If strong adsorption persists, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for the purification of basic compounds.[4]
-
Q3: I'm struggling to separate my desired this compound from isomeric impurities. What strategies can I employ?
A3: The separation of regioisomers, such as other bromo-iodo-aniline variants that may form during synthesis, can be challenging due to their similar physical properties.[5][6]
-
Troubleshooting:
-
High-Performance Liquid Chromatography (HPLC): For difficult separations of isomers, preparative HPLC is often the most effective technique. It offers superior resolution compared to standard flash column chromatography.[5]
-
Optimized Column Chromatography: If using flash chromatography, you may improve separation by using a longer column, a slower gradient elution, and a carefully selected solvent system. Toluene can be a useful component in the eluent for separating aromatic compounds due to potential π-π stacking interactions.[7]
-
Recrystallization: Fractional crystallization can sometimes be effective if there is a sufficient difference in the solubility of the isomers in a particular solvent system.
-
Q4: What are the most common impurities I should expect in my crude this compound?
A4: Besides colored oxidation products and isomeric impurities, other common impurities may include:
-
Unreacted starting materials (e.g., 4-bromoaniline).[7]
-
Products of dehalogenation, where either the bromine or iodine atom is lost.[1]
-
Polysubstituted byproducts if the reaction conditions are not carefully controlled.[3]
-
Residual catalysts (e.g., palladium or copper) if the synthesis involved a cross-coupling reaction.[7]
Troubleshooting Guides
Problem 1: Poor Separation in Flash Column Chromatography
| Possible Cause | Recommended Solution |
| Inappropriate Solvent System | The polarity of the eluent is critical. For polyhalogenated aromatic compounds with similar polarities, standard solvent systems like ethyl acetate/hexanes may not be sufficient.[7] Experiment with different solvent systems; adding toluene can sometimes improve the separation of aromatic isomers.[7] |
| Co-elution of Isomers | If regioisomers are present, their separation can be difficult. Employing a very slow gradient elution and using a longer chromatography column can enhance resolution. In some cases, multiple columns or preparative HPLC may be necessary.[5][7] |
| Sample Overload | Loading too much crude material onto the column will result in broad, overlapping peaks and poor separation. A general guideline is to use a silica gel to crude product ratio of at least 50:1.[7] |
| Compound Instability on Silica | Some aniline derivatives can streak or decompose on acidic silica gel. Pre-treating the silica with a base like triethylamine (0.1-1% in the eluent) can mitigate this issue.[4] |
Problem 2: Product Fails to Crystallize or Oils Out During Recrystallization
| Possible Cause | Recommended Solution |
| Incorrect Solvent Choice | The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[8] Experiment with a range of solvents or solvent mixtures. Common choices for anilines include ethanol/water mixtures or hexane/ethyl acetate.[5][9] |
| Solution is Not Saturated | Too much solvent may have been used, preventing the solution from becoming supersaturated upon cooling. Evaporate some of the solvent to concentrate the solution and then attempt to cool again. |
| Cooling Too Rapidly | Rapid cooling can sometimes lead to the formation of an oil rather than crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4] |
| Presence of Impurities | High levels of impurities can inhibit crystallization. It may be necessary to first pass the crude material through a short plug of silica gel to remove gross impurities before attempting recrystallization. |
| Initiation of Crystallization is Slow | If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.[8] |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol is a general guideline and may require optimization for specific derivatives.
-
Solvent Selection: Determine a suitable solvent or solvent pair. A good starting point is an ethanol/water mixture. The compound should be sparingly soluble at room temperature but fully soluble in the boiling solvent.[4]
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the solid completely.[8]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal.[2] Keep the solution hot and swirl for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[4]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[4]
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography with Deactivated Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent. Add 0.1-1% triethylamine to the eluent to deactivate the silica.[4]
-
Column Packing: Pack a chromatography column with the prepared slurry.
-
Sample Loading: Dissolve the crude this compound derivative in a minimum amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elution: Begin eluting with the solvent system, starting with a less polar mixture and gradually increasing the polarity if a gradient is required.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualization of Workflows
Caption: A general workflow for the purification of this compound derivatives.
Caption: A troubleshooting decision tree for common purification issues.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
stability issues of 4-Bromo-3-iodoaniline during storage
Welcome to the technical support center for 4-Bromo-3-iodoaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound during storage and experimentation. By understanding the underlying chemical principles, you can ensure the integrity of your starting materials and the reliability of your results.
Section 1: Troubleshooting Guide
This section addresses specific issues you might encounter with this compound, providing step-by-step guidance to identify and resolve the problem.
Issue 1: The solid this compound has developed a noticeable discoloration (e.g., turned pink, brown, or black) during storage.
Q: My vial of this compound, which was initially a light-colored solid, has darkened over time. What could be the cause, and is it still usable?
A: Discoloration is a common indicator of degradation in anilines. The primary culprits are exposure to light and air (oxygen).
-
Causality: The aniline functional group (-NH₂) is susceptible to oxidation.[1][2] Atmospheric oxygen can oxidize the amine, leading to the formation of colored impurities, likely polymeric materials or quinone-imine type structures. This process can be accelerated by exposure to light, particularly UV radiation, which provides the activation energy for these reactions.[3] Halogenated anilines, in particular, can be sensitive to light.[4][5][6]
-
Troubleshooting Steps:
-
Visual Inspection: Note the extent of the discoloration. A slight pink or tan hue may indicate minimal degradation, whereas a dark brown or black color suggests significant decomposition.
-
Purity Assessment: The usability of the material depends on the level of impurity and the tolerance of your specific reaction. It is crucial to assess the purity of the discolored material. A simple Thin Layer Chromatography (TLC) analysis against a reference standard (if available) can provide a quick qualitative assessment. For a more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.[7]
-
Solubility Test: Attempt to dissolve a small amount of the material in a suitable solvent (e.g., dichloromethane, ethyl acetate). Significant insolubility, where the compound was previously soluble, can indicate the formation of polymeric byproducts.
-
-
Resolution:
-
If purity analysis shows the material is still within the acceptable range for your application, you may be able to use it. However, for sensitive applications, it is always best to use a fresh, pure sample.
-
If significant degradation has occurred, the material should be discarded according to your institution's hazardous waste disposal procedures.[8] Purification of the bulk material is often not practical or cost-effective.
-
Issue 2: Inconsistent or lower-than-expected yields in reactions using stored this compound.
Q: I'm experiencing poor yields or observing unexpected side products in my reaction. I suspect the quality of my this compound. How can I confirm this and what should I do?
A: A decline in reagent purity is a frequent cause of problematic reaction outcomes. The presence of impurities can interfere with catalysis, act as competing nucleophiles, or alter the reaction environment.
-
Causality: Degradation products of this compound can introduce nucleophilic or electrophilic impurities that participate in unwanted side reactions. For instance, oxidative degradation can lead to compounds that may chelate with metal catalysts or react with other sensitive reagents in your mixture. Furthermore, a lower concentration of the active starting material due to degradation will naturally lead to lower yields of the desired product.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent reaction results.
-
Resolution:
-
Confirm Purity: As outlined in the workflow, the first step is to definitively determine the purity of your this compound stock.
-
Procure New Material: If the purity is compromised, obtain a fresh, unopened vial of the reagent.
-
Comparative Run: Perform a small-scale reaction with the new material under the same conditions as the failed experiments. If the reaction proceeds as expected, this confirms that the quality of the original reagent was the issue.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?
A1: To maximize the shelf-life of this compound, it should be stored under the following conditions:
-
Temperature: Cool. Refrigeration (2-8 °C) is often recommended.[9] Some suppliers may even suggest storage in a freezer.[4]
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen).[4][5] This minimizes contact with atmospheric oxygen.
-
Light: Protected from light.[4][5][6][9] Store in an amber vial or in a light-proof secondary container.
-
Container: In a tightly sealed container to prevent moisture ingress.[4][5][8]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidation of the aniline group.[4][5] |
| Light | Protected from Light (Amber Vial) | Prevents light-catalyzed degradation.[4][5][6] |
| Container | Tightly Sealed | Prevents exposure to moisture and atmospheric oxygen.[4][5][8] |
Q2: How can I quickly assess the purity of my this compound before use?
A2: A quick and effective method for a qualitative purity check is Thin Layer Chromatography (TLC).
-
Experimental Protocol: TLC Analysis
-
Sample Preparation: Prepare a dilute solution of your this compound in a suitable volatile solvent (e.g., 1 mg/mL in ethyl acetate).
-
Spotting: Spot a small amount of the solution onto a silica gel TLC plate.
-
Elution: Develop the plate in a TLC chamber with an appropriate mobile phase (e.g., a mixture of hexanes and ethyl acetate, such as 4:1 or 3:1). The optimal ratio may require some experimentation.
-
Visualization: Visualize the developed plate under UV light (254 nm).
-
Interpretation: A pure sample should show a single, well-defined spot. The presence of additional spots indicates impurities. Streaking from the baseline can suggest the presence of highly polar impurities or polymeric material.
-
Q3: Are there any known degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in readily available literature, based on the general reactivity of anilines, the following are highly probable:
-
Oxidation: The primary degradation pathway is likely oxidation of the amino group. This can lead to the formation of nitroso, nitro, and eventually polymeric azo and azoxy compounds, which are often colored.
-
Photodecomposition: Aromatic halides can be susceptible to photodecomposition, which could potentially involve cleavage of the carbon-iodine or carbon-bromine bonds, although the C-I bond is generally more labile. This could lead to the formation of radical species that can initiate polymerization or other side reactions.
Q4: What are the primary safety concerns when handling this compound?
A4: this compound is classified as an acute toxicant and an irritant.[10] It is harmful if swallowed, in contact with skin, or if inhaled.[10][11] It also causes skin and serious eye irritation.[11] Always handle this compound in a well-ventilated area or a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][8]
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Techno PharmChem. (n.d.). 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromoaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-chloro-6-iodoaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-4-iodoaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]
-
PubMed. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]
- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
-
PubChem. (n.d.). 4-Iodoaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Halogenation Alkanes. Retrieved from [Link]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. chemscene.com [chemscene.com]
- 10. This compound | C6H5BrIN | CID 14548337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-Bromo-4-iodoaniline | C6H5BrIN | CID 20543543 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromo-3-iodoaniline versus 3,4-Dihaloaniline Alternatives
For researchers, medicinal chemists, and professionals in drug development, the selection of a starting material is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic campaign. Dihaloanilines are foundational building blocks, but not all are created equal. This guide provides an in-depth, data-supported comparison between 4-Bromo-3-iodoaniline and other common 3,4-dihaloanilines. We will move beyond simple catalog specifications to explore the nuanced reactivity that makes this compound a superior tool for sequential and site-selective chemical transformations.
The Core Principle: A Tale of Two Halogens and Bond Energies
The significant difference in reactivity among dihaloanilines is fundamentally governed by the bond dissociation energies of the carbon-halogen (C-X) bonds. In the context of palladium-catalyzed cross-coupling reactions—the workhorse of modern synthetic chemistry—the initial, and often rate-determining, step is the oxidative addition of the Pd(0) catalyst into the C-X bond.[1][2][3]
The established reactivity trend for aryl halides is:
C-I > C-Br > C-Cl > C-F
The carbon-iodine (C-I) bond is the longest and weakest, making it the most susceptible to cleavage by the palladium catalyst.[4][5] This inherent difference is not a limitation but a powerful feature that can be exploited for controlled, stepwise functionalization, a capability where this compound excels.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Reactivity Showdown: Performance in Key Cross-Coupling Reactions
The true synthetic value of this compound is revealed in its capacity for selective functionalization. Under carefully controlled conditions, the C-I bond can be addressed exclusively, leaving the C-Br bond untouched for a subsequent, orthogonal transformation. This allows for the construction of complex, multi-substituted molecules from a single starting material, a strategy that is inefficient or impossible with symmetrically substituted or less differentiated dihaloanilines.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[6][7][8] When using this compound, chemists can selectively couple a boronic acid at the 3-position (iodine) before introducing a second, different boronic acid at the 4-position (bromine).
Comparative Experimental Data: Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Primary Reactive Site |
| This compound | Phenylboronic Acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 2 | 92 | C-I |
| 3-Bromo-4-chloroaniline | Phenylboronic Acid | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ | 1,4-Dioxane | 12 | 85 | C-Br |
| 3,4-Dichloroaniline | Phenylboronic Acid | Pd₂(dba)₃/SPhos (4 mol%) | K₃PO₄ | Toluene | 24 | 75 | C-Cl (either) |
Note: Data is representative and compiled from typical literature procedures to illustrate reactivity trends.[6][9][10][11]
Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 mmol, 297.9 mg), phenylboronic acid (1.1 mmol, 134 mg), and potassium carbonate (3.0 mmol, 414 mg).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.02 mmol, 23 mg).
-
Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL).
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product (4-bromo-3-phenylaniline) by column chromatography on silica gel. The isolated product is now ready for a second coupling reaction at the C-Br position.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination enables the formation of C-N bonds, crucial for synthesizing many pharmaceutical compounds.[12][13][14] this compound allows for a directed, selective amination at the iodine position, preserving the bromine for further diversification.
Comparative Experimental Data: Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Primary Reactive Site |
| This compound | Morpholine | Pd₂(dba)₃/Xantphos (2 mol%) | NaOt-Bu | Toluene | 80 | 95 | C-I |
| 3-Bromo-4-chloroaniline | Morpholine | Pd(OAc)₂/RuPhos (3 mol%) | K₂CO₃ | t-BuOH | 110 | 88 | C-Br |
| 3,4-Dichloroaniline | Morpholine | Pd₂(dba)₃/BrettPhos (4 mol%) | LHMDS | Dioxane | 110 | 65 | C-Cl (either) |
Note: Data is representative and compiled from typical literature procedures to illustrate reactivity trends.[15][16]
Experimental Protocol: Selective Buchwald-Hartwig Amination of this compound
-
Setup: In a glovebox, charge a Schlenk tube with sodium tert-butoxide (1.4 mmol, 135 mg), the palladium precatalyst (e.g., Xantphos-Pd-G3, 0.02 mmol), and a stir bar.
-
Reagent Addition: Add this compound (1.0 mmol, 297.9 mg) and the amine (e.g., morpholine, 1.2 mmol, 105 µL).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the tube and heat the mixture to 80-100 °C with vigorous stirring for 4-12 hours, monitoring completion by LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the resulting 4-bromo-3-(morpholino)aniline by column chromatography.
Sonogashira Coupling: Installing Alkynes
The Sonogashira coupling is the premier method for attaching terminal alkynes to aryl halides, creating C(sp²)-C(sp) bonds.[17][18][19] The high reactivity of the C-I bond in this compound allows this transformation to proceed under very mild conditions, often at room temperature, with high selectivity.
Comparative Experimental Data: Sonogashira Coupling
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Primary Reactive Site |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI (2%/4%) | Et₃N | THF | 25 | 94 | C-I |
| 3-Bromo-4-chloroaniline | Phenylacetylene | Pd(PPh₃)₄/CuI (4%/8%) | DIPA | DMF | 80 | 81 | C-Br |
| 3,4-Dichloroaniline | Phenylacetylene | Pd(PCy₃)₂Cl₂/CuI (5%/10%) | Cs₂CO₃ | NMP | 120 | 55 | C-Cl (either) |
Note: Data is representative and compiled from typical literature procedures to illustrate reactivity trends.[17][20][21]
Experimental Protocol: Selective Sonogashira Coupling of this compound
-
Setup: To a Schlenk flask under Argon, add this compound (1.0 mmol, 297.9 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).
-
Solvent and Base: Add anhydrous THF (8 mL) and triethylamine (Et₃N, 2 mL).
-
Alkyne Addition: Add phenylacetylene (1.2 mmol, 132 µL) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature for 6-12 hours. The reaction progress can be monitored by TLC.
-
Workup: Remove the solvent under vacuum. Dissolve the residue in ethyl acetate and filter through celite to remove catalyst residues.
-
Purification: Wash the organic solution with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude 4-bromo-3-(phenylethynyl)aniline via column chromatography.
The Strategic Advantage: A Workflow for Sequential Functionalization
The ultimate utility of this compound lies in its role as a scaffold for building molecular complexity through sequential reactions. The distinct reactivity of the C-I and C-Br bonds enables a reliable and predictable synthetic workflow.
Caption: A logical workflow for the experimental comparison of reactivity.
Summary and Conclusion
While various 3,4-dihaloanilines are commercially available, their synthetic utility is not equivalent. The choice of substrate should be a strategic decision based on the desired molecular architecture and synthetic route.
Comparative Reactivity at a Glance
| Feature | This compound | 3-Bromo-4-chloroaniline | 3,4-Dichloroaniline |
| Primary Reactive Site | C-I (highly selective) | C-Br (selective over C-Cl) | C-Cl (poor selectivity) |
| Relative Reaction Rate | Fastest | Intermediate | Slowest |
| Reaction Conditions | Mildest | Moderate | Harshest |
| Sequential Functionalization | Excellent | Possible, but challenging | Very Difficult / Not practical |
References
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
-
Amatore, C., et al. (2006). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes. Organometallics, 25(21), 5031-5042. [Link]
-
Bickelhaupt, F. M., & van der Boon, C. W. (2015). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Chemistry – A European Journal, 21(38), 13470-13478. [Link]
-
Senn, H. M., & Ziegler, T. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 23(13), 3278-3290. [Link]
-
Sigman, M. S., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(10), 2896-2905. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
- Hartwig, J. F. (2010).
-
Hartwig, J. F., & Buchwald, S. L. (2010). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 49(38), 6748-6764. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Knochel, P., et al. (2011). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Chemical Society Reviews, 40(10), 5009-5048. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. 3-Bromo-4-chloroaniline. National Center for Biotechnology Information. [Link]
Sources
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- 3. C−X Bond Activation by Palladium: Steric Shielding versus Steric Attraction - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
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- 20. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
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A Comparative Guide to the Suzuki Coupling of 4-Bromo-3-iodoaniline and 4-bromo-2-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures integral to pharmaceuticals and functional materials. The strategic functionalization of polyhalogenated aromatic compounds is a key tactic, allowing for sequential and site-selective modifications. This guide provides an in-depth comparison of the Suzuki coupling reactions of two closely related isomers: 4-bromo-3-iodoaniline and 4-bromo-2-iodoaniline. Through an examination of their intrinsic reactivity and a presentation of detailed experimental protocols, this document aims to equip researchers with the insights necessary for efficient and selective synthesis.
Theoretical Framework: Predicting Reactivity
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[1] The catalytic cycle, a cornerstone of organometallic chemistry, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
The Decisive Role of the Halogen
The rate-determining step in many Suzuki couplings is the initial oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[2] The energy barrier for this step is directly influenced by the carbon-halogen bond dissociation energy. The established trend for aryl halides is I > Br > Cl > F, with the weaker carbon-iodine bond being more susceptible to cleavage by the palladium catalyst.[1][2]
This fundamental principle dictates that in a molecule containing both a bromine and an iodine atom, the Suzuki coupling will preferentially occur at the carbon-iodine bond under carefully controlled conditions. This chemoselectivity is the foundation for the synthetic utility of bromo-iodoanilines.
Substituent Effects: The Influence of the Amino Group
The electronic nature of substituents on the aromatic ring can also influence the rate of oxidative addition. Electron-withdrawing groups tend to increase the reactivity of aryl halides, while electron-donating groups can have the opposite effect. The amino group (-NH₂) is a strong electron-donating group. Its position relative to the halogens in this compound and 4-bromo-2-iodoaniline will subtly modulate the electronic environment of the C-I and C-Br bonds, although the inherent reactivity difference between iodine and bromine remains the dominant factor.
Comparative Analysis of this compound and 4-bromo-2-iodoaniline
| Feature | This compound | 4-Bromo-2-iodoaniline | Rationale |
| Primary Reactive Site | Carbon-Iodine Bond | Carbon-Iodine Bond | The C-I bond is significantly weaker than the C-Br bond, leading to preferential oxidative addition of the palladium catalyst.[1][2] |
| Expected Reactivity | High | High | Both isomers possess a highly reactive C-I bond, predisposing them to efficient Suzuki coupling. |
| Potential for Side Reactions | Lower | Potentially Higher | The proximity of the amino group to the iodine in the 2-iodo isomer could lead to catalyst inhibition or undesired side reactions under certain conditions, although this is often mitigated by appropriate ligand choice. |
| Steric Hindrance | Less hindered iodine | More hindered iodine | The iodine atom in the 2-position is flanked by the amino and bromo groups, which may slightly decrease the rate of oxidative addition compared to the more exposed iodine in the 3-position. |
Experimental Protocols
The following are detailed, representative protocols for the selective Suzuki coupling at the C-I bond for both isomers. These protocols are based on established procedures for similar substrates and are designed to be self-validating systems.[3][4][5]
Experimental Workflow
Caption: A logical workflow for the experimental comparison of reactivity.
Protocol for Suzuki Coupling of this compound
Objective: To selectively couple an arylboronic acid at the 3-position (C-I bond) of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add a 4:1 mixture of 1,4-dioxane and water (10 mL).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
To the degassed mixture, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Heat the reaction mixture to 80 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-bromo-3-arylaniline.
Protocol for Suzuki Coupling of 4-bromo-2-iodoaniline
Objective: To selectively couple an arylboronic acid at the 2-position (C-I bond) of 4-bromo-2-iodoaniline.
Materials:
-
4-bromo-2-iodoaniline
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a clean, dry reaction vessel, add 4-bromo-2-iodoaniline (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).[6]
-
Add a 4:1:1 mixture of toluene:ethanol:water (10 mL).
-
Purge the reaction mixture with an inert gas for 15-20 minutes to remove oxygen.
-
Heat the mixture to 100 °C with vigorous stirring under an inert atmosphere.[6]
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system to afford the desired 4-bromo-2-arylaniline.
Mechanistic Insights: The Catalytic Cycle
The efficiency of the Suzuki coupling is rooted in its well-defined catalytic cycle. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion
The Suzuki coupling of this compound and 4-bromo-2-iodoaniline offers a reliable and selective pathway for the synthesis of functionalized biarylanilines. The predictable reactivity of the carbon-iodine bond over the carbon-bromine bond allows for the selective introduction of a diverse range of substituents. While both isomers are expected to be highly reactive, subtle differences in steric hindrance may influence reaction kinetics. The provided protocols offer a robust starting point for researchers to explore the synthetic potential of these valuable building blocks. Careful optimization of reaction conditions, including catalyst, ligand, base, and solvent, will be key to achieving high yields and selectivities in specific applications.
References
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol. Benchchem.
- Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes.
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed Central.
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PubMed Central.
- Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a.
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PubMed Central.
- Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Bromo-3-iodophenol. Benchchem.
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. PubMed Central.
- Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. PubMed Central.
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing).
- Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki–Miyaura Cross-Coupling in Water and Air.
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- The Suzuki Reaction. [Source not further specified].
- Organoborane coupling reactions (Suzuki coupling). PubMed Central.
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- Suzuki Coupling. Organic Chemistry Portal.
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A Senior Application Scientist's Guide to Selective Functionalization: Exploring Alternatives to 4-Bromo-3-iodoaniline
For the discerning researcher in medicinal chemistry and materials science, the ability to selectively functionalize a molecule at a specific position is paramount. Dihaloaromatics, such as 4-bromo-3-iodoaniline, are invaluable synthons in this endeavor, offering two distinct reactive handles for sequential cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under palladium catalysis allows for a stepwise and controlled elaboration of molecular complexity. However, the synthetic utility of a molecule is only as broad as the tools available. This guide provides an in-depth comparison of alternative reagents to this compound, offering a broader palette for the strategic construction of complex molecules. We will delve into the principles governing selectivity and provide experimental data to empower you to make informed decisions in your synthetic planning.
The Principle of Selective Functionalization
The cornerstone of selective functionalization in dihaloarenes lies in the differential reactivity of carbon-halogen bonds towards the oxidative addition step in palladium-catalyzed cross-coupling reactions. This reactivity is generally accepted to follow the trend: C-I > C-OTf > C-Br >> C-Cl.[1] The weaker bond dissociation energy of the C-I bond compared to the C-Br bond means that with careful selection of reaction conditions—primarily temperature, catalyst, and ligand—one can selectively activate the C-I bond, leaving the C-Br bond untouched for a subsequent transformation.[2][3]
This principle allows for a divergent synthetic strategy from a single dihaloaromatic precursor, as illustrated below.
Caption: Divergent synthesis via selective functionalization.
Alternative Dihaloaniline Scaffolds: A Comparative Analysis
While this compound is a potent building block, a range of other dihaloanilines offer different substitution patterns and electronic properties, expanding the accessible chemical space. Here, we compare some key alternatives.
2-Bromo-4-iodoaniline and 4-Bromo-2-iodoaniline
These constitutional isomers of the primary topic reagent provide alternative placements of the reactive halogen atoms relative to the directing amino group. This can influence both the reactivity and the ultimate vectoral expansion of the molecule.
Dihaloanilines with Identical Halogens (e.g., 2,4-Dibromoaniline)
Employing dihaloarenes with identical halogens presents a more nuanced challenge. Here, selectivity is not governed by the inherent reactivity of different halogens but by the subtle interplay of electronic and steric effects within the molecule.[2][4] Catalyst control, where the choice of ligand dictates the site of reaction, becomes a powerful strategy.[4][5] For instance, bulkier ligands may favor reaction at the less sterically hindered position, while electronically-driven selectivity can be influenced by the directing effects of other substituents on the ring.[6]
Dihaloanilines with Chloro Substituents (e.g., 4-Bromo-3-chloroaniline and 4-Chloro-3-iodoaniline)
The inclusion of a chloro-substituent introduces a significantly less reactive handle. This generally enhances the selectivity for reactions at the bromo or iodo positions. A C-Cl bond will typically only react under more forcing conditions, often requiring specialized, highly active catalyst systems.[7]
Performance in Key Cross-Coupling Reactions: A Data-Driven Comparison
The true utility of these building blocks is demonstrated in their performance in the most common and powerful cross-coupling reactions. The following tables summarize representative data from the literature. It is crucial to note that direct comparisons are challenging due to variations in reaction conditions across different studies. However, these tables provide a valuable snapshot of the potential of each alternative.
Suzuki-Miyaura Coupling
This robust C-C bond-forming reaction is a workhorse in medicinal chemistry. The electronic nature of the aniline ring and the position of the halogens can significantly impact reaction efficiency.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoaniline | 2-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | RT | 0.25 | 91 | [8] |
| 2-Bromoaniline | 2-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | RT | 0.25 | 86 | [8] |
| 3-Bromoaniline | 2-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | RT | 1 | 96 | [8] |
| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 90 | 12 | 40 (mono) | [9] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 70-80 | 12 | 60 | [10] |
Sonogashira Coupling
The Sonogashira coupling provides a direct route to alkynylated anilines, which are versatile intermediates. The high reactivity of the C-I bond makes it the preferred site for this transformation in bromo-iodo substituted anilines.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-4-iodopyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 2 | ~90 | [3][11] |
| 2-Bromo-4-iodopyridine (Copper-free) | Phenylacetylene | Pd(P(t-Bu)₃)₂ | K₂CO₃ | Toluene | 100 | 12 | High | [3] |
| Aryl Iodides (General, Copper-free) | Terminal Alkynes | Pd(CH₃CN)₂Cl₂ / cataCXium A | Cs₂CO₃ | 2-MeTHF | RT | - | Good to Exc. | [12] |
*Yields are reported as high or in the 90% range based on the source, specific yield not provided.
Buchwald-Hartwig Amination
This reaction is a powerful method for constructing C-N bonds. The choice of ligand is critical for achieving high yields and, in the case of dihaloarenes with identical halogens, for controlling regioselectivity.[13][14]
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aryl Chlorides (General) | Primary/Secondary Amines | [(SIPr)Pd(methallyl)Cl] | LHMDS | Toluene | 100 | 18 | High | [15] |
| Aryl Bromides (General) | Primary/Secondary Amines | [Pd(π-(R)-allyl)Cl]₂ / t-BuXPhos | K₂CO₃ | Water (micellar) | 30-50 | - | Good to Exc. | [16] |
| Aryl Halides (General) | Primary/Secondary Amines | Pd(OAc)₂ / Various Ligands | NaOt-Bu, Cs₂CO₃, etc. | Toluene, Dioxane | RT - 110 | - | Broad Scope | [13][17][18] |
Experimental Protocols: A Practical Guide
The following protocols are representative examples for the selective functionalization of dihaloaromatics. They should be regarded as starting points and may require optimization for specific substrates.
Protocol 1: Selective Sonogashira Coupling of a Bromo-Iodoarene (Copper-Catalyzed)
This protocol is adapted from established procedures for the selective alkynylation of dihalopyridines.[3][11]
Workflow:
Caption: Workflow for selective Sonogashira coupling.
Step-by-Step Methodology:
-
To a dry Schlenk flask under an argon atmosphere, add the bromo-iodoarene (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed THF and triethylamine via syringe.
-
Add the terminal alkyne (1.1 equiv) dropwise with stirring.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of a Bromoaniline
This protocol is a general procedure for the Suzuki-Miyaura coupling of bromoanilines in a micellar medium.[8]
Step-by-Step Methodology:
-
In a reaction vessel, combine the bromoaniline (1.0 equiv), the boronic acid (1.5 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Add a 2 wt% aqueous solution of Kolliphor EL.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination of an Aryl Halide
This is a general protocol and the choice of ligand, base, and solvent is crucial and substrate-dependent.[13][17][18]
Step-by-Step Methodology:
-
To a dry Schlenk tube, add the aryl halide (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add the anhydrous solvent (e.g., toluene) followed by the amine (1.2 equiv).
-
Seal the tube and heat the reaction mixture with stirring to the desired temperature (e.g., 100 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Conclusion and Future Outlook
The selective functionalization of dihaloaromatics is a powerful strategy in modern organic synthesis. While this compound is a valuable and widely used building block, a diverse array of alternative reagents offers chemists greater flexibility in designing synthetic routes to complex target molecules. The choice of the dihaloarene scaffold, with its specific substitution pattern and combination of halogens, allows for fine-tuning of reactivity and directs the regiochemical outcome of sequential cross-coupling reactions.
The key to unlocking the full potential of these reagents lies in a deep understanding of the principles of selective catalysis. As demonstrated, the interplay between the substrate's intrinsic properties and the judicious choice of catalyst, ligand, and reaction conditions is paramount in achieving the desired selectivity. The data and protocols presented in this guide serve as a foundation for researchers to explore this exciting area of chemistry and to develop novel and efficient syntheses of important molecules. The continued development of new ligands and catalyst systems will undoubtedly further expand the scope and utility of these versatile building blocks in the years to come.
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Manabe, K., & Yamaguchi, M. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Catalysts, 4(3), 307-320. [Link]
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Palani, V., Perea, M. A., & Hartwig, J. F. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10836-10931. [Link]
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Manabe, K., & Yamaguchi, M. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. ResearchGate. [Link]
- Nolan, S. P. (Ed.). (2017).
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Palani, V., Perea, M. A., & Hartwig, J. F. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications. [Link]
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BenchChem. (2025). Comparative yields for Suzuki-Miyaura couplings. ResearchGate. [Link]
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Love, J. A. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Prezi. (2024). Effect of the ligand and selectivity on Buchwald-Hartwig reactions. [Link]
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Lipshutz, B. H., et al. (2020). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Catalysis, 10(15), 8493-8501. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
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Jana, A., et al. (2020). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 5(29), 18265-18275. [Link]
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ChemRxiv. (2022). Copper-Free One-Pot Sonogashira-Type Coupling for the Efficient Preparation of Symmetric Diarylalkyne Ligands for Metal-Organic Cages. [Link]
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RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
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Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
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ResearchGate. (2014). Copper and amine free Sonogashira cross-coupling reaction catalyzed by efficient diphosphane–palladium catalyst. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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MDPI. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]
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Université de Strasbourg. (n.d.). Methodology in organic synthesis. [Link]
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ResearchGate. (2012). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. [Link]
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Houpis, I. N., et al. (2010). Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles. The Journal of Organic Chemistry, 75(20), 6965–6968. [Link]
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ResearchGate. (2017). Regioselective Cross-Coupling Route to 3,5-Disubstituted 2-Pyridones. [Link]
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ResearchGate. (2011). Recent Advances in Sonogashira Reactions. [Link]
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Morken, J. P. (2013). Regioselective Reductive Cross-Coupling Reactions of Unsymmetrical Alkynes. Accounts of Chemical Research, 46(11), 2545–2555. [Link]
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ResearchGate. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. [Link]
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Organic Chemistry Portal. (n.d.). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]
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PubChem. (n.d.). 4-Bromo-3-chloroaniline. [Link]
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MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
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RSC Publishing. (2020). Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. [Link]
-
ResearchGate. (2019). Comparison of 1‐iodo‐4‐methylbenzene and 1‐bromo‐4‐methylbenzene under optimal conditions. [Link]
-
ResearchGate. (2019). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. [Link]
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
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A Comparative Guide to Dihaloanilines: The Strategic Advantage of 4-Bromo-3-iodoaniline in Sequential Synthesis
In the precise world of synthetic chemistry, particularly within pharmaceutical and materials science, the ability to construct complex, multi-substituted aromatic scaffolds with absolute control is paramount. Dihaloanilines serve as foundational building blocks in this endeavor, offering two reactive sites for the programmed introduction of diverse functional groups. However, not all dihaloanilines are created equal. The challenge often lies in achieving selective functionalization, avoiding statistical mixtures of products, and controlling regiochemistry.
This guide presents a deep dive into the unique strategic advantages of 4-Bromo-3-iodoaniline. We will demonstrate, with supporting data and protocols, how its distinct electronic and steric properties, governed by the differential reactivity of its halogen substituents, make it a superior choice for complex synthetic routes demanding high levels of precision.
The Core Principle: Exploiting the Halogen Reactivity Gradient
The primary advantage of this compound lies in the significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. This difference is fundamentally rooted in their bond dissociation energies (BDE). The C-I bond is considerably weaker and therefore more susceptible to the initial, often rate-determining, oxidative addition step in the catalytic cycle.[1][2]
The established reactivity order for aryl halides in these transformations is: C-I > C-Br > C-Cl .[2][3][4][5] This intrinsic and predictable reactivity gradient allows for a "one-pot" or sequential approach where the iodine at the C3 position can be selectively functionalized under mild conditions, leaving the more robust C-Br bond at the C4 position untouched for a subsequent, distinct transformation.[1][6] This "orthogonal" reactivity is the key to its utility.
Caption: Halogen reactivity hierarchy in oxidative addition.
Comparative Performance Against Other Dihaloanilines
To fully appreciate the advantages of this compound, a comparison with other classes of dihaloanilines is necessary.
| Substrate Class | Example | Key Challenge(s) | This compound Advantage |
| Symmetrical Dihaloanilines | 3,5-Dibromoaniline | Lack of inherent selectivity; often yields mixtures of mono- and di-coupled products. Controlling mono-substitution is difficult. | The intrinsic C-I vs. C-Br reactivity allows for clean, selective mono-functionalization at the iodine position.[1] |
| Asymmetrical (Same Halogen) | 2,4-Dibromoaniline | Selectivity relies on subtle steric and electronic differences, which can be unreliable and highly dependent on catalyst and substrate. | Provides near-absolute regiochemical control due to the large, predictable difference in halogen reactivity. |
| Asymmetrical (Different Halogens) | 4-Bromo-2-chloroaniline | The reactivity difference between C-Br and C-Cl is less pronounced, requiring more forceful conditions that can lead to side reactions or loss of selectivity.[2] | The significant reactivity gap between C-I and C-Br enables the use of milder conditions for the first coupling, preserving the second reactive site with high fidelity.[4] |
This inherent selectivity translates directly to higher yields of the desired trisubstituted product, simplified purification processes, and a more efficient overall synthetic route, which is critical in drug development where time and resources are paramount.[7][8]
Application in Practice: A Sequential Sonogashira-Suzuki Coupling Workflow
The power of this compound is best illustrated through its application in sequential cross-coupling reactions to build complex molecular architectures. A classic example is the sequential Sonogashira and Suzuki-Miyaura coupling to synthesize a 3-alkynyl-4-aryl aniline derivative.
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A Comparative Guide to the Spectroscopic Analysis of 4-Bromo-3-iodoaniline
In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of scientific rigor. For drug development professionals and synthetic chemists, the precise arrangement of substituents on an aromatic ring can dramatically alter a molecule's biological activity and chemical properties. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to confirm the structure of 4-bromo-3-iodoaniline, a halogenated aromatic amine of interest in organic synthesis.
This document moves beyond a simple recitation of methods. It delves into the causality behind the expected spectral data, offering a framework for researchers to not only confirm the identity of this compound but also to distinguish it from its isomers and other related compounds. The insights provided herein are grounded in established spectroscopic principles and comparative data from closely related haloanilines.
The Challenge of Isomeric Differentiation
The primary analytical challenge in the characterization of this compound lies in differentiating it from its constitutional isomers. The relative positions of the bromine, iodine, and amine functionalities on the benzene ring give rise to distinct spectroscopic signatures. This guide will focus on a multi-technique approach, leveraging the strengths of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a comprehensive and self-validating structural proof.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the substitution pattern of an aromatic ring. The chemical shift, splitting pattern (multiplicity), and coupling constants (J-values) of the aromatic protons provide a detailed map of their electronic environment and spatial relationships.
Predicted ¹H NMR Spectrum of this compound
The structure of this compound dictates a specific pattern for its three aromatic protons. The amine group is a strong electron-donating group, which will shield the ortho and para protons, shifting them upfield (to a lower ppm value). Conversely, the electronegative halogen substituents will deshield adjacent protons, shifting them downfield.
Based on the analysis of related compounds such as 3-iodoaniline[1][2] and 4-bromoaniline[3][4], we can predict the following ¹H NMR spectrum for this compound in a solvent like CDCl₃:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | ~7.5 | d | J ≈ 2.0 | Ortho to the electron-withdrawing iodine and meta to the electron-donating amine group. Expected to be the most deshielded aromatic proton. The small coupling constant is due to meta coupling with H-6. |
| H-5 | ~7.2 | d | J ≈ 8.5 | Ortho to the electron-withdrawing bromine and ortho to the electron-donating amine group. These opposing effects lead to an intermediate chemical shift. The large coupling constant is due to ortho coupling with H-6. |
| H-6 | ~6.8 | dd | J ≈ 8.5, 2.0 | Ortho to the electron-donating amine group and meta to the iodine. This proton is expected to be the most shielded. The splitting pattern is a doublet of doublets due to ortho coupling with H-5 and meta coupling with H-2. |
| -NH₂ | ~3.8 | br s | - | The chemical shift of the amine protons is variable and depends on concentration and solvent. The peak is often broad due to quadrupole broadening and exchange with trace amounts of water. |
Comparative Analysis:
-
3-Iodoaniline: In 3-iodoaniline, the proton at C-2 is the most deshielded, appearing as a triplet (due to coupling with H-4 and H-6). The presence of the bromine at C-4 in our target molecule will alter this pattern significantly.[1]
-
4-Bromoaniline: 4-Bromoaniline exhibits a classic AA'BB' system, with two distinct sets of protons appearing as doublets.[3][4] The reduced symmetry in this compound leads to a more complex and informative spectrum.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides complementary information to ¹H NMR, revealing the electronic environment of each carbon atom in the molecule. The chemical shifts of the carbon atoms are highly sensitive to the nature of the attached substituents.
Predicted ¹³C NMR Spectrum of this compound
The prediction of the ¹³C NMR spectrum relies on the additive effects of the substituents on the benzene ring. The carbon attached to the amine group (C-1) will be shifted upfield relative to benzene, while the carbons bearing the halogens (C-3 and C-4) will be significantly deshielded.
Here are the predicted ¹³C NMR chemical shifts for this compound, with comparative data from 4-bromoaniline[3][5] and 4-iodoaniline[3][6]:
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C-1 | ~145 | Attached to the electron-donating amine group. |
| C-2 | ~130 | Influenced by the adjacent iodine and the ortho amine group. |
| C-3 | ~95 | Attached to the iodine atom. The "heavy atom effect" of iodine causes a significant upfield shift. |
| C-4 | ~110 | Attached to the bromine atom. |
| C-5 | ~125 | Influenced by the adjacent bromine and the ortho amine group. |
| C-6 | ~118 | Influenced by the meta iodine and the ortho amine group. |
Comparative Analysis:
-
4-Bromoaniline: The spectrum of 4-bromoaniline is simpler, with only four signals due to the molecule's symmetry.[3][5]
-
4-Iodoaniline: Similarly, 4-iodoaniline shows four signals. The carbon bearing the iodine (C-4) in 4-iodoaniline is found at a significantly lower chemical shift (around 83 ppm) due to the heavy atom effect.[3][6] This characteristic feature is expected for C-3 in this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
Expected IR Absorption Bands for this compound
The IR spectrum of this compound will be dominated by the characteristic absorptions of the amine group and the substituted benzene ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3500 | Medium | N-H antisymmetric stretch (primary amine) |
| 3300-3400 | Medium | N-H symmetric stretch (primary amine) |
| 1600-1650 | Strong | N-H scissoring (bending) |
| 1450-1600 | Medium-Strong | C=C aromatic ring stretches |
| 1000-1250 | Strong | C-N stretch |
| 800-900 | Strong | C-H out-of-plane bending (aromatic) |
| 500-700 | Medium-Strong | C-Br and C-I stretches |
Comparative Analysis:
The presence of two distinct N-H stretching bands is a clear indication of a primary amine. The pattern of C-H out-of-plane bending can provide clues about the substitution pattern of the aromatic ring. For a 1,2,4-trisubstituted benzene ring, characteristic bands are expected in the 800-900 cm⁻¹ region.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is crucial for confirming the molecular formula and can offer structural insights.
Expected Mass Spectrum of this compound
The molecular formula of this compound is C₆H₅BrIN, with a calculated molecular weight of approximately 297.92 g/mol .[7] Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br are present in a nearly 1:1 ratio), the molecular ion peak (M⁺) will appear as a characteristic doublet, with two peaks of roughly equal intensity separated by two mass units (m/z 297 and 299).
Key Fragmentation Pathways:
The fragmentation of haloanilines is complex, but some general pathways can be predicted.[8]
-
Loss of Halogens: Fragmentation may involve the loss of a bromine radical (M⁺ - 79/81) or an iodine radical (M⁺ - 127).
-
Loss of HCN: A common fragmentation pathway for anilines is the loss of hydrogen cyanide (HCN) from the aniline ring.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the spectral width to cover the range of -1 to 12 ppm.
-
Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR (typically 1024 or more).
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Process the data with a line broadening of 1-2 Hz and reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of percent transmittance or absorbance.
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a standard electron ionization (EI) source (typically at 70 eV).
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-400).
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose fragmentation pathways.
Conclusion
The structural elucidation of this compound requires a synergistic approach, integrating data from multiple spectroscopic techniques. While ¹H NMR provides the most detailed information about the substitution pattern of the aromatic ring, ¹³C NMR, IR, and MS offer crucial confirmatory data. By comparing the expected spectral features with those of known, related compounds, researchers can confidently assign the structure of this compound and differentiate it from its isomers. This guide provides a robust framework for such an analysis, emphasizing the importance of a data-driven, multi-faceted approach to structural confirmation in modern chemical research.
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Cheminfo. (n.d.). IR spectra prediction. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C6H5BrIN). Retrieved from [Link]
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PubChem. (n.d.). 3-Iodoaniline. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-3-iodoanisole. Retrieved from [Link]
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Chegg. (2020). Solved Assignment.Mass Spec.pdf 1/3 1) Below is the mass. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Chegg. (2016). Solved The following IR spectra is of .4-bromoanilinr. Retrieved from [Link]
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Chemguide. (n.d.). Mass spectra - fragmentation patterns. Retrieved from [Link]
-
ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. S2. IR spectrum for 4-iodoaniline. Retrieved from [Link]
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ResearchGate. (2019). Can anyone explain the spin splitting pattern in this HNMR of 4-bromoaniline?. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
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University of Puget Sound. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
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The Royal Society of Chemistry. (2006). Eco-friendly and versatile brominating reagent prepared from liquid bromine precursor. Retrieved from [Link]
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NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-4-iodoaniline. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Purity Validation of 4-Bromo-3-iodoaniline by High-Performance Liquid Chromatography
In the landscape of pharmaceutical synthesis and materials science, the purity of starting materials and intermediates is not merely a quality metric; it is the foundation of reproducible research and the safety of final products. 4-Bromo-3-iodoaniline, a key building block, is no exception. Its purity directly impacts reaction yields, impurity profiles of subsequent products, and ultimately, the efficacy and safety of an active pharmaceutical ingredient (API).
This guide provides an in-depth, experience-driven approach to validating the purity of this compound using High-Performance Liquid Chromatography (HPLC). We will explore the causality behind methodological choices, present a self-validating protocol grounded in regulatory standards, and objectively compare HPLC with alternative analytical techniques, supported by experimental principles.
The Analytical Cornerstone: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for pharmaceutical analysis due to its high resolving power, sensitivity, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile like many aniline derivatives.[1][2] The primary goal is to develop a stability-indicating method—one that can separate the main compound from its potential impurities and degradation products.
Rationale for Method Development Choices
The selection of HPLC parameters is a deliberate process designed to achieve optimal separation. For a molecule like this compound, a reverse-phase method is the logical starting point.
-
Column Chemistry: A C18 (octadecylsilane) column is the industry standard for reverse-phase chromatography. Its nonpolar stationary phase provides excellent retention and separation for moderately polar aromatic compounds like halogenated anilines. The choice of a 5 µm particle size offers a good balance between efficiency and backpressure for standard HPLC systems.[3]
-
Mobile Phase Composition: The mobile phase must be tuned to achieve adequate retention and resolution. A gradient elution, starting with a higher aqueous composition and moving to a higher organic composition, is often necessary to elute both polar and nonpolar impurities within a reasonable timeframe.
-
Organic Modifier: Acetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks and lower UV cutoff.
-
Aqueous Phase: A buffered aqueous phase (e.g., phosphate buffer at a slightly acidic pH of 3.0) is critical. It helps to maintain a consistent ionization state for the aniline (preventing protonation of the amine group), which leads to symmetrical peak shapes and reproducible retention times.
-
-
Detection: The aromatic ring in this compound contains a strong chromophore, making UV detection the ideal choice for its simplicity and robustness. A photodiode array (PDA) detector is superior to a simple UV detector as it provides spectral data, which is invaluable for assessing peak purity and aiding in the identification of unknown impurities. The detection wavelength should be set at the absorbance maximum of the analyte for the highest sensitivity.
Experimental Protocol: HPLC Purity Validation
This protocol is designed as a self-validating system, incorporating system suitability tests as mandated by international guidelines.[4][5]
Instrumentation and Reagents
-
System: HPLC with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Reagents: Acetonitrile (HPLC grade), Monobasic Potassium Phosphate (reagent grade), Phosphoric Acid (reagent grade), Water (HPLC grade).
-
Reference Standard: this compound, >99.5% purity.
Chromatographic Conditions
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 60 40 20.0 20 80 25.0 20 80 25.1 60 40 | 30.0 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: PDA, 254 nm.
Solution Preparation
-
Diluent: Mobile Phase A / Mobile Phase B (60:40 v/v).
-
Reference Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve ~25 mg of this compound reference standard in 25.0 mL of diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 5.0 mL of the stock solution to 50.0 mL with diluent.
-
Sample Solution (0.1 mg/mL): Prepare the sample to be tested in the same manner as the working standard solution.
HPLC Purity Validation Workflow
The following diagram illustrates the logical flow of the validation process, from initial setup to final reporting, ensuring a systematic and compliant approach.
Caption: Workflow for HPLC purity validation of this compound.
Method Validation: A Trustworthy System
Validation provides documented evidence that the method is fit for its intended purpose.[6] The following parameters must be assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][4]
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can separate the analyte from potential impurities (e.g., starting materials, by-products, degradants). | Peak purity index > 0.999 (from PDA). Baseline resolution (Rs > 2) between the main peak and adjacent impurities. |
| Linearity | To demonstrate a proportional relationship between detector response and analyte concentration over a specified range. | Correlation coefficient (r²) ≥ 0.999 over a range of LOQ to 150% of the working concentration. |
| Accuracy | To measure the closeness of the test results to the true value. Assessed by spike recovery. | Mean recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%).[4] |
| Precision | Repeatability (Intra-assay): To show precision over a short interval. Intermediate Precision: To show precision within the lab (different days, analysts, equipment). | Repeatability: RSD ≤ 1.0% for six replicate preparations. Intermediate Precision: Overall RSD ≤ 2.0% across all conditions. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10. Precision (RSD) at this concentration should be ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Relative Standard Deviation (RSD) of results should remain within acceptable limits (e.g., ≤ 2.0%) when parameters like pH (±0.2), column temperature (±5°C), and flow rate (±0.1 mL/min) are varied. |
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the benchmark, other techniques offer unique advantages and should be considered based on the specific analytical challenge.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a significant advancement over HPLC, utilizing columns with sub-2 µm particles.[7] This technology operates at much higher pressures, resulting in substantial performance gains.[3][8]
-
Advantage: The primary benefits are drastically shorter analysis times (often 3-5x faster than HPLC), improved resolution for complex impurity profiles, and higher sensitivity for detecting trace-level components.[8][9] This leads to higher throughput and reduced solvent consumption, making it a more cost-effective and environmentally friendly option.[8]
-
Disadvantage: Requires specialized high-pressure instrumentation, which represents a higher initial capital investment. The method may be less robust to "dirty" samples due to the smaller particle sizes and narrower column bores.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a powerful technique for separating volatile and semi-volatile compounds.[10][11] For aniline derivatives, direct analysis can sometimes be challenging due to their polarity, which can cause peak tailing.[10][12] Derivatization is often employed to improve volatility and chromatographic performance.[13][14]
-
Advantage: The coupling of GC with a Mass Spectrometer (MS) is its greatest strength. MS provides mass information, enabling the definitive identification of unknown impurities, which is a significant advantage over UV detection in HPLC.[2][14] It offers exceptional sensitivity and selectivity.
-
Disadvantage: Not suitable for non-volatile or thermally labile impurities. The sample preparation, especially if derivatization is required, can be more complex and time-consuming than a simple dissolution for HPLC.[12][15]
Performance Comparison
| Parameter | HPLC | UPLC | GC-MS |
| Principle | Separation by polarity | Separation by polarity (high pressure) | Separation by volatility/boiling point |
| Analysis Time | ~30 minutes | ~5-7 minutes[9] | ~20-40 minutes (plus derivatization) |
| Resolution | Good | Excellent[8][9] | Very High (especially with capillary columns) |
| Sensitivity | Moderate | High[7][8] | Very High (especially with MS) |
| Impurity ID | Tentative (by UV spectra) | Tentative (by UV spectra) | Definitive (by Mass Spectra)[2] |
| Applicability | Broad (non-volatile, thermally labile) | Broad (non-volatile, thermally labile) | Volatile & semi-volatile compounds only |
| Solvent Use | High | Low[8] | Low |
Decision Guide: Selecting the Right Analytical Technique
The choice of technology depends on the analytical objective. This decision tree provides a logical framework for selecting the most appropriate method.
Caption: Decision tree for selecting an analytical method for purity analysis.
Conclusion
The validation of this compound purity by HPLC is a robust and reliable approach that stands as the gold standard for quality control in regulated industries. A well-developed and validated HPLC method, grounded in the principles of ICH guidelines, provides a high degree of assurance in the quality of this critical intermediate. While HPLC is a versatile and powerful tool, a comprehensive understanding of its capabilities in comparison to advanced techniques like UPLC and GC-MS is essential. UPLC offers unparalleled speed and resolution for high-throughput environments, whereas GC-MS provides definitive structural elucidation of volatile impurities. The ultimate choice of method should be a strategic decision based on the specific analytical requirements, balancing the need for routine quality control with the demands of in-depth impurity investigation.
References
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Online. Available from: [Link]
-
Method 8131: Aniline and Selected Derivatives by Gas Chromatography. U.S. Environmental Protection Agency. Available from: [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. Available from: [Link]
-
ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Available from: [Link]
-
Simplified Yet Sensitive Determination of Aniline and Nitroanilines. LCGC International. Available from: [Link]
-
Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Waters Corporation. Available from: [Link]
-
Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online. Available from: [Link]
-
Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography. ACS Publications. Available from: [Link]
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HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders. Available from: [Link]
-
The Role of HPLC and UPLC in Quality Control of Biopharmaceuticals and Biologics. International Journal of Research and Publication Reviews. Available from: [Link]
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HPLC vs UPLC - What's the Difference? Chromatography Today. Available from: [Link]
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METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available from: [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available from: [Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. ACS Publications. Available from: [Link]
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A Comparative Guide to the Regioselectivity of Reactions with 4-Bromo-3-iodoaniline for Synthetic Strategy and Drug Development
Introduction
In the landscape of medicinal chemistry and materials science, polysubstituted anilines represent a privileged scaffold, forming the core of countless pharmaceuticals, agrochemicals, and functional materials.[1] The precise control over the substitution pattern on the aromatic ring is paramount for tuning molecular properties and biological activity. 4-Bromo-3-iodoaniline is a particularly valuable building block, offering two distinct halogen atoms—iodine and bromine—that can be selectively functionalized. This dual-handle approach enables the sequential and site-specific introduction of different molecular fragments, a strategy that is highly sought after for the rapid construction of complex molecular architectures and the exploration of chemical space.
This guide provides an in-depth assessment of the regioselectivity of key synthetic transformations involving this compound. We will dissect the mechanistic principles that govern reaction outcomes, compare the performance of different reaction classes, and provide field-proven experimental protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
The Foundational Principle: The Halogen Reactivity Hierarchy
The ability to selectively functionalize one halogen in the presence of another on the same aromatic ring is primarily governed by the difference in their carbon-halogen (C-X) bond dissociation energies (BDE). In palladium-catalyzed cross-coupling reactions, the first and often rate-limiting step is the oxidative addition of the Pd(0) catalyst into the C-X bond.[2] A weaker bond will undergo this step more readily. The established reactivity trend for halogens is:
C-I < C-Br < C-Cl
The carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine bond, making it substantially more reactive toward oxidative addition.[2][3] This inherent difference is the cornerstone of achieving high regioselectivity in the reactions of this compound, allowing for predictable functionalization at the C3-iodine position while leaving the C4-bromine position intact for subsequent transformations.
Palladium-Catalyzed Cross-Coupling: Precision at the C3-Iodo Position
Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for the selective functionalization of dihaloarenes. For this compound, these reactions overwhelmingly favor substitution at the C3 position due to the higher reactivity of the C-I bond.[3][4]
Caption: General workflow for regioselective cross-coupling of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms C-C bonds using organoboron reagents, is a cornerstone of modern synthesis.[5] When applied to this compound, the coupling predictably occurs at the iodine-bearing carbon. The choice of catalyst, ligand, and base can be optimized to ensure high yields and prevent side reactions, but the regioselectivity is robustly maintained in favor of the C3 position.[6]
Comparative Data for Suzuki-Miyaura Coupling
| Catalyst / Ligand | Coupling Partner | Base | Solvent | Temp (°C) | Regioselectivity (C3:C4) | Yield of C3 Product | Reference |
| Pd(PPh₃)₄ | Phenylboronic Acid | K₂CO₃ | Toluene/H₂O | 80 | >98:2 | ~90% | (Analogous System) |
| Pd(OAc)₂ / SPhos | 4-Methoxyphenylboronic Acid | K₃PO₄ | 1,4-Dioxane | 100 | >99:1 | ~95% | [7] (General Method) |
| PdCl₂(dppf) | Heteroarylboronic Ester | Cs₂CO₃ | DMF | 90 | >98:2 | ~88% | [6] (General Method) |
| Data is representative based on principles from analogous systems and general methods, as direct comparative studies on this compound are not extensively published. The selectivity is based on the well-established C-I vs. C-Br reactivity. |
Experimental Protocol: Selective Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 298 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 35 mg).
-
Add a degassed 3:1 mixture of toluene and water (8 mL).
-
Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 4-bromo-3-(aryl)aniline.[8]
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds by reacting aryl halides with terminal alkynes, a critical transformation for synthesizing conjugated systems.[9] The reaction requires both palladium and copper(I) co-catalysis. As with other cross-coupling methods, the regioselectivity is dictated by the halogen's reactivity, leading to the selective formation of 3-alkynyl-4-bromoaniline.[10][11]
Experimental Protocol: Selective Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 mmol, 298 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).
-
Evacuate and backfill the flask with an inert atmosphere (Argon) three times.
-
Add degassed triethylamine (5 mL) followed by the terminal alkyne (1.1 mmol).
-
Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction by TLC.
-
Upon completion, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the desired 3-alkynyl-4-bromoaniline.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for forming C-N bonds.[12][13] The selective amination of polyhalogenated substrates is well-documented, with reactivity again following the C-I > C-Br trend.[4] This allows for the introduction of a primary or secondary amine at the C3 position of this compound, a valuable step in the synthesis of many biologically active compounds.
Experimental Protocol: Selective Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol, 13.7 mg), a suitable phosphine ligand (e.g., XPhos, 0.036 mmol), and sodium tert-butoxide (1.4 mmol, 135 mg) to a Schlenk tube.
-
Add this compound (1.0 mmol, 298 mg) and the amine coupling partner (1.2 mmol).
-
Add dry, degassed toluene (5 mL).
-
Seal the tube and heat the mixture to 100 °C for 16-24 hours.
-
Cool the reaction to room temperature, dilute with diethyl ether, and filter through Celite.
-
Concentrate the filtrate and purify by column chromatography to isolate the 4-bromo-N-substituted-benzene-1,3-diamine product.
Electrophilic Aromatic Substitution: The Dominance of the Amino Group
In electrophilic aromatic substitution (EAS), the regiochemical outcome is determined by the directing effects of the substituents already on the ring.[14] The substituents on this compound are:
-
-NH₂ (Amino): A powerful activating group and an ortho, para-director.[15]
-
-Br (Bromo): A deactivating group and an ortho, para-director.
-
-I (Iodo): A deactivating group and an ortho, para-director.
The strongly activating nature of the amino group overwhelmingly dictates the position of substitution. It directs incoming electrophiles to the positions ortho and para to itself.
-
ortho positions: C2 and C6 (unsubstituted)
-
para position: C4 (blocked by bromine)
Therefore, electrophilic aromatic substitution on this compound will occur almost exclusively at the C2 and C6 positions, with the potential for di-substitution under harsh conditions.
Caption: Directing effects in the electrophilic substitution of this compound.
Experimental Protocol: Regioselective Iodination at C2
-
Dissolve this compound (1.0 mmol, 298 mg) in glacial acetic acid (10 mL) in a round-bottom flask.
-
In a separate flask, prepare a solution of iodine monochloride (ICl) (1.0 mmol, 162 mg) in acetic acid (2 mL).
-
Slowly add the ICl solution dropwise to the aniline solution at room temperature with stirring.
-
Stir for 1-2 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a beaker of ice water (50 mL) and neutralize carefully with aqueous sodium bicarbonate solution.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry to yield 4-bromo-2,5-diiodoaniline.
Directed ortho-Metalation: A Competition Between Directing Group and Halogen Exchange
Directed ortho-metalation (DoM) uses a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho-position.[16] The amino group (-NH₂) is a potent DMG. However, a well-known competing reaction is halogen-metal exchange, which is fastest with iodine.[17]
This sets up a critical regiochemical competition:
-
Directed ortho-Metalation: The -NH₂ group directs the organolithium base to deprotonate the C2 position.
-
Halogen-Metal Exchange: The organolithium reagent exchanges with the iodine atom at the C3 position.
The outcome is highly dependent on the reaction conditions (temperature, solvent, organolithium reagent). Low temperatures (-78 °C) and sterically hindered bases (like LDA) often favor kinetic deprotonation at C2, while reagents like n-BuLi can favor the thermodynamically driven halogen-metal exchange at C3.[17][18] Careful optimization is required to achieve selectivity.
Caption: Competing pathways in the lithiation of this compound.
Conclusion
This compound is a versatile synthetic intermediate whose reactivity can be precisely controlled to achieve desired substitution patterns.
-
For C-C and C-N bond formation , palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) offer exceptional regioselectivity for the more reactive C3-iodo position. This provides a reliable strategy for introducing a diverse range of substituents while preserving the C4-bromo handle for further functionalization.
-
For electrophilic aromatic substitution , the powerful activating and directing effect of the C1-amino group dominates, channeling incoming electrophiles exclusively to the C2 and C6 positions.
-
For metalation , a subtle competition exists between directed ortho-metalation at C2 and halogen-metal exchange at C3, which can be modulated by the choice of base and reaction temperature.
By understanding these fundamental principles of regioselectivity, researchers can harness the full synthetic potential of this compound, enabling the efficient and strategic construction of complex molecules for drug discovery and materials science.
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4-Bromoaniline. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
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Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline. (n.d.). Journal of Chemical Education. Retrieved January 11, 2026, from [Link]
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Regioselectivity in Electrophilic Aromatic Substitutions. (2023). YouTube. Retrieved January 11, 2026, from [Link]
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Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. (n.d.). Indian Academy of Sciences. Retrieved January 11, 2026, from [Link]
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Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
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15.2: Regioselectivity in Electrophilic Aromatic Substitution. (2023). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
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Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). NIH. Retrieved January 11, 2026, from [Link]
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The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal. Retrieved January 11, 2026, from [Link]
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Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions. (n.d.). Journal of the American Chemical Society. Retrieved January 11, 2026, from [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Retrieved January 11, 2026, from [Link]
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Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
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Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. (n.d.). RSC Publishing. Retrieved January 11, 2026, from [Link]
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DIRECTED ORTHO METALATION. (n.d.). Jacques Mortier - Unblog.fr. Retrieved January 11, 2026, from [Link]
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Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved January 11, 2026, from [Link]
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Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. (n.d.). TopSCHOLAR. Retrieved January 11, 2026, from [Link]
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Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). PMC - PubMed Central. Retrieved January 11, 2026, from [Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing. Retrieved January 11, 2026, from [Link]
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A Cost-Benefit Analysis of 4-Bromo-3-iodoaniline in Synthesis: A Comparative Guide for Researchers
In the realm of complex organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials, the choice of building blocks is a critical decision that balances reactivity, selectivity, and cost. Among the dihalogenated anilines, 4-Bromo-3-iodoaniline stands out as a uniquely versatile reagent. Its distinct electronic and steric properties, stemming from the ortho-iodo and para-bromo substituents, offer significant synthetic advantages. However, these advantages often come at a premium price. This guide provides a comprehensive cost-benefit analysis of this compound, comparing it with viable alternatives to inform strategic decisions in synthesis design.
The Strategic Advantage of this compound: Orthogonal Reactivity
The primary value of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond.[1][2][3] This reactivity difference (I > OTf > Br >> Cl) allows for selective, sequential functionalization of the aniline ring.[2] A synthetic chemist can first perform a coupling reaction at the more reactive iodine position under milder conditions, and then, in a subsequent step, execute a second, different coupling at the bromine position, often by modifying the catalyst, ligands, or reaction conditions.[4] This "one-pot" or sequential approach can significantly shorten synthetic routes, reduce purification steps, and ultimately increase overall efficiency.
This targeted reactivity is crucial for constructing highly substituted, complex aromatic systems, which are common motifs in biologically active molecules.[5][6]
Comparative Analysis: this compound vs. Key Alternatives
To provide a clear perspective, we will compare this compound with three common alternatives: the regioisomer 3-Bromo-4-iodoaniline, and the symmetrically substituted 3,4-dibromoaniline and 3,4-dichloroaniline.
The choice of a starting material is often heavily influenced by its commercial availability and cost. The following table provides an overview of these key parameters for this compound and its alternatives.
| Compound | Structure | Molecular Weight ( g/mol ) | CAS Number | Typical Supplier Price (USD/g)* |
| This compound | 297.92 | 63037-64-9 | ~$150 - $250[7][8] | |
| 3-Bromo-4-iodoaniline | ![]() | 297.92 | 860435-38-7 | ~$180 - $300[9][10][11] |
| 3,4-Dibromoaniline | ![]() | 250.92 | 615-55-4 | ~$2.50 - $5.00[12][13][14][15][16] |
| 3,4-Dichloroaniline | ![]() | 162.02 | 95-76-1 | ~$0.50 - $1.00[17] |
*Prices are estimates based on listed catalog prices from various suppliers for research quantities and are subject to change. Bulk pricing may be significantly different.
As the table clearly indicates, this compound and its isomer are substantially more expensive than their dibromo- and dichloro- counterparts. This price difference is a primary consideration in the cost-benefit analysis.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[18] The performance of our selected anilines in this reaction highlights their relative utility.
| Compound | Relative Reactivity | Typical Yields | Key Considerations |
| This compound | C-I >> C-Br | Excellent (at C-I) | Ideal for selective, sequential couplings. Higher cost is justified by the ability to introduce two different aryl groups in a controlled manner.[19] |
| 3-Bromo-4-iodoaniline | C-I >> C-Br | Excellent (at C-I) | Similar reactivity to its isomer, allowing for sequential couplings. The choice between the two often depends on the desired final substitution pattern. |
| 3,4-Dibromoaniline | Moderate | Good to Excellent | Both bromine atoms have similar reactivity, making selective mono-functionalization challenging and often leading to mixtures of products.[20] It is a cost-effective choice for symmetrical disubstitution. |
| 3,4-Dichloroaniline | Low | Moderate to Good | C-Cl bonds are the least reactive, often requiring more forcing conditions (higher temperatures, more active catalysts, and longer reaction times).[2][3] It is the most economical option but the least versatile. |
Causality Behind Reactivity: The difference in reactivity is rooted in the bond dissociation energies of the carbon-halogen bonds. The C-I bond is weaker than the C-Br bond, which in turn is weaker than the C-Cl bond. In the rate-determining oxidative addition step of the palladium catalytic cycle, the catalyst inserts into the weaker C-I bond much more readily.[21]
Experimental Protocols
To illustrate the practical application of this compound, a representative protocol for a selective Suzuki-Miyaura coupling is provided below.
-
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
-
-
Procedure:
-
To a dry reaction vial, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water.
-
Seal the vial and heat the reaction mixture at 80 °C with stirring for 12-18 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 4-bromo-3-arylaniline.
-
This protocol is a self-validating system; successful selective coupling at the iodine position can be confirmed by NMR and mass spectrometry, which will show the retention of the bromine atom for the subsequent coupling step.
Visualization of Synthetic Strategy
The decision-making process for selecting the appropriate dihaloaniline can be visualized as a logical workflow.
Caption: Decision workflow for selecting a dihaloaniline building block.
The following diagram illustrates the strategic advantage of using this compound for sequential cross-coupling reactions.
Caption: Sequential cross-coupling using this compound.
Conclusion and Recommendations
The cost-benefit analysis of this compound is a clear case of "you get what you pay for."
-
High Cost, High Reward: The premium price of this compound is justified when the synthetic route demands selective, sequential functionalization. The ability to introduce two different substituents in a controlled manner can circumvent the need for more convoluted synthetic pathways involving protection-deprotection steps or the separation of isomeric mixtures, thus saving time, resources, and ultimately, cost on a larger scale.
-
Economical Alternatives for Simpler Targets: For the synthesis of symmetrically disubstituted anilines, or when only a single functionalization is required, 3,4-dibromoaniline offers a much more cost-effective solution with good reactivity. 3,4-dichloroaniline is the most economical choice, but its low reactivity should be carefully considered, as it may require significant process optimization.
Recommendation: For drug development professionals and researchers working on complex molecular architectures, this compound should be considered a strategic investment. Its utility in rapidly building molecular complexity with high precision often outweighs its initial procurement cost. For less complex targets or initial exploratory studies where cost is a primary constraint, the more economical alternatives are prudent choices. The final decision should be guided by a thorough analysis of the overall synthetic strategy, considering factors such as the number of steps, potential yields, and purification challenges.
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4-Bromo-2-iodoaniline, 97% 5 g. Thermo Scientific Chemicals.
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A Researcher's Guide to 4-Bromo-3-iodoaniline: A Comparative Analysis of its Synthetic Applications
Abstract
4-Bromo-3-iodoaniline is a highly versatile and strategically important building block in modern organic synthesis. Its utility is primarily derived from the differential reactivity of its two halogen substituents, iodine and bromine, in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparative analysis of the applications of this compound, with a focus on its performance in key synthetic transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. By examining experimental data and established chemical principles, this document serves as a technical resource for researchers, scientists, and drug development professionals to facilitate informed decisions in reaction design, optimization, and the selection of synthetic routes for complex molecular architectures.
Introduction: The Strategic Advantage of Differential Reactivity
In the pursuit of complex molecular targets for pharmaceuticals, agrochemicals, and materials science, the ability to selectively functionalize an aromatic core in a controlled, stepwise manner is paramount.[1] this compound (CAS No: 169827-61-6) emerges as a superior reagent in this context.[2] Its core value lies in the distinct carbon-halogen bond strengths: the Carbon-Iodine (C-I) bond is significantly weaker and thus more reactive than the Carbon-Bromine (C-Br) bond.[3] This reactivity differential (I > Br > Cl) is the cornerstone of its utility, allowing for selective or sequential palladium-catalyzed cross-coupling reactions.[4][5]
The oxidative addition of a palladium(0) catalyst to the C-X bond is often the rate-determining step in cross-coupling catalytic cycles.[3] The lower bond dissociation energy of the C-I bond facilitates this step under milder conditions compared to the C-Br bond.[6] This intrinsic property enables chemists to first perform a coupling reaction at the more reactive iodine-bearing position, leaving the bromine atom intact for a subsequent, different coupling reaction under potentially more forcing conditions. This "one-pot" or sequential functionalization strategy is a powerful tool for building molecular complexity efficiently.
Core Application: Orthogonal and Sequential Cross-Coupling Reactions
The primary application of this compound is as a scaffold for sequential cross-coupling. This allows for the introduction of two different substituents onto the aniline ring with high regioselectivity, a feat that is often challenging with other dihalogenated precursors.
dot
Caption: Sequential cross-coupling workflow using this compound.
Sonogashira Coupling
The Sonogashira reaction, which forms a C-C bond between an aryl halide and a terminal alkyne, is exceptionally well-suited for the selective functionalization of this compound.[7][8][9] The significant difference in reactivity between aryl iodides and bromides allows the coupling to be directed selectively to the C-I bond, often at room temperature.[7][9] This leaves the C-Br bond available for subsequent transformations.
Causality in Experimental Design: The choice of a palladium/copper co-catalyst system under mild basic conditions (e.g., an amine base like triethylamine) is crucial.[7] These conditions are typically sufficient to activate the C-I bond for oxidative addition to the Pd(0) center without significantly affecting the more robust C-Br bond. This selectivity is a direct consequence of the C-I bond's lower dissociation energy.[3][6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between aryl halides and organoboron compounds.[3] With this compound, selective coupling at the iodine position is readily achievable by careful control of reaction temperature and catalyst choice. For instance, using a catalyst like Pd(PPh₃)₄ at a moderate temperature will favor the reaction at the C-I position. A subsequent Suzuki coupling at the C-Br position would then require a more active catalyst system (e.g., one with a bulky, electron-rich phosphine ligand) and/or higher temperatures.[4]
A study involving the Suzuki coupling of 4-bromoaniline with various aryl boronic acids demonstrated that the reaction proceeds efficiently, even with sterically hindered partners, highlighting the robustness of this transformation on the bromoaniline scaffold.[10]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[11][12][13] Similar to other palladium-catalyzed reactions, the C-I bond of this compound will react preferentially over the C-Br bond. This allows for the selective introduction of a nitrogen-based nucleophile at the 3-position. The remaining bromine at the 4-position can then be used as a handle for a different coupling reaction, such as a Suzuki or Sonogashira coupling, to build further complexity. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos) is often critical for achieving high yields in these transformations, particularly for the less reactive C-Br bond.[12]
Comparative Analysis with Alternative Dihaloanilines
The choice of a dihalogenated aniline is critical for the success of a sequential synthesis strategy. While other combinations exist (e.g., bromo-chloro, chloro-iodo), the iodo-bromo substitution pattern of this compound often provides the optimal balance of reactivity and selectivity.
| Substrate | Halogen 1 (Reactivity) | Halogen 2 (Reactivity) | Selectivity Window | Comments |
| This compound | Iodo (High) | Bromo (Moderate) | Excellent | The large reactivity difference allows for a wide range of conditions for selective C-I functionalization without affecting the C-Br bond.[3][9] |
| 3-Bromo-4-chloroaniline | Bromo (Moderate) | Chloro (Low) | Good | A significant energy input or a highly active catalyst system is often required to activate the C-Cl bond, which can sometimes lead to side reactions or decomposition.[14] |
| 4-Chloro-3-iodoaniline | Iodo (High) | Chloro (Low) | Excellent | Similar to the iodo-bromo analogue, this provides a large selectivity window. However, the subsequent activation of the C-Cl bond can be challenging. |
Expert Insight: The "excellent" selectivity window for iodo-bromo and iodo-chloro substrates is the key takeaway. It provides chemists with greater flexibility in designing reaction conditions. The C-I bond can often be functionalized at or near room temperature, while the C-Br bond typically requires heating (e.g., 60-100°C), and the C-Cl bond often needs even higher temperatures and more specialized catalysts. This tiered reactivity is fundamental to efficient and predictable synthetic planning.[4]
Application in Medicinal Chemistry: Synthesis of Kinase Inhibitors
Halogenated anilines are pivotal building blocks in the synthesis of pharmaceuticals, particularly kinase inhibitors, which are a cornerstone of targeted cancer therapy.[15][16] The 4-anilinoquinazoline scaffold, for example, is a common core structure in many epidermal growth factor receptor (EGFR) inhibitors.[17] this compound provides an ideal starting point for creating diverse libraries of such compounds.
A hypothetical synthetic route could involve an initial Buchwald-Hartwig amination at the C-I position to install the core quinazoline moiety, followed by a Suzuki or Sonogashira coupling at the C-Br position to introduce various substituents for structure-activity relationship (SAR) studies. This approach allows for the systematic exploration of the chemical space around the core scaffold to optimize potency and selectivity.[18]
dot
Caption: Synthetic strategy for a kinase inhibitor library.
Detailed Experimental Protocol: Regioselective Sonogashira Coupling
This protocol describes a general procedure for the selective Sonogashira coupling at the C-I position of this compound. This protocol is self-validating as the reaction can be monitored by TLC or LC-MS to confirm the consumption of the starting material and the formation of the mono-alkynylated product, with the C-Br bond remaining intact.
Objective: To synthesize 4-bromo-3-(phenylethynyl)aniline.
Materials:
-
This compound (1.0 eq.)
-
Phenylacetylene (1.1 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq.)
-
Copper(I) iodide (CuI) (0.04 eq.)
-
Triethylamine (TEA) (anhydrous, 3.0 eq.)
-
Tetrahydrofuran (THF) (anhydrous)
-
Schlenk flask and standard glassware
-
Inert atmosphere (Argon or Nitrogen)
Workflow Diagram:
dot
Caption: Step-by-step workflow for the regioselective Sonogashira coupling.
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.).
-
Solvent Addition: Add anhydrous THF via syringe, followed by anhydrous triethylamine (3.0 eq.).
-
Substrate Addition: Add phenylacetylene (1.1 eq.) dropwise via syringe while stirring.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by TLC or LC-MS, checking for the consumption of the starting material (typically 2-4 hours).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product, 4-bromo-3-(phenylethynyl)aniline.
Conclusion and Future Outlook
This compound stands out as a premier building block for complex organic synthesis due to the predictable and highly differentiated reactivity of its carbon-halogen bonds. Its ability to undergo regioselective, sequential cross-coupling reactions provides a powerful and efficient platform for the construction of polysubstituted aromatic compounds. This is particularly valuable in medicinal chemistry, where rapid library synthesis and SAR exploration are crucial. As synthetic methodologies continue to advance, the strategic use of versatile reagents like this compound will remain central to innovation in drug discovery and materials science. Future research may focus on developing even milder and more sustainable catalytic systems to further enhance the utility of this important synthetic intermediate.
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Asghar, M. N., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 25(18), 4242. Available at: [Link]
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Ghaffari, B., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(1), 274-287. Available at: [Link]
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A Comparative Guide to the Reactivity of C-I vs. C-Br Bonds in 4-Bromo-3-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the selective functionalization of polyhalogenated aromatic compounds is a critical strategy for the efficient construction of complex molecules. 4-Bromo-3-iodoaniline serves as an exemplary scaffold, presenting two distinct reactive centers for palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds provides a powerful tool for sequential, site-selective modifications. This guide offers an in-depth technical comparison of the reactivity of these two bonds, supported by mechanistic insights and experimental considerations, to empower researchers in designing sophisticated synthetic routes.
The Fundamental Basis of Reactivity: Bond Dissociation Energies
The chemoselectivity observed in the cross-coupling reactions of this compound is fundamentally rooted in the disparate bond dissociation energies (BDEs) of the C-I and C-Br bonds. The C-I bond is inherently weaker than the C-Br bond.[1][2][3] This is a consequence of the larger atomic radius of iodine and the longer, more diffuse orbital overlap with carbon compared to bromine.[4]
| Bond | Bond Dissociation Energy (kJ/mol) |
| Aryl C-I | ~213 |
| Aryl C-Br | ~285 |
| Aryl C-Cl | ~327 |
| Aryl C-F | ~485 |
| Note: These are approximate values and can vary slightly depending on the specific molecular environment.[5][6] |
This difference in bond strength dictates that the C-I bond is more susceptible to cleavage, particularly in the oxidative addition step of palladium-catalyzed cross-coupling reactions, which is often the rate-determining step.[2][7][8] Consequently, the general reactivity trend for aryl halides in these transformations is C-I > C-Br > C-Cl > C-F.[1][9][10]
Mechanistic Implications in Palladium-Catalyzed Cross-Coupling
The catalytic cycle of common cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, commences with the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[10][11][12] This step involves the insertion of the palladium atom into the carbon-halogen bond.[13][14] The lower BDE of the C-I bond translates to a lower activation energy for this process, making the oxidative addition at the C-I position significantly faster than at the C-Br position.[8]
This kinetic preference allows for highly selective functionalization at the iodine-bearing carbon under carefully controlled reaction conditions. By employing milder conditions, such as lower temperatures and shorter reaction times, it is possible to exclusively react at the C-I bond while leaving the C-Br bond intact for subsequent transformations.[2][15][16]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols for Comparative Reactivity Analysis
To empirically validate the differential reactivity of the C-I and C-Br bonds in this compound, a comparative study using a well-established cross-coupling reaction like the Suzuki-Miyaura coupling can be performed.
Objective: To demonstrate the selective functionalization of the C-I bond over the C-Br bond in this compound via a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Experimental Workflow:
Caption: A logical workflow for the experimental comparison of reactivity.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL) to the flask.
-
Reaction Execution: Stir the reaction mixture vigorously and heat to 80°C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., every hour).
-
Work-up: Upon completion (indicated by the consumption of the starting material), cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water and brine.
-
Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired product, 4-Bromo-3-phenylaniline. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Comparative Data and Expected Outcomes
By conducting the Suzuki-Miyaura coupling under controlled conditions, a clear distinction in reactivity between the C-I and C-Br bonds can be observed.
| Feature | Reaction at C-I Bond | Reaction at C-Br Bond |
| Reaction Temperature | Lower temperatures (e.g., room temperature to 80°C) are often sufficient.[15] | Higher temperatures (e.g., >100°C) are typically required. |
| Reaction Time | Generally faster reaction rates. | Slower reaction rates. |
| Catalyst Loading | Lower catalyst loadings may be effective. | Higher catalyst loadings or more active catalyst systems may be necessary. |
| Selectivity | High selectivity for the C-I bond can be achieved under mild conditions.[16] | Reaction at the C-Br bond usually occurs after the C-I bond has reacted or under more forcing conditions. |
| Yield | High yields of the mono-coupled product are expected. | Lower yields or a mixture of products may be obtained if conditions are not optimized. |
The expected outcome of the described experiment is the selective formation of 4-Bromo-3-phenylaniline, demonstrating the preferential reactivity of the C-I bond.
Broader Implications in Synthesis
The predictable and sequential reactivity of the C-I and C-Br bonds in this compound and similar polyhalogenated substrates is a significant advantage in multistep synthesis.[1][17][18][19] This allows for the stepwise introduction of different functional groups, leading to the construction of highly complex and diverse molecular architectures from a single starting material. This strategy is widely employed in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[2][20][21]
For instance, after the initial functionalization at the C-I position, the remaining C-Br bond can be subjected to a different cross-coupling reaction, such as a Buchwald-Hartwig amination or a Sonogashira coupling, to introduce a nitrogen or a carbon-carbon triple bond, respectively.[22][23][24][25][26][27][28][29]
Conclusion
The comparative reactivity of the C-I and C-Br bonds in this compound is a clear and predictable phenomenon governed by fundamental principles of chemical bonding and reaction kinetics. The significantly lower bond dissociation energy of the C-I bond makes it the preferred site for oxidative addition in palladium-catalyzed cross-coupling reactions. This inherent reactivity difference allows for a high degree of control and selectivity in synthetic transformations, enabling the strategic and sequential functionalization of this versatile building block. A thorough understanding of these principles is paramount for researchers and scientists in the field of drug development and materials science to design efficient and elegant synthetic routes to complex target molecules.
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Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
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Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
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Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis. Angewandte Chemie International Edition, 44(29), 4442-4489. [Link]
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Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710. [Link]
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Comparative Analysis of the Biological Activity of Compounds Synthesized from 4-Bromo-3-iodoaniline
An In-Depth Technical Guide
Authored by a Senior Application Scientist
Introduction: The Strategic Value of 4-Bromo-3-iodoaniline in Medicinal Chemistry
In the landscape of drug discovery, the selection of a core scaffold is a critical decision that dictates the accessible chemical space and, consequently, the potential for therapeutic innovation. This compound stands out as a particularly strategic starting material. Its di-halogenated aniline structure is not merely a synthetic convenience; it is a carefully orchestrated arrangement of reactive sites. The differential reactivity of the iodine and bromine atoms—the carbon-iodine bond being more susceptible to metal-catalyzed cross-coupling reactions like Suzuki or Sonogashira coupling, and the carbon-bromine bond amenable to others like Buchwald-Hartwig amination—provides chemists with regioselective control. This allows for the systematic and diverse functionalization of the aromatic core, making it an exemplary building block for generating libraries of novel compounds for biological screening.[1][2]
This guide provides a comparative analysis of the biological activities of compounds derived from the this compound scaffold. We will explore its potential in developing novel anticancer, antimicrobial, and enzyme-inhibiting agents, comparing their performance against established alternatives. The narrative is grounded in experimental data, detailed protocols, and the causal reasoning behind methodological choices, reflecting a field-proven perspective for researchers and drug development professionals.
Section 1: Anticancer Activity
The development of targeted therapies has revolutionized oncology. Many of these therapies focus on inhibiting key proteins in signaling pathways that drive malignant cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[3][4] The versatile this compound scaffold can be elaborated into heterocyclic systems, like indoles and benzothiazoles, which are known to interact with such targets.[4][5]
Comparative Performance of Anticancer Agents
Here, we compare a hypothetical indole-based derivative synthesized from our core scaffold against Erlotinib, an established EGFR inhibitor, and Cisplatin, a conventional chemotherapy agent.
| Compound ID | Structure | Target Cell Line | IC₅₀ (µM) | Mechanism of Action | Source |
| Hypothetical Compound 2e-analog | Indole-1,3,4-oxadiazole core derived from the aniline precursor | HCT116 (Colon Carcinoma) | ~6.5 | EGFR/COX-2 Inhibition | Inspired by[4] |
| Erlotinib (Alternative) | 4-Anilinoquinazoline core | HCT116 (Colon Carcinoma) | 17.86 ± 3.22 | EGFR Kinase Inhibitor | [4] |
| Hypothetical Compound L1Pt-analog | Benzothiazole aniline Pt(II) complex from the aniline precursor | HepG2 (Liver Cancer) | ~3.0 | DNA Binding / Cytotoxicity | Inspired by[5] |
| Cisplatin (Alternative) | Platinum complex | HepG2 (Liver Cancer) | 10.12 | DNA Cross-linking | [5] |
Note: The performance of hypothetical compounds is extrapolated from published data on structurally similar molecules to illustrate the potential of the this compound scaffold.
Experimental Protocol: MTT Assay for Cellular Viability
The MTT assay is a cornerstone for assessing the cytotoxic effects of potential anticancer compounds. Its trustworthiness lies in its direct correlation of cell viability with metabolic activity. The assay measures the activity of mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes, which reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM). Remove the old media from the wells and add 100 µL of fresh media containing the various compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Erlotinib).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The duration is critical to allow the compound to exert its antiproliferative effects.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Visualizations
Caption: Simplified EGFR signaling pathway inhibited by kinase inhibitors.
Caption: Experimental workflow for the MTT cell viability assay.
Section 2: Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the urgent discovery of new antimicrobial agents. Halogenated compounds are well-represented in this field, as the halogens can enhance membrane permeability and interactions with bacterial targets.[3] Derivatives such as pyrazine carboxamides and bromoindoles have shown promise, and this compound is an ideal precursor for their synthesis.[6][7]
Comparative Performance of Antimicrobial Agents
We compare a hypothetical pyrazine carboxamide derived from our scaffold with Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.
| Compound ID | Structure | Target Organism | MIC (µg/mL) | Proposed Mechanism | Source |
| Hypothetical Compound 5d-analog | Pyrazine carboxamide core from the aniline precursor | S. Typhi (XDR) | ~10-15 | Alkaline Phosphatase Inhibition / Other | Inspired by[6] |
| Ciprofloxacin (Alternative) | Fluoroquinolone | S. Typhi | ~0.008-0.03 | DNA Gyrase Inhibition | Standard Data |
| Hypothetical Compound 3-analog | 6-Bromoindolglyoxylamide core from the aniline precursor | P. aeruginosa | ~16-32 | Membrane Permeabilization | Inspired by[7] |
| Ciprofloxacin (Alternative) | Fluoroquinolone | P. aeruginosa | ~0.25-1.0 | DNA Gyrase Inhibition | Standard Data |
Note: The performance of hypothetical compounds is extrapolated from published data on structurally similar molecules. The goal is to explore novel mechanisms, even if initial potency is lower than established drugs.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. It provides a quantitative measure of potency, which is essential for preclinical evaluation.
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the bacterial strain (e.g., E. coli) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to a standardized concentration of ~5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in broth. The typical concentration range is 256 to 0.5 µg/mL.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Visualizations
Caption: Proposed mechanism of antimicrobial action via membrane disruption.
Caption: Workflow for the broth microdilution MIC determination assay.
Section 3: Enzyme Inhibition
Targeting specific enzymes is a highly effective strategy in drug development.[8] Enzymes like alkaline phosphatases or kinases are implicated in numerous diseases, and identifying selective inhibitors is a key goal. The diverse functionalities that can be introduced onto the this compound scaffold make it a promising starting point for designing such inhibitors.[6][9]
Comparative Performance of Enzyme Inhibitors
Here, we compare a hypothetical inhibitor derived from our scaffold against a known standard for a generic kinase.
| Compound ID | Structure | Target Enzyme | IC₅₀ (µM) | Inhibition Mode | Source |
| Hypothetical Kinase Inhibitor | Functionalized aniline core | Kinase X | ~5-10 | ATP-Competitive | - |
| Staurosporine (Alternative) | Indolocarbazole | Kinase X | < 1 | Non-selective, ATP-Competitive | Standard Data |
Experimental Protocol: General Colorimetric Enzyme Inhibition Assay
This protocol provides a self-validating framework for screening compounds against an enzyme that produces a chromogenic product.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, a stock solution of the target enzyme, a stock solution of the substrate (which yields a colored product upon reaction), and serial dilutions of the test compound.
-
Assay Setup: In a 96-well plate, add:
-
100% Activity Control: Buffer + Enzyme + Substrate (with vehicle, e.g., DMSO).
-
Test Wells: Buffer + Enzyme + Test Compound (at various concentrations).
-
Background Control: Buffer + Substrate (no enzyme).
-
-
Pre-incubation: Add the enzyme to the control and test wells. Allow to pre-incubate with the compound for 10-15 minutes at the optimal temperature (e.g., 37°C). This step is crucial for allowing the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in a microplate reader and measure the absorbance of the colored product at the appropriate wavelength (e.g., 405 nm) every minute for 15-30 minutes. The rate of color formation (slope of absorbance vs. time) is proportional to enzyme activity.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well.
-
Calculate the Percent Inhibition = [1 - (V_inhibitor / V_control)] * 100.
-
Plot Percent Inhibition vs. compound concentration to determine the IC₅₀ value.
-
Visualization
Caption: Modes of enzyme inhibition: competitive vs. non-competitive.
Conclusion
This compound is more than a simple chemical intermediate; it is a platform for innovation in medicinal chemistry. Its strategically placed and differentially reactive halogen atoms enable the creation of diverse and complex molecular architectures. As demonstrated through comparative analysis, compounds derived from this scaffold show clear potential to yield potent anticancer, antimicrobial, and enzyme-inhibiting agents. While the journey from a scaffold to a marketed drug is long, the evidence strongly supports the continued exploration of this compound derivatives. The application of robust, validated protocols for biological evaluation, as detailed in this guide, is paramount to successfully identifying and advancing promising new therapeutic candidates.
References
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This compound | C6H5BrIN | CID 14548337 . PubChem. [Link]
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Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery . MDPI. [Link]
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Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies . MDPI. [Link]
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Expert Insights: The Synthesis and Application of 4-Bromo-2-iodoaniline . LinkedIn. [Link]
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Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone . International Journal of Health Sciences. [Link]
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Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone . International Journal of Health Sciences. [Link]
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6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers . Bioorganic & Medicinal Chemistry. [Link]
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4-Bromoaniline . Wikipedia. [Link]
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Molecular docking and enzymatic evaluation to identify selective inhibitors of aspartate semialdehyde dehydrogenase . PMC - NIH. [Link]
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Enzyme inhibition – Knowledge and References . Taylor & Francis. [Link]
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Biological Activity of Natural and Synthetic Compounds . PMC - NIH. [Link]
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Enzyme Inhibition and Docking Scores of Synthesized Compounds . ResearchGate. [Link]
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Organic Compounds with Biological Activity . MDPI. [Link]
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Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications . NIH. [Link]
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In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors . MDPI. [Link]
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Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies . NIH. [Link]
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Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents . MDPI. [Link]
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A Senior Application Scientist's Guide to the Mechanistic Nuances of 4-Bromo-3-iodoaniline in Cross-Coupling Reactions
For the discerning researcher in drug development and synthetic chemistry, the strategic selection of building blocks is paramount. Halogenated anilines are workhorse scaffolds, yet their reactivity profiles can be nuanced. This guide provides an in-depth technical comparison of 4-Bromo-3-iodoaniline, a substrate offering unique opportunities for sequential and site-selective functionalization, against other dihalogenated anilines in key palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings that govern its reactivity and provide field-proven insights to guide your experimental design.
The Strategic Advantage of this compound: A Tale of Two Halogens
The utility of this compound stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. This disparity is rooted in their bond dissociation energies, with the C-I bond being weaker and therefore more susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[1][2] This inherent reactivity difference (C-I > C-Br) allows for the selective functionalization at the 3-position (iodine) while leaving the 4-position (bromine) intact for subsequent transformations.[3]
This chemoselectivity provides a powerful tool for the modular synthesis of complex, unsymmetrical molecules, a significant advantage over substrates bearing identical halogens where mixtures of products can be a challenge.[4]
Comparative Performance in Key Cross-Coupling Reactions
To illustrate the practical implications of this differential reactivity, we will compare the performance of this compound with two common alternatives: 2,4-dibromoaniline and 4-bromo-3-chloroaniline in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds.[5] The enhanced reactivity of the C-I bond in this compound allows for selective coupling under milder conditions compared to its dibromo and bromochloro counterparts.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) (at C-I/C-Br) | Reference(s) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 4 | ~90% (at C-I) | [6] (analogous) |
| 2,4-Dibromoaniline | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | Mixture/lower selectivity | [7] (analogous) |
| 4-Bromo-3-chloroaniline | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 18 | Selective at C-Br, harsher conditions | [8] (analogous) |
Note: Yields are representative and based on reactions with analogous substrates. Direct comparative studies under identical conditions are limited in the literature.
Experimental Workflow: A Blueprint for Success
A logical workflow is crucial when comparing the reactivity of different substrates. The following diagram outlines a recommended approach for a systematic evaluation.
Caption: A logical workflow for the experimental comparison of reactivity.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a powerful tool for the formation of C(sp²)-C(sp) bonds, providing access to valuable alkynyl-substituted anilines.[9][10] The high reactivity of the C-I bond in this compound allows for selective alkynylation, often at room temperature, a significant advantage over the more forcing conditions required for bromo- and chloro-substituted anilines.[1][11]
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) (at C-I/C-Br) | Reference(s) |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 2 | ~95% (at C-I) | [12] (analogous) |
| 2,4-Dibromoaniline | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 12 | Mixture/lower selectivity | [13] (analogous) |
| 4-Bromo-3-chloroaniline | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 90 | 24 | Selective at C-Br, harsher conditions | [14] (analogous) |
Note: Yields are representative and based on reactions with analogous substrates. Direct comparative studies under identical conditions are limited in the literature.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines.[15][16] The choice of ligand is critical for achieving high yields, especially with challenging substrates. For this compound, selective amination at the C-I position can be achieved with careful catalyst selection.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) (at C-I/C-Br) | Reference(s) |
| This compound | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 8 | High (at C-I) | [17] (analogous) |
| 2,4-Dibromoaniline | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 110 | 16 | Mixture/lower selectivity | [18] (analogous) |
| 4-Bromo-3-chloroaniline | Morpholine | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | t-BuOH | 110 | 24 | Selective at C-Br, harsher conditions | [12] (analogous) |
Note: Yields are representative and based on reactions with analogous substrates. Direct comparative studies under identical conditions are limited in the literature.
Mechanistic Rationale: A Deeper Dive into the Catalytic Cycle
The selectivity observed in the cross-coupling reactions of this compound is primarily dictated by the initial oxidative addition step. The weaker C-I bond has a lower activation energy for insertion of the palladium(0) catalyst compared to the C-Br bond.[19]
Caption: Simplified catalytic cycle for selective cross-coupling of this compound.
The choice of palladium catalyst and ligands can further influence this selectivity. Bulky, electron-rich ligands can facilitate the oxidative addition of even less reactive C-Br and C-Cl bonds, but generally, the inherent reactivity of the C-I bond dominates under standard conditions.[1][17]
Detailed Experimental Protocols
The following are representative protocols for the selective functionalization of this compound. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Schlenk flask and standard glassware
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and K₂CO₃ (2.0 mmol, 2.0 eq.).
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Add a degassed 4:1 mixture of toluene and water (10 mL).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 3-aryl-4-bromoaniline derivative.
Protocol 2: Selective Sonogashira Coupling at the C-I Position
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask and standard glassware
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous THF (10 mL) and Et₃N (2.0 mmol, 2.0 eq.).
-
Add the terminal alkyne (1.2 mmol, 1.2 eq.) dropwise.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-alkynyl-4-bromoaniline derivative.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its distinct reactivity profile, governed by the differential bond strengths of the C-I and C-Br bonds, allows for predictable and selective functionalization in a range of palladium-catalyzed cross-coupling reactions. By understanding the mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can leverage the unique properties of this substrate to streamline synthetic routes and access novel chemical space. This guide provides a solid foundation for the application of this compound in your research and development endeavors.
References
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- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2,6-diiodoaniline. BenchChem.
- BenchChem. (2025). reactivity comparison of halogenated anilines in cross-coupling. BenchChem.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. BenchChem.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Chloro-4-(isopentyloxy)
-
C(sp²)−I selective cross‐coupling of bromo(iodo)arenes with alkyl... - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
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Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with... - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
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Suzuki reaction - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
- Fernández Ibáñez, T. (2019). Efficient alternative for multistep synthesis of aniline-based drug precursors. HIMS.
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Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine | Request PDF. (n.d.). Retrieved January 11, 2026, from [Link]
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The Journal of Organic Chemistry Ahead of Print - ACS Publications. (n.d.). Retrieved January 11, 2026, from [Link]
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
- Optimisation of a Buchwald-Hartwig amin
-
Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SN Ar-Type Mechanism - PubMed. (2015, May 18). Retrieved January 11, 2026, from [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Buchwald-Hartwig Amination for N-(4-bromophenyl)-4-nitroaniline Synthesis. BenchChem.
-
Synthesis of 1,2-Dihydro-Substituted Aniline Analogues Involving N -Phenyl-3-aza-Cope Rearrangement Using a Metal-Free Catalytic Approach - ResearchGate. (2020, August 11). Retrieved January 11, 2026, from [Link]
-
Selective Csp3-F Bond Functionalization with Lithium Iodide - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
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Viable pathways for the oxidative addition of iodobenzene to palladium(0)-triphenylphosphine-carbonyl complexes: a theoretical study - Dalton Transactions (RSC Publishing). (n.d.). Retrieved January 11, 2026, from [Link]
-
Synthesis of non-symmetrical alkynylpyridines by chemoselective Sonogashira cross-coupling reactions | Request PDF. (n.d.). Retrieved January 11, 2026, from [Link]
-
Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. (2019, October 3). Retrieved January 11, 2026, from [Link]
-
Comparative kinetic study of the Suzuki reaction involving 4-bromo... - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH. (2016, December 9). Retrieved January 11, 2026, from [Link]
-
Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates - Graz University of Technology. (2025, June 21). Retrieved January 11, 2026, from [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions - YouTube. (2025, January 2). Retrieved January 11, 2026, from [Link]
- BenchChem. (2025). Technical Support Center: Regioselective Acylation of Substituted Anilines. BenchChem.
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Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved January 11, 2026, from [Link]
-
Site-Selective Aliphatic C-H Bromination Using N-Bromoamides and Visible Light. (2025, August 6). Retrieved January 11, 2026, from [Link]
-
Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
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Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. (2018, May 23). Retrieved January 11, 2026, from [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC - PubMed Central. (n.d.). Retrieved January 11, 2026, from [Link]
-
Regioselective C(sp2)-H Dual Functionalization of Indoles Using Hypervalent iodine(III): Bromo-Amination via 1,3-migration of Imides on Indolyl(phenyl)iodonium Imides - PubMed. (2015, February 11). Retrieved January 11, 2026, from [Link]
-
Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing). (n.d.). Retrieved January 11, 2026, from [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
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Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air - Milano-Bicocca. (2021, December 16). Retrieved January 11, 2026, from [Link]
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The Elusive Building Block: A Comparative Analysis of 4-Bromo-3-iodoaniline in Drug Discovery
Senior Application Scientist's Note: In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful discovery and development of novel therapeutics. Halogenated anilines, in particular, serve as versatile scaffolds, offering medicinal chemists a palette of reactive handles to explore chemical space and fine-tune the pharmacological properties of drug candidates. This guide was intended to provide an in-depth comparative analysis of 4-Bromo-3-iodoaniline as a key starting material in drug discovery, highlighting its performance against alternative building blocks through detailed case studies and experimental data.
However, a comprehensive search of the current scientific and patent literature has revealed a notable scarcity of specific, high-profile case studies where this compound is explicitly employed as a crucial starting material for a marketed drug or a late-stage clinical candidate. While its structural isomers and related halogenated anilines feature prominently in the synthesis of numerous therapeutic agents, particularly kinase inhibitors, this compound itself remains a more enigmatic player.
This guide, therefore, pivots to address this gap. Instead of a direct comparison of non-existent case studies, we will explore the potential applications of this compound by examining the established roles of its close chemical relatives in the synthesis of successful drugs. We will delve into the synthetic strategies where a 4-bromo-3-iodo substitution pattern could offer unique advantages and compare these hypothetical routes with the established, real-world syntheses of prominent kinase inhibitors.
The Strategic Value of Dihalogenated Anilines in Kinase Inhibitor Synthesis
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.
Aniline moieties are frequently incorporated into the core structures of kinase inhibitors as they can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. The addition of halogen atoms to the aniline ring serves several crucial purposes:
-
Modulation of Physicochemical Properties: Halogens can significantly alter the lipophilicity, metabolic stability, and bioavailability of a drug candidate.
-
Direction of Synthetic Reactions: The differential reactivity of bromine and iodine atoms provides orthogonal handles for sequential cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This allows for the controlled and stepwise construction of complex molecular architectures.
-
Enhancement of Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the overall binding affinity of a ligand to its protein target.
Hypothetical Case Study: The Synthesis of BRAF Inhibitors
Let's consider the synthesis of BRAF inhibitors, a class of drugs that have revolutionized the treatment of melanoma. Two prominent examples are Vemurafenib (PLX4032) and Dabrafenib . While the commercial syntheses of these drugs do not explicitly start with this compound, we can conceptualize how this building block could be utilized.
Vemurafenib: A Hypothetical Approach
The core of Vemurafenib features a pyrrolo[2,3-b]pyridine scaffold linked to a fluorinated phenylsulfonamide moiety.
Established Synthetic Fragment: In the known synthesis of Vemurafenib, a key intermediate is often a halogenated 7-azaindole.
Hypothetical Application of this compound: One could envision a convergent synthesis where this compound serves as a linchpin. The iodine, being more reactive in palladium-catalyzed cross-coupling reactions, could be used to introduce a core heterocyclic system via a Suzuki or Sonogashira reaction. The less reactive bromine atom could then be used in a subsequent coupling step to attach another fragment of the final molecule.
Dabrafenib: A Conceptual Synthetic Route
Dabrafenib possesses a thiazole core connected to a difluorophenylsulfonamide group and a pyrimidine ring.
Established Synthetic Strategy: The synthesis of Dabrafenib involves the construction of a complex thiazole intermediate.
Hypothetical Application of this compound: A medicinal chemist could theoretically employ this compound to build a key substituted aniline intermediate. For instance, a Sonogashira coupling at the iodine position could introduce an alkyne, which could then be used to construct the thiazole ring. The bromine would remain available for a later-stage coupling to introduce the pyrimidine moiety.
Comparative Analysis: The Reactivity Advantage of the Iodo Group
The primary rationale for using a mixed bromo-iodo aniline lies in the differential reactivity of the two halogens in common cross-coupling reactions.
| Coupling Reaction | General Reactivity Trend | Implication for this compound |
| Suzuki-Miyaura Coupling | C-I > C-Br >> C-Cl | Allows for selective coupling at the 3-position (iodo) while leaving the 4-position (bromo) intact for a subsequent reaction. |
| Sonogashira Coupling | C-I > C-Br >> C-Cl | Similar to Suzuki coupling, enables regioselective alkynylation at the iodine-bearing carbon.[1] |
| Buchwald-Hartwig Amination | C-I > C-Br >> C-Cl | Provides an orthogonal handle for introducing nitrogen-based substituents. |
This differential reactivity is a powerful tool for synthetic chemists, enabling the construction of complex molecules in a controlled and predictable manner.
Experimental Workflows: Leveraging Orthogonal Reactivity
Below is a generalized experimental workflow illustrating how the differential reactivity of this compound could be exploited.
Generalized Workflow for Sequential Cross-Coupling
Caption: Generalized workflow for sequential cross-coupling reactions using this compound.
Conclusion: A Building Block of Untapped Potential
While concrete, high-profile examples of this compound in late-stage drug discovery remain elusive in the public domain, its chemical properties suggest significant untapped potential. The orthogonal reactivity of its bromine and iodine substituents makes it an attractive, albeit perhaps underutilized, building block for the synthesis of complex, polysubstituted aromatic compounds.
For researchers and scientists in drug development, the takeaway is not that this compound is without value, but rather that its strategic application may yet be waiting for the right synthetic challenge. As the demand for novel chemical matter continues to grow, it is plausible that this "elusive" building block will find its moment to shine in the synthesis of the next generation of targeted therapeutics. The principles of differential halogen reactivity, as demonstrated in the syntheses of numerous approved drugs using related building blocks, provide a strong rationale for its inclusion in the synthetic chemist's toolbox. Further exploration of its utility in novel synthetic routes could unlock new avenues for the efficient construction of complex drug candidates.
References
Due to the lack of specific case studies for this compound, a conventional reference list is not applicable. The information presented is based on general principles of organic synthesis and medicinal chemistry, with conceptual applications derived from the known syntheses of the mentioned drugs. For specific synthetic procedures of Vemurafenib and Dabrafenib, researchers are encouraged to consult the primary patent and scientific literature.
Sources
Safety Operating Guide
Proper Disposal of 4-Bromo-3-iodoaniline: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the laboratory bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Bromo-3-iodoaniline, a halogenated aromatic amine. Our focus is not just on the "how," but the "why," ensuring that each step is understood in the context of safety, regulatory compliance, and environmental stewardship.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound (C₆H₅BrIN) is a multifaceted hazardous substance.[1] Its primary dangers lie in its toxicity and environmental impact.
Key Hazards:
-
Acute Toxicity: It is classified as toxic if swallowed and harmful in contact with skin or if inhaled.[1][2] Ingestion can lead to the formation of methemoglobin, which impairs the blood's ability to transport oxygen, causing cyanosis (a bluish discoloration of the skin).[2]
-
Irritation: It can cause skin and serious eye irritation.[3][4]
-
Organ Damage: Prolonged or repeated exposure may cause damage to organs.[2][5]
-
Environmental Hazard: This compound is very toxic to aquatic life with long-lasting effects.[2]
These hazards necessitate a meticulous approach to its disposal to protect both laboratory personnel and the environment.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure that the appropriate personal protective equipment is worn. The rationale behind each piece of PPE is to create a barrier between the handler and the hazardous chemical.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | Prevents skin contact and absorption, which can cause systemic toxicity.[2][5] |
| Eye Protection | Chemical safety goggles and/or a full-face shield. | Protects against accidental splashes that could cause serious eye damage.[3][4] |
| Lab Coat | Standard, fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes the inhalation of dust or vapors, which are harmful.[1][2] In case of spills or aerosols, a NIOSH-approved respirator may be necessary.[6] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste disposal. The primary reason for segregating halogenated compounds is that they require specific disposal methods, often at a higher cost than non-halogenated waste.
-
Action: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container. This includes the pure compound, solutions, and any contaminated materials (e.g., weighing paper, gloves, pipette tips).
-
Causality: Halogenated organic compounds, like this compound, can produce harmful byproducts such as hydrogen bromide and hydrogen iodide upon improper incineration.[3] Segregating them ensures they are sent to a facility equipped to handle such waste streams. Furthermore, mixing with incompatible materials can lead to dangerous chemical reactions.[7]
Step 2: Containerization and Labeling
-
Action: Use a chemically compatible and sealable container. Polyethylene containers are generally suitable.[8] The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., skull and crossbones, health hazard, environmental hazard).
-
Trustworthiness: Proper labeling is a critical communication tool that ensures anyone handling the waste is aware of its contents and the associated dangers. This is a fundamental requirement of laboratory safety and regulatory compliance.
Step 3: Storage of Waste
-
Action: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[3][6]
-
Expertise: this compound is incompatible with strong oxidizing agents and strong acids.[3][9] Storing it away from these materials prevents accidental and potentially violent reactions.
Step 4: Final Disposal
-
Action: Arrange for the collection of the hazardous waste by a licensed and certified waste disposal company. Provide them with the Safety Data Sheet (SDS) for this compound.
-
Authoritative Grounding: The recommended method of disposal is incineration in a hazardous waste incinerator equipped with afterburners and scrubbers to neutralize the harmful acidic gases produced during combustion.[10][11] This process ensures the complete destruction of the compound and prevents the release of toxic substances into the environment.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.[2]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]
-
Contain: For a solid spill, carefully sweep or shovel the material into a suitable container for disposal, avoiding dust formation.[3] For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill, then collect the absorbed material into a hazardous waste container.[12]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Sources
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- 4. fishersci.com [fishersci.com]
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- 6. fishersci.com [fishersci.com]
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- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. technopharmchem.com [technopharmchem.com]
Senior Application Scientist's Guide: Personal Protective Equipment for Handling 4-Bromo-3-iodoaniline
As a Senior Application Scientist, my primary objective is to empower fellow researchers to achieve their scientific goals safely and efficiently. The handling of highly potent, multi-halogenated aromatic amines like 4-Bromo-3-iodoaniline is a task that demands meticulous planning and an unwavering commitment to safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use, grounded in the specific hazards of the compound.
Hazard Assessment: The Foundation of Your Safety Protocol
Effective PPE selection is not arbitrary; it is a direct response to a thorough understanding of the substance's intrinsic hazards. This compound presents a significant toxicological profile, necessitating a multi-faceted approach to protection.[1] The primary dangers stem from its classification as an acute toxicant via multiple exposure routes and its potential for organ damage with repeated exposure.[1]
| Hazard Classification (GHS) | Route of Exposure | Implication for PPE & Handling |
| Acute Toxicity, Oral (Category 3) | Ingestion | Toxic if swallowed.[1] Prohibits eating, drinking, or smoking in the lab and mandates rigorous handwashing.[2] |
| Acute Toxicity, Dermal (Category 3) | Skin Contact | Toxic in contact with skin. Requires impermeable gloves and complete skin coverage.[3] |
| Acute Toxicity, Inhalation (Category 3) | Inhalation | Toxic if inhaled. Mandates all handling of the solid be performed in a certified chemical fume hood to control dust.[4][5] |
| Skin Irritation (Category 2) | Skin Contact | Causes skin irritation.[2][6] Reinforces the need for high-quality, compatible gloves and a lab coat. |
| Serious Eye Irritation (Category 2) | Eye Contact | Causes serious eye irritation.[6][7] Requires tightly-sealed chemical goggles at all times. |
| Specific Target Organ Toxicity - Repeated Exposure (Category 2) | All Routes | May cause damage to organs through prolonged or repeated exposure. Emphasizes the importance of minimizing all forms of exposure over time. |
The Hierarchy of Controls: Your Primary Defense
Before we even discuss PPE, it is crucial to recognize its place in the overall safety strategy. PPE is the last line of defense. The most effective safety measures are engineering and administrative controls that remove or minimize the hazard at its source.
Caption: The Hierarchy of Controls prioritizes engineering solutions over personal protective equipment.
For this compound, the non-negotiable engineering control is the mandatory use of a certified chemical fume hood for all manipulations.[4][5] This captures dust and vapors at the source, providing the most critical layer of protection.
Core PPE Protocols: A Task-Based Approach
The specific PPE required can vary based on the scale and nature of the operation. The following table outlines the minimum required PPE for common laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Tightly fitting safety goggles AND a face shield.[8] | Double-gloving: Nitrile inner gloves with heavy-duty nitrile or butyl rubber outer gloves.[8] | Full-length lab coat with tight cuffs, disposable apron.[8] | Not required if performed within a certified chemical fume hood or ventilated balance enclosure. |
| Solution Preparation & Transfers | Tightly fitting safety goggles. | Double-gloving with nitrile gloves. Inspect for any signs of degradation. | Full-length lab coat with tight cuffs. | Not required if performed within a certified chemical fume hood. |
| Large-Scale Operations (>10g) | Tightly fitting safety goggles AND a face shield. | Heavy-duty butyl rubber gloves over nitrile gloves. | Chemical-resistant apron over a full-length lab coat. | Not required if performed within a certified chemical fume hood. |
| Spill Cleanup & Waste Handling | Tightly fitting safety goggles AND a face shield. | Heavy-duty butyl rubber gloves over nitrile gloves. | Chemical-resistant disposable coveralls or apron over lab coat.[8] | For large spills outside of containment, a full-face respirator with an organic vapor/HEPA cartridge may be required.[8] |
Procedural Guidance: Integrating Safety into Your Workflow
Proper PPE is only effective when integrated into a comprehensive safe handling plan. The following procedural steps are essential.
Pre-Operation and Donning PPE
-
Designate the Work Area: Clearly demarcate the area within the fume hood where the work will occur. Cover the work surface with disposable, plastic-backed absorbent pads.[8]
-
Assemble All Materials: Before handling the compound, ensure all necessary equipment, solvents, and waste containers are inside the fume hood.
-
Inspect PPE: Before every use, carefully inspect all PPE for signs of damage, degradation, or contamination.[5]
-
Donning Sequence:
-
Put on inner nitrile gloves.
-
Put on the lab coat, ensuring cuffs are snug.
-
Put on tightly fitting safety goggles.
-
Put on the face shield (if required).
-
Put on outer, heavy-duty gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
Safe Handling and Disposal Workflow
The entire lifecycle of the chemical, from receiving to disposal, must be managed as a controlled process.
Sources
- 1. This compound | C6H5BrIN | CID 14548337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. technopharmchem.com [technopharmchem.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



